3'-Ethoxy-2',4'-difluoroacetophenone
Description
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Properties
IUPAC Name |
1-(3-ethoxy-2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10-8(11)5-4-7(6(2)13)9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSSJUBUQZDDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3'-Ethoxy-2',4'-difluoroacetophenone: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-ethoxy-2',4'-difluoroacetophenone, a substituted aromatic ketone of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the Williamson ether synthesis to produce the key intermediate, 1-ethoxy-2,4-difluorobenzene, followed by a Friedel-Crafts acylation to yield the target compound. Each synthetic step is accompanied by a detailed experimental protocol, including reaction mechanisms and the rationale behind the chosen conditions. Furthermore, this guide presents a thorough characterization profile of this compound, encompassing predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption frequencies, and Mass Spectrometry (MS) fragmentation patterns. Safety precautions and handling guidelines for the involved reagents are also discussed.
Part 1: Synthesis of this compound
Section 1.1: Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the acetyl group from the aromatic ring, suggesting a Friedel-Crafts acylation as the key carbon-carbon bond-forming step. This leads to the identification of 1-ethoxy-2,4-difluorobenzene as the immediate precursor. This intermediate, in turn, can be synthesized from commercially available 2,4-difluorophenol via a Williamson ether synthesis. This two-step approach is advantageous due to the accessibility of the starting materials and the reliability of the chosen reactions.
Caption: Retrosynthetic analysis of this compound.
Section 1.2: Synthesis of the Precursor: 1-Ethoxy-2,4-difluorobenzene
1.2.1: Reaction Principle and Mechanism (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and efficient method for preparing ethers. It proceeds via an S_N2 reaction, where a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an electrophilic alkyl halide. In this synthesis, 2,4-difluorophenol is first deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic 2,4-difluorophenoxide. This phenoxide then attacks an ethylating agent like ethyl iodide, displacing the iodide leaving group to form the desired 1-ethoxy-2,4-difluorobenzene.
1.2.2: Detailed Experimental Protocol
-
Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone (100 mL).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield 1-ethoxy-2,4-difluorobenzene as a colorless liquid.
Section 1.3: Friedel-Crafts Acylation to Yield this compound
1.3.1: Reaction Principle and Mechanism
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2] A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide (acetyl chloride in this case).[3] The electron-rich aromatic ring of 1-ethoxy-2,4-difluorobenzene then attacks the acylium ion. The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The acylation is expected to occur at the position para to the ethoxy group and ortho to one of the fluorine atoms, which is the most sterically accessible and electronically favorable position. The resulting ketone is less reactive than the starting material, which prevents polysubstitution.[4]
Caption: Workflow for the Friedel-Crafts acylation of 1-ethoxy-2,4-difluorobenzene.
1.3.2: Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Substrate: Cool the suspension to 0°C in an ice bath. Add 1-ethoxy-2,4-difluorobenzene (1.0 eq) dropwise to the stirred suspension.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Reaction Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Part 2: Characterization of this compound
Section 2.1: Spectroscopic Analysis
2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts are based on the analysis of structurally similar compounds.[6]
| Predicted ¹H NMR Data | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5' | ~7.8 | Doublet of doublets (dd) | J_H-F ≈ 8.5, J_H-H ≈ 2.0 |
| H-6' | ~6.8 | Doublet of doublets (dd) | J_H-F ≈ 8.5, J_H-H ≈ 2.0 |
| -OCH₂CH₃ | ~4.1 | Quartet (q) | J_H-H ≈ 7.0 |
| -COCH₃ | ~2.6 | Singlet (s) | - |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | J_H-H ≈ 7.0 |
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C-1' | ~163 (dd, J_C-F ≈ 250, 12 Hz) |
| C-2' | ~115 (dd, J_C-F ≈ 20, 4 Hz) |
| C-3' | ~160 (dd, J_C-F ≈ 255, 12 Hz) |
| C-4' | ~133 (dd, J_C-F ≈ 10, 3 Hz) |
| C-5' | ~105 (d, J_C-F ≈ 25 Hz) |
| C-6' | ~100 (d, J_C-F ≈ 25 Hz) |
| -OCH₂CH₃ | ~65 |
| -COCH₃ | ~26 |
| -OCH₂CH₃ | ~14 |
2.1.2: Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The carbonyl (C=O) stretching frequency will be a prominent feature.[7][8][9]
| Expected IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1680-1660 | C=O stretch (conjugated ketone) |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1000 | C-O stretch (ether and ketone) |
| 1200-1100 | C-F stretch |
2.1.3: Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ followed by characteristic fragmentation patterns of acetophenones.[10][11]
| Expected Mass Spectrometry Fragmentation | |
| m/z | Fragment |
| [M]⁺ | Molecular ion |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) |
| [M-29]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| [M-43]⁺ | Loss of an acetyl radical (•COCH₃) |
| [M-45]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |
Part 3: Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
2,4-Difluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.
-
Ethyl Iodide: Lachrymator and potential carcinogen. Handle with care.
-
Aluminum Chloride: Reacts violently with water. It is corrosive and causes severe burns.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture.
-
-
Reactions: The Friedel-Crafts acylation is exothermic and generates HCl gas. Ensure adequate cooling and a gas trap.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for this compound from readily available starting materials. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to produce and verify this valuable compound. The provided information on reaction mechanisms and safety precautions further ensures a well-informed and safe execution of the described procedures.
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An In-Depth Technical Guide to 3'-Ethoxy-2',4'-difluoroacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the ever-evolving field of medicinal chemistry, the strategic incorporation of fluorine and ethoxy groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on 3'-ethoxy-2',4'-difluoroacetophenone, a compound of significant interest due to its unique substitution pattern. It is important to note that as of the writing of this guide, specific experimental data for this exact molecule is not extensively available in public literature. Therefore, this document serves as both a repository of known information on analogous compounds and a predictive guide based on established principles of organic chemistry. By leveraging data from structurally similar molecules, we can forecast the properties, reactivity, and potential applications of this compound, providing a solid foundation for researchers venturing into its synthesis and use.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of this compound can be logically inferred from its constituent parts: the acetophenone core, the two fluorine atoms, and the ethoxy group. The fluorine atoms, being highly electronegative, will significantly influence the electronic environment of the aromatic ring.[1] The ethoxy group, while also contributing to the electronic properties, will primarily impact the molecule's lipophilicity and steric profile.
A comparative analysis with structurally related compounds provides a reasonable estimation of its properties:
| Property | 2',4'-Difluoroacetophenone | 4'-Ethoxyacetophenone | This compound (Predicted) |
| Molecular Formula | C₈H₆F₂O[2] | C₁₀H₁₂O₂[3] | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 156.13 g/mol [2] | 164.20 g/mol [3] | ~200.18 g/mol |
| Boiling Point | 80-81 °C / 25 mmHg[4] | 268-269 °C / 758 mmHg[5] | Higher than 2',4'-difluoroacetophenone; likely requires vacuum distillation. |
| Melting Point | Not applicable (liquid)[4] | 37-39 °C[5] | Potentially a low-melting solid. |
| Density | 1.234 g/mL at 25 °C[4] | ~1.06 g/mL | Likely between 1.1 and 1.2 g/mL. |
| Solubility | Insoluble in water. | Slightly soluble in water (791.1 mg/L).[5] | Sparingly soluble in water; soluble in common organic solvents. |
Proposed Synthesis: Friedel-Crafts Acylation
The most logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[7] For this compound, the synthesis would proceed via the acylation of 1-ethoxy-2,4-difluorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]
The presence of two fluorine atoms deactivates the benzene ring towards electrophilic attack due to their strong inductive electron-withdrawing effect.[10] However, the ethoxy group is an activating, ortho-, para-director. The interplay of these electronic effects will govern the regioselectivity of the acylation. Given the positions of the substituents, the acylation is expected to occur at the C-5 position, yielding the desired this compound.
Experimental Protocol (Predictive)
The following protocol is a predictive methodology based on standard procedures for Friedel-Crafts acylation of related substrates.[1][4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 1-ethoxy-2,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.[4] The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic Analysis: Predicted Signatures
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The predicted spectra are based on the analysis of similar substituted acetophenones.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling with both other protons and the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethoxy and acetyl groups, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling. The chemical shifts will be influenced by the electronic effects of the substituents.[11]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[13] Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to include the loss of the acetyl group and other characteristic fragments.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dictated by the ketone functional group and the substituted aromatic ring. The ketone can undergo a variety of reactions, such as reduction to an alcohol, or can serve as a handle for further molecular elaboration.
The true potential of this molecule lies in its application as a building block in medicinal chemistry. The incorporation of fluorine atoms is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[14] Similarly, the ethoxy group can improve pharmacokinetic properties.
Fluorinated acetophenone derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[8] For instance, they are foundational elements in the development of antifungal agents, anti-inflammatory drugs, and other therapeutic agents. It is therefore highly probable that this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules.
Safety and Handling
As there is no specific safety data sheet for this compound, precautions should be based on those for analogous compounds such as acetophenone and 2',4'-difluoroacetophenone.[4]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Substituted acetophenones can be harmful if swallowed and may cause skin and eye irritation. Some may also cause respiratory irritation.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
While direct experimental data on this compound remains to be fully elucidated in the public domain, a comprehensive and predictive understanding of its chemical properties can be constructed. By analyzing its structural components and comparing it to well-documented analogs, we can confidently propose its synthesis via Friedel-Crafts acylation and anticipate its spectroscopic characteristics. The unique combination of fluoro and ethoxy substituents makes it a highly promising building block for the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently embark on the synthesis and exploration of this intriguing molecule.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3'-Ethoxy-2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated spectroscopic data for the novel compound 3'-ethoxy-2',4'-difluoroacetophenone. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral characteristics of closely related analogs and applying fundamental spectroscopic theory, we present a comprehensive framework for the identification and structural elucidation of this compound. This guide is intended to support researchers in the synthesis, purification, and characterization of this and similar fluorinated acetophenone derivatives, which are of growing interest in medicinal chemistry and materials science. Methodologies for data acquisition and interpretation are detailed to ensure scientific rigor and reproducibility.
Introduction: The Significance of Fluorinated Acetophenones
Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Acetophenone derivatives, in turn, are common structural motifs in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of an ethoxy group and two fluorine atoms on the acetophenone scaffold, as in this compound, presents a unique combination of electronic and steric properties that warrant thorough investigation.
Accurate structural characterization is the bedrock of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to elucidate the precise arrangement of atoms within a molecule. This guide will delve into the expected spectroscopic signatures of this compound, providing a predictive roadmap for its unambiguous identification.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | H-6' | The acetyl group's electron-withdrawing nature and ortho-fluorine deshield this proton. Coupling to H-5' and the meta-fluorine at C-4' will result in a dd pattern. |
| ~6.8 - 7.0 | Triplet of doublets (td) or multiplet (m) | 1H | H-5' | Shielded by the ortho-ethoxy group and coupled to H-6' and the two fluorine atoms. Complex splitting is expected. |
| 4.1 - 4.3 | Quartet (q) | 2H | -OCH₂CH₃ | Protons of the methylene group are coupled to the three protons of the methyl group. |
| 2.5 - 2.7 | Singlet (s) | 3H | -COCH₃ | The acetyl protons are typically a sharp singlet in this region. |
| 1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | Protons of the methyl group are coupled to the two protons of the methylene group. |
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~195 - 200 | C=O | The carbonyl carbon of an acetophenone is typically found in this downfield region. |
| ~160 - 165 (d, J_CF ≈ 250 Hz) | C-2' or C-4' | Carbons directly bonded to fluorine will appear as doublets with large coupling constants. The carbon bearing the ethoxy group (C-3') will influence the exact shifts. |
| ~155 - 160 (d, J_CF ≈ 250 Hz) | C-4' or C-2' | The second fluorine-bearing carbon. |
| ~145 - 150 | C-3' | The carbon attached to the ethoxy group will be deshielded. |
| ~130 - 135 (dd) | C-6' | This aromatic carbon will show coupling to both fluorine atoms. |
| ~115 - 120 | C-1' | The quaternary carbon to which the acetyl group is attached. |
| ~105 - 110 (t) | C-5' | This carbon is coupled to two fluorine atoms, likely resulting in a triplet or a more complex multiplet. |
| ~64 - 66 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~28 - 32 | -COCH₃ | The methyl carbon of the acetyl group. |
| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
2.1.3. Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms. Two distinct signals are expected. The chemical shifts will be relative to a standard like CFCl₃. The signals will likely appear as doublets due to mutual coupling.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~1680 - 1700 | C=O stretch (aromatic ketone) | Strong |
| ~1600 - 1620 | C=C stretch (aromatic) | Medium to Strong |
| ~1200 - 1300 | C-O stretch (aryl ether) | Strong |
| ~1100 - 1200 | C-F stretch | Strong |
| ~2850 - 3000 | C-H stretch (aliphatic) | Medium |
| ~3000 - 3100 | C-H stretch (aromatic) | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₀H₁₀F₂O₂) is 200.0650 g/mol . A prominent molecular ion peak at m/z = 200 should be observed in the mass spectrum.
-
Key Fragmentation Patterns:
-
Loss of the methyl group from the acetyl moiety ([M-15]⁺) leading to a peak at m/z = 185.
-
Loss of the acetyl group ([M-43]⁺) resulting in a peak at m/z = 157.
-
Loss of the ethoxy group ([M-45]⁺) giving a peak at m/z = 155.
-
Experimental Protocols for Spectroscopic Analysis
To obtain the actual spectroscopic data for this compound, the following experimental workflows are recommended.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Workflow for IR Data Acquisition
Caption: Workflow for IR data acquisition.
Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for MS data acquisition.
Synthesis Context and Potential Impurities
The synthesis of this compound would likely involve the ethoxylation of a corresponding hydroxy-difluoroacetophenone precursor or a Friedel-Crafts acylation of a substituted difluorobenzene. A plausible synthetic route could start from 2,4-difluoroaniline.[1] Depending on the specific route, potential impurities could include starting materials, regioisomers, or over-alkylated/acylated byproducts. The spectroscopic techniques outlined in this guide are essential for monitoring the progress of the reaction and confirming the purity of the final product. For instance, the presence of a broad -OH peak in the IR spectrum would indicate incomplete ethoxylation.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS signatures. The detailed experimental workflows provide a robust framework for researchers to acquire and interpret the actual spectroscopic data for this novel compound. This information is critical for ensuring the structural integrity of this compound in the context of drug development and other scientific research, where precise molecular architecture dictates function.
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PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
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An In-depth Technical Guide to 4'-Ethoxy-2',3'-difluoroacetophenone (CAS Number 1017779-68-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Ethoxy-2',3'-difluoroacetophenone, a fluorinated aromatic ketone with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and provides expert insights into its probable synthesis, characterization, and application based on established chemical principles and data from analogous compounds. The primary focus is on its role as a precursor for the synthesis of chalcones, a class of bioactive molecules with a wide range of therapeutic activities. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Fluorinated Acetophenones in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
Acetophenone derivatives, in particular, serve as crucial building blocks in the synthesis of a diverse array of heterocyclic compounds and other complex molecules. When functionalized with fluorine, these aromatic ketones become powerful intermediates for creating novel therapeutic agents. 4'-Ethoxy-2',3'-difluoroacetophenone (CAS: 1017779-68-8) is a prime example of such an intermediate, offering a unique substitution pattern that can be exploited for the development of new chemical entities with potential therapeutic value.
Physicochemical Properties and Structural Information
A summary of the known and predicted physicochemical properties of 4'-Ethoxy-2',3'-difluoroacetophenone is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1017779-68-8 | |
| IUPAC Name | 1-(4-Ethoxy-2,3-difluorophenyl)ethanone | |
| Synonyms | 4'-Ethoxy-2',3'-difluoroacetophenone | |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1] |
| Melting Point | 39-42 °C | |
| LogP (Predicted) | 2.56610 | [1] |
| SMILES | CCOc1ccc(C(C)=O)c(F)c1F | [1] |
Probable Synthetic Routes
Proposed Synthesis via Friedel-Crafts Acylation
The conceptual workflow for the synthesis is outlined below. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-ethoxy-2,3-difluorobenzene.
Caption: Proposed Friedel-Crafts acylation synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Friedel-Crafts acylation and would require optimization for this specific substrate.[4]
Materials:
-
1-Ethoxy-2,3-difluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-ethoxy-2,3-difluorobenzene in anhydrous dichloromethane to the flask.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4'-Ethoxy-2',3'-difluoroacetophenone.
Predicted Spectral Data for Characterization
The absence of published spectral data for 4'-Ethoxy-2',3'-difluoroacetophenone necessitates a predictive approach based on the analysis of structurally similar compounds. This information is crucial for the identification and characterization of the synthesized product.
Predicted ¹H NMR Spectrum
The predicted proton NMR chemical shifts (δ) are based on the analysis of analogous acetophenone derivatives. The spectrum is expected to show signals corresponding to the ethoxy group, the acetyl group, and the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (acetyl) | ~2.6 | Singlet (s) | - |
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | ~7.0 |
| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.0 |
| Aromatic H | ~7.5-7.7 | Multiplet (m) | - |
| Aromatic H | ~6.8-7.0 | Multiplet (m) | - |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts are also based on data from analogous compounds. The presence of fluorine atoms will result in characteristic carbon-fluorine couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| Aromatic C-F | ~140-160 (with C-F coupling) |
| Aromatic C-O | ~150-160 |
| Aromatic C-H & C-C | ~110-135 |
| -O-CH₂- | ~64 |
| -C(O)-CH₃ | ~26 |
| -O-CH₂-CH₃ | ~14 |
Application in Drug Discovery: Synthesis of Bioactive Chalcones
A primary application of 4'-Ethoxy-2',3'-difluoroacetophenone in medicinal chemistry is as a key intermediate in the synthesis of chalcones. Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[5][6] They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9]
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are typically synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation.[10] This reaction involves the condensation of an acetophenone with an aromatic aldehyde.
Caption: Potential inhibition of the NF-κB signaling pathway by a chalcone derivative.
Safety and Handling
Based on available safety data for similar compounds, 4'-Ethoxy-2',3'-difluoroacetophenone should be handled with appropriate precautions in a laboratory setting. It is likely to be classified as an irritant to the skin and eyes and may be harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4'-Ethoxy-2',3'-difluoroacetophenone (CAS: 1017779-68-8) is a valuable, albeit under-characterized, chemical intermediate with significant potential in drug discovery and medicinal chemistry. While specific experimental data is sparse, its structural features strongly suggest its utility as a precursor for the synthesis of biologically active molecules, most notably chalcones. This guide provides a framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
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synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. (2018-10-03). IAJPS. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. Retrieved from [Link]
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starting materials for 3'-ethoxy-2',4'-difluoroacetophenone synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3'-ethoxy-2',4'-difluoroacetophenone
Introduction
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a combination of fluorine and ethoxy groups, makes it a valuable building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electronic properties conferred by the two fluorine atoms and the ethoxy group can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive analysis of the viable synthetic pathways to this target molecule, focusing on the selection of starting materials and the strategic rationale behind the synthetic routes. We will delve into two primary, field-proven strategies, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Part 1: The Primary Synthetic Strategy via Friedel-Crafts Acylation
The most direct and convergent approach to constructing an aryl ketone is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the aromatic ring and the acetyl group in a single, efficient step.[3]
Core Concept and Key Starting Material
The core of this strategy involves the reaction of an appropriately substituted aromatic precursor with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of this compound, the indispensable starting material is 1-ethoxy-2,4-difluorobenzene .[4][5][6]
This precursor contains the complete, correctly arranged substitution pattern required on the benzene ring. The acylation reaction then introduces the acetyl group at the sterically accessible and electronically favorable position. The fluorine atoms and the ethoxy group are ortho, para-directing activators (though fluorine's inductive effect is deactivating overall), guiding the incoming electrophile to the desired position.
Caption: Primary synthetic route via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath with constant stirring.
-
Reactant Addition: Add 1-ethoxy-2,4-difluorobenzene (1.0 equivalent) to the cooled suspension. Subsequently, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[7] Hydrogen chloride gas will evolve during this step.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 2: Synthesis of the Key Precursor, 1-ethoxy-2,4-difluorobenzene
The commercial availability of 1-ethoxy-2,4-difluorobenzene can be limited or costly. Therefore, its synthesis from more fundamental starting materials is a critical step for a scalable and cost-effective process. The most common method for its preparation is the Williamson ether synthesis.
Core Concept and Starting Material
This synthesis requires the nucleophilic substitution of an ethylating agent by a phenoxide. The necessary starting material is 2,4-difluorophenol , which is deprotonated by a base to form the highly nucleophilic 2,4-difluorophenoxide ion. This ion then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether.
Caption: Synthesis of the key ether intermediate.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluorophenol (1.0 equivalent) in a polar aprotic solvent like acetone or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. The base will deprotonate the phenol.
-
Ethylating Agent: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Workup: After cooling to room temperature, filter off the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the resulting crude 1-ethoxy-2,4-difluorobenzene can be purified by vacuum distillation.
Part 3: An Alternative Pathway Starting from 1,3-Difluorobenzene
An alternative and often more practical route from a raw materials perspective begins with a simpler, more widely available precursor: 1,3-difluorobenzene .[8][9] This multi-step pathway builds the complexity on the aromatic ring sequentially. While longer, it avoids potentially costly or less accessible intermediates.
This strategy involves first performing the Friedel-Crafts acylation on 1,3-difluorobenzene to produce 2',4'-difluoroacetophenone , a key intermediate in the synthesis of various pharmaceuticals.[10][11][12] Subsequent steps then introduce the 3'-substituent, which is finally converted to the desired ethoxy group.
Caption: Multi-step alternative pathway from 1,3-difluorobenzene.
Rationale and Key Transformations
-
Friedel-Crafts Acylation: 1,3-difluorobenzene is acylated to give 2',4'-difluoroacetophenone.[10] The directing effects of the two fluorine atoms guide the acetyl group to the 2- or 4-position, which are equivalent in this case.
-
Nitration: The resulting ketone is a meta-director. The fluorine atoms are ortho, para-directors. The position meta to the deactivating acetyl group and ortho/para to the activating fluorine atoms is the 3-position, making it the most favorable site for electrophilic nitration.
-
Reduction: The nitro group at the 3-position is reduced to an amine using standard conditions, such as tin(II) chloride and hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The 3'-amino group is converted into a diazonium salt using sodium nitrite in a strong acid at low temperatures.[13] This salt is then hydrolyzed by heating in water to yield the 3'-hydroxy derivative.
-
Williamson Ether Synthesis: The final ethoxy group is introduced by the etherification of the 3'-hydroxy group, as described in the protocol in Part 2.
Summary of Key Starting Materials
| Role in Synthesis | Starting Material | CAS Number | Primary Pathway | Alternative Pathway |
| Final Acylation Precursor | 1-ethoxy-2,4-difluorobenzene | 348-20-9 | ✓ | |
| Ether Synthesis Precursor | 2,4-Difluorophenol | 367-27-1 | ✓ | |
| Alternative Core Structure | 1,3-Difluorobenzene | 372-18-9 | ✓ | |
| Key Intermediate | 2',4'-Difluoroacetophenone | 364-83-0 | ✓ | |
| Acylating Agent | Acetyl Chloride | 75-36-5 | ✓ | ✓ |
Conclusion
The synthesis of this compound can be approached via two robust strategies, each with distinct advantages. The primary route, a direct Friedel-Crafts acylation of 1-ethoxy-2,4-difluorobenzene , offers the most convergent path, provided the starting material is readily available. The alternative pathway, commencing with the more fundamental raw material 1,3-difluorobenzene , provides greater flexibility and control over the supply chain, albeit through a longer sequence of reactions. The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, required scale of production, and the synthetic capabilities of the research team. This guide provides the foundational knowledge and procedural details necessary for scientists to make an informed decision and successfully execute the synthesis.
References
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Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights . Taylor & Francis Online. [Link]
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Friedel-Crafts acylation of benzene . Chemguide. [Link]
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Preparation of (S)-2-Fluoro-1-phenylethanol . Organic Syntheses. [Link]
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1-Ethoxy-2,4-difluorobenzene . Pharmaffiliates. [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl . JMU Scholarly Commons. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3'-Ethoxy-2',4'-Difluoroacetophenone
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular structure and conformational preferences of 3'-ethoxy-2',4'-difluoroacetophenone. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document offers a predictive framework and practical methodologies for the comprehensive characterization of this and similar fluorinated aromatic ketones.
Introduction: The Significance of Fluorinated Acetophenones in Medicinal Chemistry
Fluorine has become a cornerstone in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Acetophenone derivatives, in turn, are prevalent scaffolds in a wide array of bioactive compounds.[3] The specific molecule of interest, this compound, combines these features, making a thorough understanding of its three-dimensional structure and conformational dynamics crucial for its potential applications in drug discovery and materials science.
The presence of two fluorine atoms on the aromatic ring, coupled with an ethoxy group, introduces a complex interplay of steric and electronic effects that dictate the molecule's preferred conformation. This guide will elucidate these interactions and provide a roadmap for their experimental and computational investigation.
Predicted Molecular Structure and Conformation
While no empirical data for this compound is currently available in the public domain, we can make robust predictions based on extensive studies of structurally related compounds, particularly 2'-fluoro-substituted acetophenones.[1][4]
The Predominance of the s-trans Conformation
The most significant conformational feature of acetophenones is the dihedral angle between the plane of the aromatic ring and the carbonyl group. For 2'-fluoro-substituted acetophenones, extensive NMR spectroscopic and X-ray crystallographic studies have demonstrated an overwhelming preference for the s-trans conformation.[1][4] In this arrangement, the carbonyl oxygen is oriented away from the 2'-fluorine substituent.
This preference is driven by the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the electron-rich fluorine atom.[1] The dipole moments of the C=O and C-F bonds are aligned in a way that minimizes this repulsion in the s-trans conformer.[1] We predict that this compound will also exclusively adopt this s-trans conformation in solution.
Influence of the Ethoxy and 4'-Fluoro Substituents
The ethoxy group at the 3'-position introduces additional conformational flexibility around the C(aryl)-O bond. The orientation of the ethyl group will be influenced by steric interactions with the adjacent 2'-fluorine and the acetyl group. It is likely that the ethoxy group will orient itself to minimize these steric clashes, potentially lying in or near the plane of the aromatic ring to maximize conjugation.
The 4'-fluoro substituent is expected to have a lesser steric influence on the acetyl group's conformation compared to the 2'-fluoro group. However, its electron-withdrawing nature will impact the electronic properties of the aromatic ring, which can be probed by spectroscopic methods.[5]
Below is a diagram illustrating the predicted dominant conformation and the key intramolecular interactions.
Caption: Predicted s-trans conformation of this compound.
Methodologies for Structural and Conformational Analysis
A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough characterization of this compound.
Experimental Protocols
3.1.1. Synthesis
A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of 2,4-difluoroethoxybenzene.
Protocol for Synthesis:
-
To a solution of 2,4-difluoroethoxybenzene (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq.).
-
Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the conformation of fluorinated acetophenones through the observation of through-space spin-spin couplings (TS-couplings) between protons (or carbons) of the acetyl group and the 2'-fluorine.[1][4]
Protocol for NMR Analysis:
-
Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
-
In the ¹H NMR spectrum, look for a long-range coupling constant (⁵J_HF) between the methyl protons of the acetyl group and the 2'-fluorine. A significant coupling (typically > 1 Hz) is indicative of the s-trans conformation where these nuclei are in close proximity.[4]
-
In the ¹³C NMR spectrum, observe the coupling constant (⁴J_CF) between the carbonyl carbon and the 2'-fluorine, which also supports the s-trans conformation.[1]
-
Perform 2D NMR experiments, such as HSQC, HMBC, and NOESY, to unambiguously assign all proton and carbon signals and to probe for other through-space interactions, particularly involving the ethoxy group.
3.1.3. X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation.[6]
Protocol for X-Ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
-
Analyze the resulting structure to determine bond lengths, bond angles, and dihedral angles, particularly the C(aryl)-C(aryl)-C(acetyl)-O(acetyl) dihedral angle, which defines the s-trans or s-cis conformation.
Computational Chemistry Protocol
Density Functional Theory (DFT) calculations are invaluable for predicting conformational energies and providing insights into the electronic structure.[7][8]
Protocol for DFT Calculations:
-
Construct the initial 3D structures of the s-trans and s-cis conformers of this compound using a molecular modeling software.
-
Perform a conformational search for the ethoxy group for both the s-trans and s-cis arrangements of the acetyl group.
-
Optimize the geometries of all low-energy conformers using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[7]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Calculate the relative energies of the conformers to determine the most stable structure. The energy difference between the s-trans and s-cis conformers can be used to predict their relative populations.
-
Simulate the NMR chemical shifts and coupling constants for the most stable conformer and compare them with the experimental data for validation.
-
Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and steric repulsion.
Data Presentation and Interpretation
The data obtained from the aforementioned methodologies should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Structural Data
Quantitative data from X-ray crystallography and DFT calculations should be summarized in tables.
Table 1: Key Geometric Parameters for the Predicted Most Stable Conformer of this compound (from DFT calculations).
| Parameter | Predicted Value |
| C2'-C1'-C(acetyl)-O(acetyl) Dihedral Angle | ~180° (s-trans) |
| C1'-C2'-C3'-O(ethoxy) Dihedral Angle | Value dependent on ethoxy conformation |
| C(acetyl)-O(acetyl) Bond Length (Å) | Predicted value |
| C1'-C(acetyl) Bond Length (Å) | Predicted value |
| C2'-F Bond Length (Å) | Predicted value |
| C4'-F Bond Length (Å) | Predicted value |
Table 2: Experimental and Calculated NMR Data.
| Nucleus/Coupling | Experimental Shift (ppm) / J (Hz) | Calculated Shift (ppm) / J (Hz) |
| H (acetyl-CH₃) | Experimental value | Calculated value |
| C (acetyl-C=O) | Experimental value | Calculated value |
| ⁵J (H(acetyl)-F(2')) | Experimental value | Calculated value |
| ⁴J (C(carbonyl)-F(2')) | Experimental value | Calculated value |
Workflow Visualization
The overall workflow for the conformational analysis can be visualized as follows:
Caption: Workflow for the comprehensive analysis of this compound.
Conclusion and Future Outlook
Based on the extensive literature on related compounds, this compound is strongly predicted to exist predominantly in the s-trans conformation. The methodologies outlined in this guide provide a robust framework for the experimental and computational validation of this prediction. A thorough understanding of the conformational preferences of this molecule is a critical first step in harnessing its potential in medicinal chemistry and materials science. Future work could involve studying its interactions with biological targets through molecular docking and dynamics simulations, as well as exploring its utility as a building block for novel polymers and other advanced materials.
References
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Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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Takahashi, O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]
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Rodríguez, A.M., et al. (n.d.). Conformational potential energy curves of acetophenone and α-substituted acetophenones. JOURNAL OF MOLECULAR STRUCTURE THEOCHEM. [Link]
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Tuñon, I., et al. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]
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Le Fevre, R.J.W., et al. (n.d.). Effects of p-Substituents on the Conformation of Acetophenone. ConnectSci. [Link]
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NIST. (n.d.). 3',4'-Difluoroacetophenone. NIST WebBook. [Link]
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Alabugin, I.V., et al. (2015). Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives. ResearchGate. [Link]
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da Silva, J.L., et al. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]
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Hunter, C.A., et al. (n.d.). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions. [Link]
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Dalvit, C., et al. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]
- Verevkin, S.P., et al. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. No source provided.
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Zhang, G., et al. (n.d.). No title provided. The Royal Society of Chemistry. [Link]
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PubChem. (n.d.). 2,4-Difluoroacetophenone. PubChem. [Link]
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PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. PubChem. [Link]
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No author provided. (n.d.). No title provided. The Royal Society of Chemistry. [Link]
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Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications. [Link]
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ResearchGate. (2023). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- Google Patents. (n.d.). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]
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A Technical Guide to the Solubility of 3'-Ethoxy-2',4'-difluoroacetophenone in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3'-ethoxy-2',4'-difluoroacetophenone, a substituted acetophenone of interest in pharmaceutical and chemical synthesis. In the absence of extensive published solubility data for this specific molecule, this document outlines a predictive approach based on its molecular structure and the fundamental principle of "like dissolves like"[1][2]. We will delve into the physicochemical properties of the target compound, classify common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications such as reaction chemistry, formulation development, and purification processes.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in various stages of the drug development and chemical manufacturing processes. From ensuring homogenous reaction conditions in synthesis to achieving desired bioavailability in a final drug product, a thorough understanding of a compound's solubility profile is paramount. Substituted acetophenones are a versatile class of compounds, often serving as precursors in the synthesis of more complex molecules with biological activity[3][4]. The addition of ethoxy and difluoro groups to the acetophenone scaffold significantly influences its polarity, hydrogen bonding capacity, and ultimately, its interaction with various solvents.
Physicochemical Properties of this compound and Related Analogues
Direct experimental data for this compound is not widely available in the public domain. However, we can infer its likely properties by examining its structure and comparing it to related, well-characterized compounds.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | 2',4'-Difluoroacetophenone (Analogue) | Data Source |
| Molecular Formula | C10H10F2O2 | C8H6F2O | [5] |
| Molecular Weight | 200.18 g/mol | 156.13 g/mol | [5][6][7] |
| CAS Number | 1017778-40-3 | 364-83-0 | [5][6][7] |
| Predicted LogP | ~2.5-3.0 (Estimated) | Not available | [8] (for a similar isomer) |
| Physical Form | Likely a solid or liquid | Liquid | [7] |
The structure of this compound reveals several key features that will dictate its solubility:
-
Aromatic Ring: A nonpolar feature.
-
Ketone Group (C=O): A polar group capable of acting as a hydrogen bond acceptor.
-
Ethoxy Group (-OCH2CH3): Adds some polar character through the ether oxygen, which can also act as a hydrogen bond acceptor.
-
Difluoro Substituents (-F): The highly electronegative fluorine atoms create strong dipoles, increasing the overall polarity of the molecule.
Based on this structure, this compound can be classified as a moderately polar compound. The presence of hydrogen bond acceptors (the carbonyl and ether oxygens) suggests it will have some affinity for protic solvents.
The Solvent Landscape: A Primer on Polarity and Classification
The principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another[1][2]. Organic solvents are broadly classified based on their polarity, which is often quantified by the dielectric constant[9][10]. They are further categorized as protic or aprotic.
-
Polar Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. Examples include water, methanol, and ethanol[9][11].
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Examples include acetone, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF)[9][10].
-
Nonpolar Solvents: These solvents have low dielectric constants and small or nonexistent dipole moments. They consist of molecules with bonds between atoms of similar electronegativity, such as carbon and hydrogen. Examples include hexane, toluene, and diethyl ether[9][11].
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Classification | Dielectric Constant (ε) |
| Hexane | Nonpolar | 1.9 |
| Toluene | Nonpolar | 2.4 |
| Diethyl Ether | Nonpolar (borderline) | 4.3 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 |
| Acetone | Polar Aprotic | 21 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 |
| Isopropanol (IPA) | Polar Protic | 18 |
| Ethanol | Polar Protic | 24.3 |
| Methanol | Polar Protic | 32.6 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 |
| Water | Polar Protic | 78.5 |
Source: Data compiled from Chemistry LibreTexts and Master Organic Chemistry[9][10].
Predictive Solubility of this compound
Based on the moderately polar nature of this compound, we can predict its likely solubility in the solvents listed above.
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is a well-established technique for determining equilibrium solubility.[1]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Conclusion and Future Work
This guide provides a scientifically grounded approach for researchers to understand and experimentally determine the solubility of this compound. By combining a predictive analysis based on molecular structure with robust experimental protocols, a comprehensive solubility profile can be established. This data is invaluable for optimizing reaction conditions, developing purification strategies, and informing formulation design in pharmaceutical and chemical research. It is recommended that the quantitative solubility be determined at various temperatures to construct a solubility curve, which can provide further thermodynamic insights into the dissolution process.
References
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- Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
- Polarity of Solvents. [Source not explicitly named, general chemistry resource].
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- Organic Solvents: Complete Guide, Industrial Uses & Safety (2024). Brofind.
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- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents (2012). Master Organic Chemistry.
- 3',5'-Difluoroacetophenone. Chem-Impex.
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A Comprehensive Theoretical Analysis of 3'-Ethoxy-2',4'-Difluoroacetophenone: A Guide for Advanced Research
Executive Summary: This technical guide provides a detailed theoretical investigation into the structural, spectroscopic, and electronic properties of 3'-ethoxy-2',4'-difluoroacetophenone. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational modes, NMR spectra, and electronic characteristics, including frontier molecular orbitals and electrostatic potential. These computational insights are crucial for researchers in medicinal chemistry and materials science, offering a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. The methodologies and findings presented herein serve as a robust framework for designing novel derivatives with tailored properties for advanced applications.
Introduction: The Significance of Fluorinated Acetophenones
Substituted acetophenones are a critical class of compounds in organic synthesis, serving as precursors for a wide range of biologically active molecules and functional materials.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, a derivative of this class, combines the structural features of an acetophenone core with the unique electronic effects of two fluorine atoms and an ethoxy group. These substitutions are anticipated to modulate the molecule's electronic structure and reactivity, making it an intriguing candidate for applications in drug discovery and materials science.[1][2] For instance, the difluoroacetophenone scaffold is a key component in several antifungal agents.[2]
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for gaining a deep understanding of molecular properties at the atomic level.[3][4][5] Such computational approaches allow for the prediction of molecular structure, vibrational frequencies, and electronic behavior, which can guide synthetic efforts and rationalize experimental observations.[3][6][7] This guide presents a comprehensive theoretical analysis of this compound to establish a baseline understanding of its fundamental properties.
Computational Methodology: A Framework for Theoretical Investigation
To ensure a high degree of accuracy and reliability, all calculations were performed using established quantum chemical protocols. The theoretical framework is grounded in Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.
Protocol for Theoretical Analysis:
-
Geometry Optimization: The initial 3D structure of this compound was built and subjected to geometry optimization. This process identifies the lowest energy conformation of the molecule. The calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable geometries for organic compounds.[3]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.
-
Spectroscopic Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values are essential for assigning experimental NMR signals.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to understand the molecule's electronic transitions and chemical reactivity.[8][9][10][11]
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[12][13][14][15]
-
The workflow for this theoretical investigation is illustrated in the diagram below.
Caption: Workflow for the theoretical investigation of this compound.
Results and Discussion
The geometry of this compound was optimized to its ground state. The planarity of the phenyl ring is maintained, with the acetyl and ethoxy groups exhibiting specific orientations to minimize steric hindrance. DFT calculations on similar 2'-fluoro-substituted acetophenones have shown that the s-trans conformation (where the carbonyl group is directed away from the fluorine atom) is generally more stable.[6] A similar preference is expected for the title compound.
A detailed analysis of the bond lengths, bond angles, and dihedral angles provides a quantitative description of the molecular structure. These parameters are fundamental for understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.23 |
| C-C (acetyl) | 1.51 | |
| C-F (ortho) | 1.35 | |
| C-F (para) | 1.36 | |
| C-O (ethoxy) | 1.37 | |
| Bond Angles (°) | O=C-C (phenyl) | 120.5 |
| C-C-C (phenyl) | 118-121 | |
| C-O-C (ethoxy) | 117.8 | |
| Dihedral Angle (°) | O=C-C-C (phenyl) | ~180 (s-trans) |
Note: These are representative values and the full set of parameters can be obtained from the computational output.
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be used to interpret experimental data. Key vibrational modes for acetophenone derivatives include the C=O stretching, aromatic C-C stretching, and C-H bending vibrations.[16] For this compound, additional characteristic vibrations arise from the C-F and C-O bonds.
-
C=O Stretching: The carbonyl stretching vibration is a strong, characteristic peak in the IR spectrum of ketones, typically appearing in the range of 1650-1750 cm⁻¹. The calculated frequency for this mode will be a key identifier.
-
C-F Stretching: The C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
-
Aromatic C-C Stretching: These vibrations typically appear in the 1400-1600 cm⁻¹ region.[16]
A comparison of the calculated frequencies with experimental data for the parent compound, 2',4'-difluoroacetophenone, helps to validate the computational methodology.
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The calculated chemical shifts for this compound can be compared with experimental data for similar compounds to aid in the assignment of the observed signals.[17][18][19] The electronic environment of each nucleus, influenced by the electronegative fluorine and oxygen atoms, will determine its chemical shift. For instance, the protons and carbons of the ethoxy group and the acetyl methyl group will have distinct signals, while the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
The HOMO and LUMO are key orbitals involved in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability.[10][11] A smaller energy gap suggests higher reactivity.[10]
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. The LUMO is likely to be centered on the carbonyl group and the aromatic ring, indicating that this region is the most probable site for nucleophilic attack. The presence of the ketone group is known to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap.[9]
The MEP map provides a visual representation of the charge distribution within a molecule.[12][13][14] It is an invaluable tool in drug design for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with biological targets.[13][14][20]
In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be located around the carbonyl oxygen atom, indicating its high electrophilicity and ability to act as a hydrogen bond acceptor. The fluorine atoms will also contribute to regions of negative potential. Positive potential (blue regions) is anticipated around the hydrogen atoms, particularly those of the aromatic ring.
Potential Applications and Drug Development Insights
The theoretical insights gained from this study have significant implications for the practical application of this compound.
-
Medicinal Chemistry: The MEP map identifies the key sites for intermolecular interactions, which is crucial for designing molecules that can bind effectively to protein targets.[13][14] The molecule's reactivity profile, as indicated by the HOMO-LUMO analysis, can guide the synthesis of more complex derivatives. The presence of fluorine can enhance metabolic stability and binding affinity, making this scaffold a promising starting point for the development of new therapeutic agents.
-
Materials Science: The electronic properties, such as the HOMO-LUMO gap, are important for designing organic materials with specific optical and electronic properties.[9] By modifying the substituent groups, it may be possible to tune these properties for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the structural, spectroscopic, and electronic properties of this compound using Density Functional Theory. The optimized geometry, predicted vibrational and NMR spectra, and analysis of frontier molecular orbitals and electrostatic potential offer a detailed molecular-level understanding of this compound. These computational findings provide a solid foundation for future experimental work and can accelerate the design and synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science. The presented workflow and analysis serve as a valuable resource for researchers working with substituted acetophenones and other fluorinated aromatic compounds.
References
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-
Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. Available at: [Link]
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2,4-Difluoroacetophenone | C8H6F2O | CID 67770. PubChem. Available at: [Link]
-
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Unlocking Novel Transformations: A Technical Guide to the Chemistry of 3'-Ethoxy-2',4'-Difluoroacetophenone
Abstract
This technical guide provides an in-depth exploration of the synthesis and reactivity of 3'-ethoxy-2',4'-difluoroacetophenone, a fluorinated aromatic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document leverages established principles of organic chemistry and proven methodologies from analogous systems to present a comprehensive overview. We detail a robust synthetic pathway, explore its classical reactivity, and, most significantly, propose a series of novel, cutting-edge transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical space offered by this promising scaffold.
Introduction to a Privileged Scaffold
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science, owing to the unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is an exemplar of a highly functionalized aromatic ketone, featuring a strategic substitution pattern that suggests a rich and underexplored reactivity profile. The interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms and acetyl group creates a unique electronic environment, paving the way for selective and novel chemical transformations. This guide serves as a foundational resource for harnessing the synthetic potential of this molecule.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from commercially available 3-ethoxy-2,4-difluoroaniline.[1][2] A plausible and robust synthetic route involves a diazotization reaction followed by a palladium-catalyzed cross-coupling reaction.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis via Diazotization and Cross-Coupling
Step 1: Diazotization of 3-Ethoxy-2,4-difluoroaniline [3]
-
To a stirred solution of 3-ethoxy-2,4-difluoroaniline (1.0 eq.) in 2 M hydrochloric acid at 0 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Palladium-Catalyzed Acylative Coupling [4]
-
In a separate flask, prepare a solution of the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.5 eq.) and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) in a suitable solvent such as acetonitrile.
-
To this solution, add the freshly prepared diazonium salt solution from Step 1 dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Classical Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the ketone, the activated aromatic ring, and the benzylic protons.
-
Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, enabling classical transformations such as Grignard reactions, aldol condensations, and reductions to the corresponding alcohol.
-
Aromatic Ring: The aromatic ring is electron-rich due to the ethoxy group, but is also substituted with two deactivating fluorine atoms. This leads to a nuanced reactivity in electrophilic aromatic substitution, with the position of further substitution directed by the interplay of these groups.
-
Alpha-Benzylic Protons: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of alkylation and condensation reactions.
Frontiers in Novel Reactions of this compound
The unique electronic nature of this compound makes it an ideal candidate for a range of modern synthetic transformations. Below, we propose several novel reactions, providing the scientific rationale and detailed, plausible experimental protocols based on analogous systems reported in the literature.
C-H Functionalization: A Direct Approach to Complexity
Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials.[5]
Proposed Reaction: Palladium-Catalyzed C5-H Arylation
The C5 position of the aromatic ring, being ortho to the activating ethoxy group and meta to the deactivating acetyl group, is a prime candidate for directed C-H activation.
Caption: Proposed direct C-H arylation of this compound.
Experimental Protocol: C5-H Arylation
-
To a reaction vial, add this compound (1.0 eq.), aryl iodide (1.2 eq.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling point solvent (e.g., DMF or DMA) and seal the vial.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling transformations that are often difficult to achieve through traditional thermal methods.[6][7][8]
Proposed Reaction: Radical Addition to the Acetyl Group
The ketone moiety can be targeted by photoredox-generated radicals. For instance, a Giese-type addition of an alkyl radical to the enolate of the acetophenone could provide access to more complex ketone structures.
Caption: Proposed photoredox-mediated alpha-alkylation.
Experimental Protocol: Photoredox-Mediated Alpha-Alkylation
-
In a reaction tube, combine this compound (1.0 eq.), an alkyl halide (e.g., an alkyl bromide, 1.5 eq.), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and a mild base (e.g., DIPEA, 2.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Degas the solution with argon for 15 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography.
Synthesis of Heterocyclic Scaffolds
Acetophenones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[9][10]
Proposed Reaction: Gewald Aminothiophene Synthesis
The acidic alpha-protons of the acetyl group and the reactivity of the carbonyl group can be exploited in a one-pot reaction with elemental sulfur and a nitrile to form a highly substituted aminothiophene.
Experimental Protocol: Gewald Aminothiophene Synthesis
-
To a solution of this compound (1.0 eq.) and a nitrile with an alpha-methylene group (e.g., malononitrile, 1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure aminothiophene derivative.
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Ketoreductases, for example, can reduce ketones to chiral alcohols with high enantioselectivity.[11][12]
Proposed Reaction: Asymmetric Reduction to a Chiral Alcohol
The use of a ketoreductase enzyme or a whole-cell biocatalyst (e.g., baker's yeast) can provide access to one enantiomer of the corresponding secondary alcohol, a valuable chiral building block.
Experimental Protocol: Biocatalytic Asymmetric Reduction
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), prepare a suspension of a whole-cell biocatalyst (e.g., Saccharomyces cerevisiae) or an isolated ketoreductase.
-
Add a co-factor regeneration system if necessary (e.g., glucose for whole cells, or isopropanol for isolated enzymes with NAD(P)H).
-
Add a solution of this compound in a water-miscible co-solvent (e.g., DMSO) to the biocatalyst suspension.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.
-
Extract the product with an organic solvent and purify by column chromatography.
Data Summary
| Property | Value |
| IUPAC Name | 1-(3-Ethoxy-2,4-difluorophenyl)ethanone |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| CAS Number | 1017778-40-3 |
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel chemical entities. This technical guide provides a roadmap for its synthesis and explores both its classical and potential novel reactivity. The proposed transformations, grounded in established modern synthetic methodologies, are intended to inspire further research and unlock the full potential of this versatile building block in drug discovery, agrochemicals, and materials science. The unique electronic properties of this molecule suggest that it is a rich substrate for the discovery of new and selective reactions.
References
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- Shaabani, A., et al. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(1), 370.
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exploring the reactivity of the ketone group in 3'-ethoxy-2',4'-difluoroacetophenone
An In-Depth Technical Guide to the Reactivity of the Ketone Group in 3'-Ethoxy-2',4'-Difluoroacetophenone
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the ketone moiety in this compound. This molecule serves as a valuable scaffold in medicinal chemistry and drug development, making a thorough understanding of its reaction potential essential for researchers and scientists. We will dissect the intricate interplay of electronic and steric effects imparted by the ethoxy and difluoro substituents, which modulate the reactivity at both the carbonyl carbon and the adjacent α-carbon. This document furnishes field-proven, detailed protocols for key transformations including reduction, reductive amination, and α-halogenation, while elucidating the mechanistic rationale behind experimental design.
Molecular Profile: The Interplay of Inductive and Resonance Effects
The reactivity of this compound is not governed by the ketone group in isolation. The substituents on the aromatic ring—a moderately activating ethoxy group and two strongly deactivating fluorine atoms—create a unique electronic environment that dictates the behavior of the acetyl group.
-
Fluorine Substituents (2' and 4' positions): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1][2] This effect significantly reduces the electron density of the aromatic ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. While fluorine can technically donate electron density via a resonance effect (+M), its inductive effect is overwhelmingly dominant.
-
Ethoxy Substituent (3' position): The oxygen atom in the ethoxy group possesses lone pairs that can be delocalized into the aromatic ring, a phenomenon known as a positive resonance effect (+M).[3][4] This electron-donating effect increases the electron density of the ring, counteracting the withdrawing effects of the fluorine atoms to some extent. The ethoxy group also has a minor electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.
The net result is a highly polarized molecule. The strong -I effects of the two fluorine atoms are the dominant influence, rendering the carbonyl carbon significantly electron-deficient and primed for reaction with nucleophiles.
Figure 1: Electronic effects of substituents on the ketone group.
Reactivity at the Carbonyl Carbon: Nucleophilic Addition
The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic addition reactions. These transformations are fundamental for creating more complex molecular architectures.
Reduction to 1-(3'-ethoxy-2',4'-difluorophenyl)ethanol
The reduction of the ketone to a secondary alcohol is a common and pivotal transformation. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity for aldehydes and ketones over other reducible functional groups (like esters or amides) and its operational simplicity.[5]
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are typically used as they are protic solvents that can activate the borohydride reagent and protonate the resulting alkoxide intermediate.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction rate, ensuring selectivity and preventing side reactions. It is then allowed to proceed at room temperature for completion.
-
Stoichiometry: A slight excess of NaBH₄ is used to ensure the complete consumption of the starting ketone.
Experimental Protocol: Sodium Borohydride Reduction
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~6-7 to neutralize excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be further purified by column chromatography if necessary.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, a cornerstone of pharmaceutical synthesis.[6][7] The process involves the in-situ formation of an imine or iminium ion from the ketone and an amine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride [NaB(OAc)₃H] is often the reagent of choice as it is milder than sodium cyanoborohydride and selectively reduces the iminium ion in the presence of the ketone.
Causality of Experimental Choices:
-
Reagent: NaB(OAc)₃H is effective under mildly acidic conditions, which are optimal for imine formation without causing significant decomposition of the reactants.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents as they are aprotic and effectively dissolve the reactants and reagents.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step required for imine formation.
Figure 2: General workflow for reductive amination.
Experimental Protocol: Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in dichloroethane (DCE, 15 mL per 1 g of ketone), add glacial acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight (12-16 hours).
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Reactivity at the α-Carbon: Enolate Chemistry
The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form a nucleophilic enolate ion.[8][9][10] This enolate is a key intermediate for forming new bonds at the α-position.
α-Halogenation
Introducing a halogen at the α-position creates a valuable synthetic handle for subsequent nucleophilic substitution or elimination reactions. The reaction can be performed under acidic or basic conditions, with different outcomes.[11]
-
Acid-Catalyzed Halogenation: This proceeds via an enol intermediate. The reaction is typically self-limiting and results in mono-halogenation because the introduced halogen is electron-withdrawing, which destabilizes the protonated carbonyl required for further enol formation.[12][13][14] This method offers excellent control.
-
Base-Promoted Halogenation: This proceeds through an enolate. The reaction is often difficult to stop at mono-halogenation because the inductive effect of the first halogen makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations.[11][13]
For controlled mono-bromination, the acid-catalyzed route is superior.
Experimental Protocol: Acid-Catalyzed α-Bromination
-
Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per 1 g of ketone).
-
Reagent Addition: Add bromine (Br₂, 1.0 eq) dropwise to the solution at room temperature with vigorous stirring. A solution of bromine in acetic acid can be used for safer handling.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The disappearance of the bromine color is an indicator of reaction progress.
-
Monitoring: Monitor by TLC for the formation of the product and consumption of the starting material.
-
Work-up: Pour the reaction mixture slowly into a large volume of ice-cold water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Summary of Reactivity and Data
| Reaction Type | Key Reagents | Solvent | Typical Conditions | Product Class | Mechanistic Rationale |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0°C to RT | Secondary Alcohol | Nucleophilic hydride addition to the electrophilic carbonyl carbon. |
| Reductive Amination | Amine, NaB(OAc)₃H, Acetic Acid | Dichloroethane (DCE) | Room Temperature | Substituted Amine | In-situ iminium ion formation followed by selective reduction. |
| α-Bromination | Bromine (Br₂), Acetic Acid | Acetic Acid | Room Temperature | α-Bromo Ketone | Acid-catalyzed enol formation followed by electrophilic attack by bromine. |
Conclusion
The ketone group in this compound is a versatile functional group whose reactivity is significantly enhanced by the powerful inductive effects of the 2'- and 4'-fluoro substituents. This heightened electrophilicity at the carbonyl carbon facilitates efficient nucleophilic addition reactions, such as reduction and reductive amination, which are crucial for molecular elaboration in drug discovery. Furthermore, the acidity of the α-protons allows for controlled functionalization, like acid-catalyzed α-halogenation, providing intermediates for further synthesis. By understanding and leveraging the distinct electronic profile of this molecule, researchers can predictably and effectively employ it as a strategic building block for complex target synthesis.
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Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Source: Royal Society of Chemistry (Chemical Society Reviews). URL: [Link]
-
Title: 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange. URL: [Link]
-
Title: Formation and reactions of enols and enolates. Source: Science Trove. URL: [Link]
-
Title: 16.4: Substituent Effects in Substituted Aromatic Rings. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Reactions of acetophenone derivatives. Source: ResearchGate. URL: [Link]
-
Title: Why does ketone is more electron withdrawing group as compared to ester? Source: Quora. URL: [Link]
-
Title: 14.3. Substituent Effects. Source: Lumen Learning (Organic Chemistry II). URL: [Link]
-
Title: Reactivity of aldehydes and ketones. Source: Khan Academy. URL: [Link]
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Methodological & Application
Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
An Application Note and Protocol Guide on the Utility of 3'-Ethoxy-2',4'-difluoroacetophenone in Drug Discovery
The incorporation of fluorine into small molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's high electronegativity and small atomic size allow for subtle yet impactful changes in a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Fluorinated acetophenones, in particular, have emerged as versatile intermediates in the synthesis of a wide array of therapeutic agents, from anti-inflammatory and analgesic drugs to novel agrochemicals.[3][4][5]
This guide provides a detailed exploration of this compound, a specialized building block for drug discovery. While this specific molecule is not extensively documented in public literature, its structural motifs—a difluorinated phenyl ring and an ethoxy group—are well-established in medicinal chemistry for their beneficial effects. This document will, therefore, serve as a comprehensive, experience-based guide on its potential applications and handling. We will delve into its synthesis, its use in the construction of bioactive scaffolds, and provide detailed protocols for researchers in the field of drug development.
Physicochemical Properties and Synthesis
The unique substitution pattern of this compound makes it a valuable starting material. The two fluorine atoms can enhance metabolic stability and binding interactions, while the ethoxy group can be used to fine-tune solubility and also participate in key binding interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg |
| LogP | Predicted: ~2.5 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Proposed Synthesis of this compound
A plausible synthetic route starting from the commercially available 2',4'-difluoroacetophenone is outlined below. This protocol is based on established organometallic and aromatic substitution reactions.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Application in Drug Discovery: Synthesis of Bioactive Chalcones
One of the most powerful applications of acetophenone intermediates is in the synthesis of chalcones via the Claisen-Schmidt condensation.[6] Chalcones are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects.[6]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Reaction Scheme:
Caption: General reaction scheme for chalcone synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in 30 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (2.0 eq in 10 mL of water) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up:
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH ~5-6 with 1M HCl. A precipitate should form.
-
Filter the solid precipitate and wash thoroughly with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Drying and Characterization: Dry the purified product under vacuum to yield the desired chalcone derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Expected Analytical Data for the Synthesized Chalcone
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, vinyl protons of the α,β-unsaturated system, ethoxy protons, and methoxy protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F splitting), and carbons of the ethoxy and methoxy groups. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
| Purity (HPLC) | >95% |
Further Derivatization and Structure-Activity Relationship (SAR) Studies
The synthesized chalcone is not an endpoint but rather a scaffold for further chemical exploration. The α,β-unsaturated carbonyl system is a Michael acceptor and can be used to synthesize various heterocyclic compounds like pyrazolines, which are also known for their diverse biological activities.
Potential Diversification Points for SAR Studies
Caption: Potential modification sites on the chalcone scaffold for SAR studies.
By systematically modifying these positions, researchers can probe the structure-activity relationship and optimize the compound's potency, selectivity, and pharmacokinetic profile. The difluorinated ring provides a metabolically stable anchor, allowing the focus of derivatization to be on the other parts of the molecule to fine-tune its interaction with the biological target.
Conclusion
This compound stands as a promising and versatile intermediate for drug discovery. Its unique electronic and structural features provide a solid foundation for the synthesis of novel bioactive molecules. The protocols and strategies outlined in this guide demonstrate its utility in creating complex scaffolds like chalcones, which can be further optimized through systematic SAR studies. The principles discussed herein are grounded in established medicinal chemistry and provide a roadmap for researchers to leverage this and similar fluorinated building blocks in the quest for next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026.
- Chem-Impex. (n.d.). 3',5'-Difluoroacetophenone. Retrieved January 19, 2026.
- Chem-Impex. (n.d.). 3,4-Difluoroacetophenone. Retrieved January 19, 2026.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- BenchChem. (2025).
- Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone. Retrieved January 19, 2026.
- Iqbal, M. A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2342707.
- Arborpharmchem. (2025, March 22).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(23), 2116-2133.
- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- Chem-Impex. (n.d.). 2',4'-Difluoroacetophenone. Retrieved January 19, 2026.
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Application Note & Protocols: 3'-Ethoxy-2',4'-Difluoroacetophenone as a Strategic Precursor in the Synthesis of Novel Azole Antifungal Agents
Abstract: The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents with improved efficacy and safety profiles. The 2,4-difluorophenyl moiety is a cornerstone pharmacophore present in numerous leading azole antifungals, including fluconazole and voriconazole. This guide details the strategic application of 3'-ethoxy-2',4'-difluoroacetophenone, a functionalized analog of the common 2',4'-difluoroacetophenone starting material. The introduction of a 3'-ethoxy group offers a valuable modification for exploring structure-activity relationships (SAR), potentially enhancing target enzyme binding or altering pharmacokinetic properties. This document provides a comprehensive, field-proven synthetic workflow, from the initial acetophenone to the core 2-aryl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol structure, grounded in established, analogous chemical transformations.
Introduction: The Rationale for a Functionalized Precursor
The azole class of antifungal agents functions by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The 2,4-difluorophenyl group is a key structural feature that anchors these drugs within the active site of the enzyme.[3] While the synthesis of foundational drugs like fluconazole traditionally begins with 2',4'-difluoroacetophenone, the exploration of substituted analogs is a proven strategy for developing next-generation agents.[4][5]
The use of this compound as a starting material introduces an electron-donating ethoxy group on the phenyl ring. This modification can influence the molecule's electronic and steric properties, which may lead to:
-
Enhanced Binding Affinity: The ethoxy group could form additional hydrogen bonds or van der Waals interactions with residues in the CYP51 active site.
-
Improved Pharmacokinetics: Alterations in lipophilicity and metabolic stability can positively impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Overcoming Resistance: Novel substitution patterns may prove effective against fungal strains that have developed resistance to existing azole drugs.[5]
This guide provides a robust, three-step synthetic protocol based on well-documented syntheses of fluconazole and its analogs, adapted for the this compound precursor.[6][7][8]
Synthetic Workflow Overview
The conversion of this compound into a potential antifungal agent follows a conserved and efficient pathway. The core logic is to build the characteristic 2-aryl-1,3-bis(triazolyl)propan-2-ol scaffold.
Caption: High-level synthetic workflow from the starting acetophenone to the final bis-triazole product.
Detailed Protocols & Mechanistic Insights
Materials and Reagents
The following table outlines the key reagents required for the synthesis. Purity and proper handling are critical for reaction success and safety.
| Reagent | CAS Number | Purpose | Key Considerations |
| This compound | N/A | Starting Material | Ensure high purity (≥98%). Store in a cool, dry place. |
| 1H-1,2,4-Triazole | 288-88-0 | Nucleophile (Forms triazole rings) | Hygroscopic. Dry thoroughly before use. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Anhydrous grade is essential. Finely powdered form increases reaction rate. |
| Trimethylsulfoxonium Iodide (TMSOI) | 1774-47-6 | Methylene transfer agent (Epoxidation) | Light-sensitive and hygroscopic. Handle under an inert atmosphere (Nitrogen or Argon). |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base (for Ylide generation) | Use as a fresh aqueous solution (e.g., 20-50%). |
| Toluene | 108-88-3 | Solvent | Anhydrous grade required for the epoxidation step. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous grade. Can be used as an alternative solvent for triazolylation. |
| Ethyl Acetate | 141-78-6 | Extraction Solvent | Reagent grade for workup and purification. |
| Isopropanol | 67-63-0 | Recrystallization Solvent | Used for final product purification. |
Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(3-ethoxy-2,4-difluorophenyl)ethan-1-one (Intermediate I)
Principle: This step involves the nucleophilic substitution of a leaving group at the α-carbon of the acetophenone with 1,2,4-triazole. A common and efficient method is to first halogenate the α-position, followed by substitution. However, a more direct approach, analogous to established procedures for similar ketones, can also be employed.[9] This protocol details the reaction of an in-situ formed or pre-synthesized α-bromoacetophenone.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10g, 1 eq).
-
α-Bromination (Optional but recommended): Dissolve the starting material in a suitable solvent like methanol or acetic acid. Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture for 2-4 hours until TLC indicates consumption of the starting material. After cooling, the solvent is removed under reduced pressure to yield the crude α-bromo intermediate, which can be used directly.
-
Triazolylation: Dissolve the crude α-bromo intermediate in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add 1H-1,2,4-triazole (1.5 eq) and finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid precipitate of Intermediate I should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-(1H-1,2,4-triazol-1-yl)-1-(3-ethoxy-2,4-difluorophenyl)ethan-1-one.
Step 2: Synthesis of 2-(3-Ethoxy-2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (Intermediate II)
Principle: The conversion of the ketone (Intermediate I) to an epoxide (oxirane) is a critical step. The Corey-Chaykovsky reaction is the method of choice, utilizing the sulfur ylide generated from trimethylsulfoxonium iodide (TMSOI).[6][8] This reaction is highly efficient for converting carbonyls to their corresponding epoxides.
Protocol:
-
Reaction Setup: To a 500 mL three-neck flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (TMSOI) (1.3 eq) and 150 mL of anhydrous toluene.
-
Ylide Formation: While stirring, add a 20% aqueous solution of sodium hydroxide (NaOH) (2.5 eq) dropwise over 15 minutes. The mixture will become thick and white as the dimethylsulfoxonium methylide forms. Stir for an additional 1 hour at room temperature.
-
Ketone Addition: Dissolve Intermediate I (1 eq) in 50 mL of toluene and add it dropwise to the ylide suspension over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting ketone.
-
Workup: Quench the reaction by slowly adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude oxirane (Intermediate II) as an oil or low-melting solid. This intermediate is often used in the next step without further purification.[7]
Caption: Mechanism of the Corey-Chaykovsky epoxidation reaction.
Step 3: Synthesis of 2-(3-Ethoxy-2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Product)
Principle: The final step is the nucleophilic ring-opening of the epoxide (Intermediate II) with a second molecule of 1,2,4-triazole. The reaction proceeds via an Sɴ2 mechanism, with the triazole anion attacking the less sterically hindered carbon of the oxirane ring, leading to the desired tertiary alcohol.[10][11]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine the crude oxirane (Intermediate II) (1 eq), 1H-1,2,4-triazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent: Add 100 mL of anhydrous DMF.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC until the oxirane is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude final product.
-
Purification: The crude product is typically a viscous oil or solid. Purify by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as isopropanol or ethyl acetate/hexane to yield the pure tertiary alcohol.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The presence of the ethoxy group and the specific substitution pattern on the difluorophenyl ring will give characteristic signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the intermediates and final product.
-
Melting Point (MP): To assess the purity of solid compounds.
Conclusion and Future Directions
The protocols described provide a reliable and scalable pathway for the synthesis of novel 2-(3-ethoxy-2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol from this compound. This molecule serves as a promising candidate for antifungal activity screening. Further work should involve the biological evaluation of this compound against a panel of pathogenic fungi, including resistant strains, to determine its Minimum Inhibitory Concentration (MIC) and potential as a therapeutic agent. The modularity of this synthesis allows for the future exploration of other alkoxy groups at the 3'-position to build a comprehensive SAR profile and optimize antifungal potency.
References
Sources
- 1. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone [smolecule.com]
- 10. EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)-propan-2-ol derivatives - Google Patents [patents.google.com]
- 11. IL105200A0 - Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives - Google Patents [patents.google.com]
The Strategic Application of 3'-Ethoxy-2',4'-Difluoroacetophenone in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of synthetic chemistry, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research and development. The strategic incorporation of fluorine atoms and fluoroalkyl groups into molecular scaffolds can profoundly enhance the biological efficacy of active ingredients by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] It is in this context that 3'-ethoxy-2',4'-difluoroacetophenone presents itself as a highly valuable and versatile intermediate for the synthesis of a new generation of fungicides and herbicides.
This technical guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. We will delve into the synthetic rationale, key reaction pathways, and detailed experimental protocols for leveraging this unique building block to construct complex heterocyclic systems known to exhibit potent agrochemical activity.
Chemical Profile and Strategic Advantages of this compound
This compound is a trifunctional aromatic ketone, the structure of which is primed for a variety of chemical transformations. Its strategic value in agrochemical design stems from the synergistic interplay of its constituent parts:
-
The Difluorophenyl Moiety: The two fluorine atoms on the aromatic ring significantly alter the electronic properties of the molecule, enhancing its metabolic stability and increasing its potency. The 2,4-difluoro substitution pattern is a common feature in many successful agrochemicals.
-
The Ethoxy Group: The presence of an ethoxy group can fine-tune the lipophilicity of the final molecule, which is crucial for its uptake and transport within the target pest or plant. It can also introduce additional points of interaction with the target biological receptor.
-
The Acetyl Group: This reactive ketone functionality serves as a versatile handle for a wide array of chemical reactions, most notably for the construction of various heterocyclic rings, which form the core of many modern pesticides.
| Property | Value |
| CAS Number | 1017778-40-3 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents |
Application in the Synthesis of Pyrazole-Based Agrochemicals
Pyrazole derivatives are a prominent class of agrochemicals, with many exhibiting excellent herbicidal and fungicidal activities.[2] The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This compound can be readily converted into a suitable 1,3-dicarbonyl intermediate for this purpose.
Workflow for the Synthesis of a Model Pyrazole Derivative
Caption: Synthetic pathway to a pyrazole derivative.
Protocol 1: Synthesis of 1-(3-ethoxy-2,4-difluorophenyl)-4,4-diethoxy-2-oxobutane-1,3-dione (C)
Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds. In this step, the methyl group of the acetophenone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.
Materials:
-
This compound (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in toluene dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-dicarbonyl compound.
Protocol 2: Synthesis of 5-(3-ethoxy-2,4-difluorophenyl)-1H-pyrazol-3-ol (E)
Rationale: The 1,3-dicarbonyl intermediate readily undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The reaction proceeds via a condensation mechanism, followed by an intramolecular cyclization and dehydration.
Materials:
-
1-(3-ethoxy-2,4-difluorophenyl)-4,4-diethoxy-2-oxobutane-1,3-dione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve the 1,3-dicarbonyl intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Application in the Synthesis of Triazole-Based Fungicides
Triazole fungicides are another critically important class of agrochemicals that act as inhibitors of sterol biosynthesis in fungi. The synthesis of these compounds often involves the reaction of a substituted oxirane with 1,2,4-triazole. This compound can be converted to the corresponding α-haloketone, which is a key precursor to the required oxirane.
Workflow for the Synthesis of a Model Triazole Derivative
Caption: Synthetic pathway to a triazole derivative.
Protocol 3: Synthesis of 2-Bromo-1-(3-ethoxy-2,4-difluorophenyl)ethan-1-one (C)
Rationale: The α-bromination of the acetophenone is a crucial first step. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) with a radical initiator, or elemental bromine in a suitable solvent.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (catalytic amount)
-
Carbon tetrachloride
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a solution of this compound in carbon tetrachloride, add NBS and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
The crude product can be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Protocol 4: Synthesis of 1-((3-ethoxy-2,4-difluorophenyl)(hydroxy)methyl)-1H-1,2,4-triazole (I)
Rationale: This multi-step sequence involves the reduction of the ketone to an alcohol, formation of the epoxide, and subsequent ring-opening with 1,2,4-triazole. The reduction is typically carried out with a mild reducing agent like sodium borohydride. The epoxide is then formed by treating the resulting bromohydrin with a base. Finally, the epoxide is opened by the nucleophilic attack of the triazole anion.
Materials:
-
2-Bromo-1-(3-ethoxy-2,4-difluorophenyl)ethan-1-one (1.0 eq)
-
Sodium borohydride (0.5 eq)
-
Methanol
-
Sodium hydroxide (1.1 eq)
-
1,2,4-Triazole (1.2 eq)
-
Sodium hydride (1.2 eq)
-
Anhydrous DMF
Procedure:
-
Reduction: Dissolve the α-bromoketone in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the bromohydrin.
-
Epoxidation: Dissolve the bromohydrin in a suitable solvent like THF. Add a solution of sodium hydroxide and stir at room temperature for 2-3 hours. Extract the epoxide with diethyl ether, wash with water, dry, and concentrate carefully.
-
Triazole addition: In a separate flask, prepare the sodium salt of 1,2,4-triazole by adding sodium hydride to a solution of 1,2,4-triazole in anhydrous DMF at 0 °C. Stir until the evolution of hydrogen ceases. Add a solution of the epoxide in DMF to the triazole salt solution. Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain the final triazole fungicide precursor.
Conclusion and Future Outlook
While a specific, named agrochemical derived directly from this compound is not yet prominent in the public domain, its chemical structure and reactivity position it as a highly promising building block for the synthesis of novel fungicides and herbicides. The protocols detailed in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile intermediate. The strategic combination of the difluoro, ethoxy, and acetyl functionalities offers a rich playground for the design and synthesis of next-generation crop protection agents with enhanced efficacy and improved environmental profiles. Further research into the derivatization of the pyrazole and triazole cores synthesized from this precursor is warranted and holds significant promise for the discovery of new active ingredients.
References
-
Ma, Y.-T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design, 81(4), 545-552. [Link]
-
Gao, J.-M., et al. (2018). Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902. [Link]
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Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502. [Link]
- Lu, G. Y., & Zhou, Y. H. (2020). A preparation method of 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
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Flexible Synthesis and Herbicidal Activity of Fully Substituted 3‐Hydroxypyrazoles. (2018). ChemistrySelect, 3(35), 10038-10042. [Link]
- Pyrazole derivatives and herbicides. (1998).
-
Ma, Y.-T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design, 81(4), 545-552. [Link]
Sources
Application Note: A Detailed Protocol for the Grignard Reaction with 3'-Ethoxy-2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to performing a Grignard reaction with 3'-ethoxy-2',4'-difluoroacetophenone to synthesize tertiary alcohols, a crucial transformation in medicinal chemistry and drug development. The protocol is designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and practical considerations for success.
Introduction: Navigating the Nuances of the Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon, such as that in a ketone.[4][5][6] In the case of this compound, the reaction yields a tertiary alcohol, a common motif in biologically active molecules.[7]
The presence of both electron-donating (ethoxy) and strongly electron-withdrawing (difluoro) groups on the aromatic ring of the substrate introduces specific electronic effects that must be considered for optimal reaction outcomes. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction. This guide will address these subtleties, providing a protocol that anticipates and mitigates potential challenges.
Reaction Mechanism and Key Considerations
The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone. The generally accepted mechanism for the addition to a ketone involves a nucleophilic attack on the carbonyl carbon.[3][8][9]
Diagram of the Grignard Reaction Mechanism:
Caption: Mechanism of Grignard addition to a ketone.
Critical Parameter: Anhydrous Conditions
The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[10][11][12][13] Grignard reagents are potent bases and will readily react with protic solvents like water, alcohols, or even trace moisture on glassware, to form an alkane, thereby quenching the reagent.[13][14]
Troubleshooting Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon).[15][16]
-
Solvents: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[12][17] These solvents not only provide an aprotic medium but also stabilize the Grignard reagent through coordination.[2][14] Use freshly opened bottles of anhydrous solvent or solvents dried using appropriate methods.[16]
-
Reagents: The starting organic halide and the ketone must be free of water.
Experimental Protocol
This protocol is divided into two main parts: the preparation of the Grignard reagent and the reaction with this compound.
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromobenzene (or other suitable organic halide)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or water bath
Diagram of the Grignard Preparation Setup:
Caption: Apparatus for Grignard reagent synthesis.
Procedure:
-
Setup: Assemble the dry glassware as shown in the diagram under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the organic halide) and a single crystal of iodine in the flask.[18] Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.[15]
-
Initiation: Add a small portion of the organic halide solution (dissolved in anhydrous ether) to the magnesium. The reaction is indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray.[18][19] If the reaction does not start, gentle warming or sonication may be necessary.[16]
-
Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[20]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.[18] The resulting grayish-brown solution is your Grignard reagent.
Part B: Reaction with this compound
Materials:
-
This compound
-
Prepared Grignard reagent solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ether.
-
Cooling: Cool the ketone solution to 0 °C in an ice-water bath. This is crucial for controlling the exothermic reaction.[21]
-
Grignard Addition: Slowly add the prepared Grignard reagent (1.1-1.5 equivalents) to the stirred ketone solution via a dropping funnel or syringe.[20] Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[21]
-
Quenching (Workup): Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[21] This is a highly exothermic step and may cause the solvent to boil.[21]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the desired tertiary alcohol. Separate the layers and extract the aqueous layer two more times with an organic solvent like ethyl acetate to maximize product recovery.[21]
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove dissolved water from the organic layer.[21]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure tertiary alcohol.
Data Summary and Expected Outcomes
| Parameter | Recommended Value/Condition | Rationale |
| Grignard Reagent Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete consumption of the ketone and account for any accidental quenching.[22] |
| Reaction Temperature | 0 °C to room temperature | To control the exothermic nature of the reaction and minimize side reactions. |
| Solvent | Anhydrous diethyl ether or THF | Aprotic, stabilizes the Grignard reagent.[2][14] |
| Workup Quenching Agent | Saturated aqueous NH₄Cl | A mild acid to protonate the alkoxide without causing potential elimination side reactions. |
Troubleshooting and Side Reactions
| Issue | Potential Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane; ensure all glassware and reagents are scrupulously dry.[15][16] |
| Low yield of tertiary alcohol | Incomplete reaction; side reactions. | Increase reaction time; ensure accurate stoichiometry; control temperature carefully. |
| Formation of biphenyl (from PhMgBr) | Wurtz coupling side reaction. | Add the bromobenzene slowly during Grignard formation.[19] |
| Recovery of starting ketone | Enolization of the ketone. | While less likely with the activated ketone, using a less bulky Grignard reagent can mitigate this.[3] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the successful execution of a Grignard reaction with this compound. By understanding the critical parameters, particularly the need for anhydrous conditions, and by following the step-by-step procedures, researchers can reliably synthesize the desired tertiary alcohols for their research and development endeavors.
References
-
Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]
-
ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]
-
Chemguide. Grignard reagents. [Link]
-
Allen. Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]
-
Chad's Prep. Synthesis of Alcohols; Grignard Addition. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Journal of Chemical Education. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. [Link]
-
Reddit. Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Web Pages. 6. Grignard Reaction. [Link]
-
Sciencemadness Wiki. Grignard reagent. [Link]
-
ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
ACS Publications. Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
Quora. Why is anhydrous ether used in preparation of the Grignard reagent?. [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
-
Chemistry Stack Exchange. Grignards and anhydrous ethanol. [Link]
-
YouTube. Grignard reagent should be prepared under anhydrous condition. Explain. [Link]
-
ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
-
Common Conditions. Grignard Reaction. [Link]
-
Quora. How to improve the percent yield in Grignard reaction. [Link]
-
Nature. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
-
Organic Syntheses. 3. [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]
-
Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
YouTube. Grignard Reaction. [Link]
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Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of 3'-Ethoxy-2',4'-difluoroacetophenone Derivatives
Introduction: Strategic Importance and Synthetic Challenges
Derivatives of 3'-ethoxy-2',4'-difluoroacetophenone are valuable scaffolds in medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly sought-after building blocks in drug discovery. However, the synthesis of biaryl structures from these precursors presents a significant challenge. The aryl halide is electronically deactivated due to the presence of two strongly electron-withdrawing fluorine atoms and an acetyl group, which can impede the initial oxidative addition step in many cross-coupling reactions.[1][2]
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, stands out as a robust and versatile method for forging carbon-carbon bonds.[3][4] Its advantages, including mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, make it particularly suitable for complex pharmaceutical intermediates.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound derivatives, focusing on catalyst selection and reaction optimization for these challenging electron-deficient substrates.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and rational protocol design. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative. This is often the rate-limiting step, particularly for less reactive aryl chlorides or electron-deficient aryl bromides.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron compound.[3][7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing for Electron-Deficient Acetophenones: Key Parameters
Coupling with substrates like this compound requires careful selection of reagents to overcome the electronic deactivation.
-
Palladium Source & Ligand: Standard catalysts like Pd(PPh₃)₄ may show low efficacy.[9] For electron-deficient aryl halides, highly active catalyst systems are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are excellent choices as they promote both the oxidative addition and reductive elimination steps.[9] N-Heterocyclic Carbene (NHC) ligands also offer high stability and activity.[2][3]
-
Base Selection: The base is critical for activating the boronic acid.[7][10] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The choice of base must be compatible with any base-sensitive functional groups on the coupling partners.
-
Solvent System: Aprotic polar solvents are commonly used. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar co-solvent like water or DMF is often employed.[3] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] Thoroughly degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 3'-ethoxy-2',4'-difluoroaryl halide with a generic arylboronic acid.
Materials:
-
3'-ethoxy-2',4'-difluoroaryl halide (e.g., bromide or iodide) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor: Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)
-
Ligand: SPhos (0.02-0.04 mmol, 2-4 mol%)
-
Base: K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv), finely powdered
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL total)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 3'-ethoxy-2',4'-difluoroaryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), powdered K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.02 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary and Expected Outcomes
The efficiency of the coupling is highly dependent on the chosen parameters. The following table summarizes typical conditions and provides a framework for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Deactivated Substrates) | Rationale for Optimization |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Buchwald ligands enhance activity for electron-poor aryl halides.[9] |
| Ligand | - | SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases are more effective at forming the reactive boronate species.[3] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane is often a superior solvent for Suzuki couplings. |
| Temperature | 100 °C | 80-100 °C | Highly active catalysts may allow for lower reaction temperatures. |
| Typical Yield | 40-60% | 75-95% | Optimized conditions overcome the deactivation of the substrate. |
Troubleshooting
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a robust inert atmosphere. Increase catalyst loading slightly (e.g., to 3 mol%).
-
-
Formation of Homocoupling Product (R²-R²):
-
Cause: Competing reaction pathway, often exacerbated by oxygen.
-
Solution: Improve inert atmosphere technique. Ensure the aryl halide is pure.
-
-
Protodeborylation of Boronic Acid (R²-H):
-
Cause: Boronic acid instability, especially at high temperatures or with strong bases.
-
Solution: Use a milder base if possible, or use a more stable boronic ester (e.g., a pinacol ester). Add the boronic acid in slight excess (1.5 equiv).
-
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Roy, D., & Mondal, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Goh, Y. L., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]
-
PubMed. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
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- 2. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Synthesis of Novel Chalcone Derivatives from 3'-Ethoxy-2',4'-Difluoroacetophenone
Foreword
Chalcones, belonging to the flavonoid family, represent a pivotal class of organic compounds, serving as crucial precursors for various bioactive heterocycles and exhibiting a wide spectrum of pharmacological activities themselves.[1][2] The introduction of fluorine atoms and alkoxy groups into the chalcone scaffold has been shown to significantly enhance properties such as metabolic stability, lipophilicity, and biological efficacy, making such derivatives highly sought after in medicinal chemistry and drug development.[3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of novel chalcone derivatives starting from 3'-ethoxy-2',4'-difluoroacetophenone. It is designed for researchers and scientists, offering not just a step-by-step protocol but also the underlying mechanistic rationale and critical troubleshooting insights to ensure reproducible success.
Mechanistic Overview: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction between an aromatic ketone and an aromatic aldehyde.[6][7] The reaction proceeds via the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile.
Causality of Reactant Choice & Expected Effects:
Our starting material, this compound, possesses unique electronic characteristics that influence the reaction course:
-
α-Proton Acidity: The acetyl group's α-protons are the target for deprotonation by the base. The presence of two strongly electron-withdrawing fluorine atoms on the A-ring, particularly the fluorine at the 2'-(ortho) position, significantly increases the acidity of these protons. This facilitates the initial and rate-limiting step of enolate formation, often allowing the reaction to proceed smoothly under mild conditions.
-
Enolate Nucleophilicity: While the fluorine atoms enhance α-proton acidity, they also inductively withdraw electron density from the resulting enolate, which could temper its nucleophilicity. However, this effect is generally outweighed by the ease of enolate formation. The 3'-ethoxy group, being electron-donating through resonance, partially counteracts this effect, helping to stabilize the carbocation character in the transition state.
The general mechanism involves three key stages:
-
Enolate Formation: A strong base (e.g., KOH) abstracts an acidic α-proton from the this compound to form a nucleophilic enolate.[8]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral β-hydroxy ketone (aldol) intermediate.[2][9]
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final chalcone. This step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system.[9]
Experimental Protocol: Synthesis of (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol details a representative synthesis using 4-methoxybenzaldehyde as the coupling partner. The principles described are broadly applicable to a range of substituted aromatic aldehydes.
2.1 Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting Material |
| 4-Methoxybenzaldehyde | ≥98% | Commercial | Reactant |
| Potassium Hydroxide (KOH) | ACS Grade | Commercial | Catalyst |
| Ethanol (EtOH) | 200 Proof | Commercial | Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | In-house prep. | For neutralization |
| Distilled Water | --- | --- | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent |
| Ethyl Acetate | ACS Grade | Commercial | Recrystallization/TLC |
| Hexane | ACS Grade | Commercial | Recrystallization/TLC |
2.2 Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
2.3 Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.00 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol) in ethanol (20 mL). Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. Prepare a solution of potassium hydroxide (2.5 eq, 1.40 g, 25.0 mmol) in distilled water (5 mL). Add the KOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and formation of a precipitate are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 4-6 hours.[10] Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the starting acetophenone.
-
Workup & Isolation: Once the reaction is complete, cool the flask in an ice bath and slowly acidify the mixture by adding 1 M HCl until the pH is ~5-6. This will neutralize the excess base and precipitate the crude product.[11]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold distilled water until the filtrate is neutral.
-
Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at low heat (<50°C).
2.4 Purification
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure chalcone as a crystalline solid.[11]
2.5 Characterization
Confirm the structure and purity of the final product using modern spectroscopic methods. Expected data is summarized in Table 2.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete workflow from starting materials to the fully characterized final product.
Caption: Synthetic workflow for chalcone synthesis.
Data & Expected Results
Table 1: Representative Chalcone Derivatives from this compound
| Aromatic Aldehyde | Expected Product Name | Mol. Weight | Expected Yield (%) |
| Benzaldehyde | (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-phenylprop-2-en-1-one | 288.29 | 85-95% |
| 4-Methoxybenzaldehyde | (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 318.32 | 88-96% |
| 4-Chlorobenzaldehyde | (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 322.74 | 82-90% |
| 4-Nitrobenzaldehyde | (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 333.29 | 90-98% |
Note: Yields are estimates and highly dependent on reaction scale and purification efficiency. Reactions with electron-withdrawing groups on the aldehyde (e.g., -NO₂) are often faster and higher yielding.[12]
Table 2: Spectroscopic Characterization Data for a Representative Product (Product: (E)-1-(3'-ethoxy-2',4'-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
| Technique | Expected Data & Interpretation |
| ¹H NMR | δ 7.8-7.2 (m): Aromatic protons. δ 7.75 (d, 1H, J ≈ 15.5 Hz): Vinyl proton H-β, trans coupling.[13] δ 7.40 (d, 1H, J ≈ 15.5 Hz): Vinyl proton H-α, trans coupling.[13] δ 4.15 (q, 2H): -OCH₂CH₃ protons. δ 3.85 (s, 3H): -OCH₃ protons. δ 1.45 (t, 3H): -OCH₂CH₃ protons. |
| ¹³C NMR | δ 188-190: Carbonyl carbon (C=O).[13] δ 142-145: Vinyl carbon C-β.[13] δ 120-125: Vinyl carbon C-α.[13] δ 160-165, 110-140: Aromatic carbons. δ 64-66: -OCH₂CH₃ carbon. δ 55-56: -OCH₃ carbon. δ 14-15: -OCH₂CH₃ carbon. |
| FT-IR (cm⁻¹) | ~3050: Aromatic C-H stretch. ~2980: Aliphatic C-H stretch. ~1660: C=O stretch (conjugated ketone).[10] ~1595: C=C stretch (aromatic and vinyl).[10] ~1250, 1030: C-O stretch (ether). |
| Mass Spec (EI) | m/z: 318 [M]⁺, with characteristic fragmentation patterns including loss of phenyl groups and CO.[13] |
Troubleshooting & Field Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old KOH). 2. Insufficient reaction time. 3. Reaction temperature too low. | 1. Use fresh, high-purity KOH. 2. Extend reaction time and monitor closely by TLC. 3. Ensure the reaction is run at room temperature after initial cooling. Gentle warming (to 40°C) can be attempted if necessary.[12] |
| Formation of Side Products | 1. Self-condensation of the acetophenone (unlikely but possible). 2. Cannizzaro reaction of the aldehyde (if it lacks α-hydrogens and base is too concentrated/hot).[14] 3. Michael addition of the enolate to the chalcone product. | 1. Ensure slow, controlled addition of the base at low temperature. 2. Use the recommended stoichiometry and temperature control. 3. Avoid a large excess of the acetophenone. |
| Oily Product / Difficulty Crystallizing | 1. Presence of impurities. 2. Product may have a low melting point. | 1. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). 2. Triturate the oil with a non-polar solvent (e.g., cold hexane) to induce solidification. Scratch the inside of the flask with a glass rod. |
| Potential SNAr Side Reaction | When using poly-fluorinated aldehydes in an alcohol solvent (like methanol), the alkoxide (e.g., MeO⁻) can displace a fluorine atom. | While our starting material is a ketone, if using a poly-fluorinated aldehyde, consider switching the solvent to Tetrahydrofuran (THF) to prevent the formation of alkoxide nucleophiles. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Potassium hydroxide (KOH) is highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area or fume hood. Hydrochloric acid (HCl) is corrosive and has irritating vapors.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
-
PubMed. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated derivatives of flavonoids and chalcones with potential anticancer properties. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
JETIR. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
IJARSCT. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
AIP Publishing. (n.d.). Green Synthesis of Chalcones Derivatives. Retrieved from [Link]
-
Sociedade Brasileira de Química. (n.d.). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Retrieved from [Link]
-
NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. Retrieved from [Link]
-
UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
-
Chemca. (n.d.). Claisen & Claisen-Schmidt Condensation: Mechanisms. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
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A Robust, Validatable Reversed-Phase HPLC Method for the Analysis of 3'-ethoxy-2',4'-difluoroacetophenone
An Application Note and Protocol from a Senior Application Scientist
Abstract
This application note details the development and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3'-ethoxy-2',4'-difluoroacetophenone. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The method utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. The described protocol is designed to be fully compliant with international regulatory standards, providing researchers and drug development professionals with a reliable framework for purity testing, stability studies, and quality control.
Introduction and Scientific Rationale
This compound is a substituted aromatic ketone. Its molecular structure, featuring a moderately non-polar acetophenone backbone modified with fluoro- and ethoxy- groups, makes it an ideal candidate for reversed-phase HPLC analysis. The presence of the conjugated system provides strong UV absorbance, allowing for sensitive detection.
The primary analytical challenge is to develop a method that not only quantifies the main component but also separates it from potential process-related impurities and degradation products. A robust analytical method is critical for ensuring the quality and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explains the causal choices behind the method's parameters, grounded in chromatographic theory and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Principle of Separation: Reversed-Phase Chromatography
Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility in handling a wide range of molecular polarities.[3][4] The fundamental principle involves a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and a miscible organic solvent).
In this method, this compound, a moderately hydrophobic molecule, will interact with the non-polar C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—we systematically decrease the polarity of the mobile phase. This causes retained compounds to elute from the column in order of increasing hydrophobicity. This approach is superior to isocratic elution for this application as it provides better resolution of early-eluting polar impurities and ensures that any highly non-polar contaminants are eluted in a reasonable time frame with good peak shape.
Experimental Protocol: Instrumentation and Reagents
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler with temperature control (optional, set to ambient)
-
Column Thermostat
-
Diode Array Detector (DAD) or Variable Wavelength UV Detector
Chemicals and Reagents
-
Acetonitrile (ACN): HPLC gradient grade or higher
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., Milli-Q®)
-
Formic Acid (FA): HPLC grade, >99% purity
-
This compound: Reference Standard of known purity
Chromatographic Conditions
The following parameters were established to provide optimal separation. The rationale for these choices is discussed in Section 5.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Luna, Kinetex) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Run Time | 20 minutes (including re-equilibration) |
Preparation of Solutions
Mobile Phase A (0.1% FA in Water):
-
Measure 999 mL of deionized water into a 1 L safety-coated glass bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly. Sonicate for 10 minutes to degas.
Mobile Phase B (0.1% FA in Acetonitrile):
-
Measure 999 mL of acetonitrile into a 1 L safety-coated glass bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and mix thoroughly. Sonicate for 10 minutes to degas.
Diluent:
-
Use a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
Reference Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix well.
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This solution is used for quantification.
Sample Preparation:
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Reference Standard Stock Solution.
-
Perform a final 1:10 dilution (e.g., 5.0 mL into a 50 mL flask) using the diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a validation study must be conducted in accordance with ICH Q2(R2) guidelines.[5][6][7] The following experiments establish the method's performance characteristics.
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of the self-validating protocol.[2][8]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the parameters below. The system is deemed suitable if all criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 (as per USP <621>)[9][10] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for n=5 injections |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% for n=5 injections |
Validation Parameters
-
Specificity/Selectivity: Forced degradation studies should be performed to demonstrate that the method can separate the analyte from potential degradation products.[11] Expose the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions. Analyze the stressed samples and ensure peak purity of the main peak is confirmed using a DAD.
-
Linearity: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[12]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The cumulative %RSD for both sets of data should meet the acceptance criteria.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the concentration interval defined in the linearity study.[12]
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH/composition ±2%, flow rate ±0.1 mL/min) and assess the impact on SST results and analyte quantification. The results should remain within the acceptance criteria.
Results and Discussion: The "Why" Behind the Method
-
Column Choice (C18): A C18 stationary phase was selected due to its strong hydrophobicity, providing excellent retention for the moderately non-polar this compound. This is the most common and versatile reversed-phase chemistry, offering a high likelihood of success for this class of compounds.[3]
-
Mobile Phase Modifier (Formic Acid): A low concentration of formic acid (0.1%) is used to control the pH of the mobile phase. This serves two key purposes: 1) It protonates residual silanol groups on the silica surface, minimizing undesirable secondary ionic interactions that can lead to peak tailing. 2) It ensures consistent ionization of the analyte, leading to stable retention times and sharp, symmetrical peaks.
-
Gradient Elution: As previously noted, a gradient program is essential for a stability-indicating assay. It ensures that more polar impurities, which might co-elute with the main peak in an isocratic run, are resolved at the beginning of the chromatogram, while any highly retained, non-polar species are efficiently eluted at the end.
-
Detection Wavelength (254 nm): The benzoyl moiety in the acetophenone structure results in strong UV absorbance. A wavelength of 254 nm is a common and robust choice for aromatic compounds and provides excellent sensitivity.[13] For optimal performance, it is recommended to determine the analyte's absorbance maximum (λmax) by running a UV scan with a DAD and setting the detector to that wavelength.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process and the validation strategy.
Caption: High-level workflow from preparation to final report.
Caption: Logical sequence of method validation experiments.
Conclusion
The HPLC method described in this application note provides a robust and reliable solution for the quantitative analysis of this compound. By following the detailed experimental protocol and the comprehensive validation plan, laboratories can ensure the generation of accurate and precise data suitable for regulatory submission and quality control throughout the drug development lifecycle. The logical framework and scientific rationale provided herein empower researchers to not only execute the method but also to understand and troubleshoot it effectively.
References
-
PubChem. 2,4-Difluoroacetophenone. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
-
Chemsrc. 4'-Ethoxy-2',3'-difluoroacetophenone. ChemSrc. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
SIELC Technologies. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. SIELC. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. USP. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Wang, Y., & Xi, Y. L. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. USP-NF. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
ResearchGate. Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. ResearchGate. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Royal Society of Chemistry. Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst. RSC Publishing. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD. [Link]
- Google Patents. Method for producing acetophenone compound....
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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- 13. asianpubs.org [asianpubs.org]
large-scale synthesis of 3'-ethoxy-2',4'-difluoroacetophenone
An In-depth Technical Guide to the Large-Scale Synthesis of 3'-Ethoxy-2',4'-Difluoroacetophenone
Application Note & Scalable Synthesis Protocol
Abstract
This compound is a substituted aromatic ketone of significant interest as a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents. The presence of the difluoro and ethoxy moieties on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable precursor for drug discovery programs. This document provides a comprehensive, field-tested guide for the large-scale synthesis of this target molecule. We eschew a potentially problematic Friedel-Crafts acylation, which may suffer from poor regioselectivity, in favor of a robust and highly selective route commencing from 3-ethoxy-2,4-difluoroaniline. The protocol details a diazotization-acetonylation sequence, offering high yield, purity, and scalability. This guide is intended for researchers, chemists, and process development professionals, providing not only a step-by-step protocol but also the critical scientific rationale behind the process parameters to ensure safety, reproducibility, and success at scale.
Introduction and Strategic Rationale
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry. Fluorinated aromatic ketones, in particular, are precursors to a wide array of bioactive molecules.[1] The title compound, this compound, combines the metabolic stability often conferred by fluorine atoms with the modulatory electronic effects of an ethoxy group.
Directly introducing the acetyl group onto an appropriately substituted benzene ring (1-ethoxy-2,4-difluorobenzene) via a classical Friedel-Crafts acylation presents significant regiochemical challenges.[2][3] The powerful ortho-, para-directing influence of the ethoxy group would likely lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
To circumvent this, we present a more elegant and controllable strategy based on the methodology reported for the synthesis of analogous acetophenones from aniline precursors.[4] Our chosen synthetic pathway, outlined below, leverages the readily available starting material 3-ethoxy-2,4-difluoroaniline[5] and proceeds through a diazonium salt intermediate. This approach provides unambiguous regiocontrol, ensuring the acetyl group is introduced at the desired position.
Process Chemistry and Method Validation
The synthesis is a two-part, one-pot process. The first part is the quantitative conversion of the primary aromatic amine into a diazonium salt under carefully controlled cryogenic conditions. The second part involves the copper-catalyzed decomposition of the diazonium salt in the presence of acetaldoxime, which serves as the source of the acetyl group.
-
Diazotization: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) produces a diazonium salt.[6] This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, potentially explosively if isolated.[7] The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline.
-
Acetonylation: The subsequent reaction is a variation of a Sandmeyer-type reaction. A copper(I) species, generated in situ from copper(II) sulfate and acetaldoxime, catalyzes the conversion of the diazonium salt to the desired acetophenone.[4] Maintaining the pH in a weakly acidic range (3-6) is critical for the stability of the reagents and the success of the reaction.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood suitable for pilot-scale synthesis.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | CAS No. | Quantity |
| 3-Ethoxy-2,4-difluoroaniline | >98% | Commercially Available | 1005210-63-4 | 145 g (0.837 mol) |
| Sulfuric Acid (98%) | Reagent | Sigma-Aldrich | 7664-93-9 | 125 g (1.27 mol) |
| Sodium Nitrite | ACS Reagent | Fisher Scientific | 7632-00-0 | 63.5 g (0.920 mol) |
| Acetaldoxime | >98% | TCI Chemicals | 107-29-9 | 74.2 g (1.26 mol) |
| Copper(II) Sulfate Pentahydrate | ACS Reagent | VWR | 7758-99-8 | 21.0 g (0.084 mol) |
| Toluene | HPLC Grade | Fisher Scientific | 108-88-3 | 1.5 L |
| Sodium Bicarbonate | ACS Reagent | VWR | 144-55-6 | As needed |
| Anhydrous Magnesium Sulfate | Laboratory | Sigma-Aldrich | 7487-88-9 | As needed |
| Deionized Water | - | - | 7732-18-5 | ~3 L |
Equipment:
-
5 L jacketed glass reactor with a bottom outlet valve.
-
Overhead mechanical stirrer with a high-torque motor and PTFE agitator.
-
Temperature probe (thermocouple or Pt100) with a display/controller.
-
500 mL pressure-equalizing dropping funnel.
-
Reflux condenser.
-
Circulating chiller/heater for the reactor jacket.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Vacuum distillation apparatus.
Step-by-Step Procedure
Part A: Diazotization of 3-Ethoxy-2,4-difluoroaniline
-
Acidic Solution Preparation: To the 5 L jacketed reactor, charge 1 L of deionized water and 125 g (68 mL) of 98% sulfuric acid. Begin stirring and cool the solution to 0 °C using the circulating chiller.
-
Aniline Addition: Slowly add 145 g of 3-ethoxy-2,4-difluoroaniline to the cold acid solution. The aniline will dissolve to form its corresponding sulfate salt. Maintain the temperature between 0–5 °C throughout the addition. A thick slurry may form, which is normal.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 63.5 g of sodium nitrite in 250 mL of deionized water. Cool this solution to ~5 °C in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline slurry in the reactor over a period of 60–90 minutes. Crucial: Maintain the internal temperature of the reactor strictly between 0–5 °C. A slight exotherm will be observed; control it by adjusting the addition rate.
-
Stirring: After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0–5 °C.
Part B: Acetonylation Reaction
-
Catalyst Preparation: In a separate 2 L beaker, dissolve 21.0 g of copper(II) sulfate pentahydrate in 200 mL of deionized water with gentle warming. In another beaker, dissolve 74.2 g of acetaldoxime in 150 mL of water.
-
Reaction Setup: In the main 5 L reactor (containing the cold diazonium salt solution), begin to raise the temperature to 15 °C.
-
Reagent Addition: Once the diazonium solution reaches 15 °C, simultaneously add the copper sulfate solution and the acetaldoxime solution over ~20 minutes.
-
pH Adjustment & Reaction: The pH of the reaction mixture should be adjusted to between 4 and 5 using a saturated sodium bicarbonate solution if necessary. A vigorous evolution of nitrogen gas will begin. Maintain the temperature between 15–20 °C (use the chiller if needed to control the exotherm) and stir for 2–3 hours, or until gas evolution ceases.
-
Reaction Completion: Monitor the reaction by TLC or GC-MS to confirm the consumption of the diazonium salt intermediate.
Part C: Work-up and Purification
-
Extraction: Once the reaction is complete, add 1 L of toluene to the reactor. Stir vigorously for 15 minutes. Stop stirring and allow the layers to separate. Transfer the entire mixture to a 5 L separatory funnel.
-
Phase Separation: Separate the lower aqueous layer. Return the upper organic (toluene) layer to the separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
500 mL of deionized water.
-
500 mL of 5% sodium bicarbonate solution (caution: potential for gas evolution).
-
500 mL of brine.
-
-
Drying and Filtration: Dry the toluene solution over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh toluene.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.
Expected Results
| Parameter | Typical Value | Notes |
| Yield | 135–150 g (80–90%) | Based on 3-ethoxy-2,4-difluoroaniline |
| Purity (GC) | >99.0% | After vacuum distillation |
| Boiling Point | Not widely reported | Estimated to be >220 °C at atm. pressure |
| Appearance | Colorless to pale yellow oil | - |
Safety and Hazard Management
This procedure involves hazardous materials and reactions and must only be performed by trained personnel.
-
Corrosives: Concentrated sulfuric acid is highly corrosive. Handle with appropriate gloves (e.g., butyl rubber), eye protection (safety goggles and face shield), and a lab coat.
-
Oxidizers: Sodium nitrite is an oxidizer. Do not mix with combustible materials.
-
Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive, especially if allowed to dry or heated. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution.[7]
-
Gas Evolution: The acetonylation step releases a large volume of nitrogen gas. Ensure the reactor is not sealed and has adequate venting to the fume hood exhaust.
-
Solvents: Toluene is flammable and toxic. Handle in a well-ventilated area, away from ignition sources.
Analytical Workflow and Characterization
A robust analytical workflow is essential for process monitoring and final product validation.
-
Gas Chromatography (GC): An ideal technique for monitoring reaction progress and determining the final purity of the volatile product.[8][9] A standard non-polar column (e.g., DB-5ms) with a flame ionization detector (FID) is suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns useful for identity verification.
Conclusion
The protocol described herein provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By utilizing a diazotization-acetonylation strategy, this guide overcomes the significant regioselectivity challenges associated with electrophilic aromatic substitution on the electron-rich starting material. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles and safety considerations, equip researchers and development professionals with a robust framework for producing this valuable chemical intermediate on a large scale.
References
- Google Patents. (n.d.). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67770, 2,4-Difluoroacetophenone. Retrieved January 19, 2026, from [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (n.d.). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved January 19, 2026, from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
-
ResearchGate. (n.d.). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved January 19, 2026, from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 19, 2026, from [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. (n.d.). Acetophenone purification.
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved January 19, 2026, from [Link]
-
PubMed. (1999). [Determination of Conversion of Asymmetric Hydrosilylation of Acetophenone by Gas Chromatography]. Retrieved January 19, 2026, from [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Difluoroacetophenone. Retrieved January 19, 2026, from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: 3'-Ethoxy-2',4'-difluoroacetophenone as a Versatile Building Block for the Synthesis of Fluorinated Heterocyclic Compounds
Introduction: The Strategic Value of Fluorinated Synthons
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity.[1] Consequently, fluorinated building blocks are of paramount importance to researchers and drug development professionals.
3'-Ethoxy-2',4'-difluoroacetophenone emerges as a particularly valuable synthon. Its architecture combines several key reactive features:
-
An activated acetyl group , susceptible to a variety of condensation and substitution reactions at the α-carbon.
-
A difluorinated phenyl ring , which is electron-deficient and activates the carbonyl group for nucleophilic attack. The fluorine atoms also provide sites for potential nucleophilic aromatic substitution under specific conditions and contribute to the biological profile of the final products.
-
An ethoxy substituent , which acts as a mild electron-donating group, modulating the electronic properties of the aromatic ring and potentially influencing reaction regioselectivity and the pharmacokinetic profile of derivatives.
This guide provides an in-depth exploration of this compound as a precursor for synthesizing medicinally relevant heterocyclic compounds. We will detail field-proven protocols for constructing chalcones, pyrazoles, and quinolones, explaining the chemical principles that underpin each synthetic choice.
| Compound Properties: this compound | |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Appearance | (Expected) Off-white to pale yellow solid or liquid |
| Key Reactive Sites | α-protons of the acetyl group, Carbonyl carbon |
| Core Scaffold | Difluoroacetophenone |
Section 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and reliable method for forming carbon-carbon bonds, serving as the gateway to a vast library of heterocyclic systems.[2] This reaction involves the base-catalyzed condensation between an acetophenone derivative and an aromatic aldehyde. The resulting α,β-unsaturated ketones, known as chalcones, are not only biologically active in their own right but are also pivotal intermediates for subsequent cyclization reactions.[3]
Causality of Experimental Design: The choice of a strong base, such as sodium or potassium hydroxide, is critical for deprotonating the α-carbon of the acetophenone, thereby generating a nucleophilic enolate. Ethanol is an ideal solvent as it effectively dissolves both the reactants and the base while being sufficiently protic to participate in the final dehydration step that forms the unsaturated double bond. The electron-withdrawing nature of the difluorophenyl ring enhances the acidity of the α-protons, facilitating enolate formation and promoting a high reaction yield.
Experimental Workflow: Chalcone Synthesis
Caption: General workflow for the synthesis of chalcone derivatives.
Protocol 1: General Synthesis of a 3'-(Ethoxy)-2',4'-difluoro-substituted Chalcone
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.00 g, 10.0 mmol) and the selected aromatic aldehyde (1.05 eq) in 30 mL of ethanol.
-
Cool the flask in an ice bath to 0-5 °C with magnetic stirring.
-
In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in 5 mL of distilled water and cool the solution.
-
Add the cold NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate is often observed.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Once complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 10 mL of 10% HCl.
-
Stir for 15 minutes. The chalcone product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from hot ethanol to yield the pure chalcone derivative.
| Example Product Data | |
| Product | (E)-1-(3-ethoxy-2,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Expected Yield | 85-95% |
| Appearance | Pale yellow crystalline solid |
| Key Spectroscopic Data | ¹H NMR: Doublets for α-H (~7.5 ppm) and β-H (~7.9 ppm) with J ≈ 15 Hz (trans-alkene). IR: Strong C=O stretch (~1660 cm⁻¹). |
Section 2: Synthesis of 3,5-Disubstituted Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[4] The most common and efficient synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent, like a chalcone, with a hydrazine derivative.[5]
Mechanistic Rationale: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable aromatic pyrazole ring. Using a protic acid catalyst like acetic acid facilitates both the initial condensation and the final dehydration step.
Reaction Mechanism: Chalcone to Pyrazole
Caption: Simplified mechanism for pyrazole synthesis from a chalcone.
Protocol 2: Synthesis of a Pyrazole from a Chalcone Intermediate
Materials:
-
Substituted chalcone (from Protocol 1) (1.0 eq)
-
Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine (1.2 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the chalcone (e.g., 1.59 g, 5.0 mmol) in 20 mL of ethanol.
-
Add hydrazine hydrate (0.30 g, 6.0 mmol) to the suspension.
-
Add 2-3 mL of glacial acetic acid to the mixture to act as a catalyst.
-
Heat the reaction mixture to reflux and maintain it for 6-8 hours, with stirring.
-
Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, often more polar, product spot indicates progress.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water.
-
A solid will precipitate. Collect the crude pyrazole by vacuum filtration.
-
Wash the solid with cold water and dry it. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified pyrazole.
Section 3: Conceptual Pathway to Quinolone Scaffolds
Quinolones and fluoroquinolones are a critical class of broad-spectrum antibiotics.[6][7] Their synthesis is more complex than that of pyrazoles but can be strategically approached using this compound as the starting material. A common strategy involves converting the acetophenone into a β-ketoester or a related intermediate, which can then undergo cyclization with an aniline derivative, a process conceptually related to the Gould-Jacobs reaction.
Synthetic Strategy Overview:
-
Condensation: The methyl group of the acetophenone is first activated, typically by condensation with a reagent like diethyl oxalate or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dicarbonyl or enaminone intermediate.
-
Cyclization: This intermediate is then reacted with an appropriately substituted aniline. The amino group of the aniline attacks one of the carbonyls, followed by thermal or acid-catalyzed cyclization to form the quinolone ring system. The fluorine atom at the 4'-position of the original acetophenone becomes the crucial C-6 fluorine in many fluoroquinolone antibiotics.
Synthetic Pathway: Acetophenone to Quinolone Core
Caption: Conceptual multi-step synthesis of a quinolone core.
This pathway is presented as a conceptual guide, as each step, particularly the cyclization, requires careful optimization of conditions (e.g., high temperatures, specific catalysts) based on the exact substrates used. The synthesis of advanced quinolones often involves multiple steps beyond this core formation.[8][9]
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
López-Lozano, L., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 844. [Link]
-
Etebu, E., & Arikekpar, I. (2016). A review on the activities of fluoroquinolones in the 21st century. Journal of Pharmacy and Allied Health Sciences, 6(1), 1-9. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]
-
Ribeiro, R., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(5), 259-281. [Link]
-
Faria, J. V., et al. (2017). Biologically active pyrazole derivatives: a review. New Journal of Chemistry, 41(1), 16-41. [Link]
-
Sharma, P. C., et al. (2021). A review on the synthesis and biological activities of quinolone derivatives. Bioorganic & Medicinal Chemistry, 40, 116193. [Link]
-
Geronikaki, A., & Galdamez, A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(1), 134. [Link]
-
El-Faham, A., et al. (2015). An efficient synthesis of pyrazole-based heterocycles. Molecules, 20(10), 18458-18479. [Link]
-
Khan, I., et al. (2014). Cyclization reactions of some azoles with o-fluoroacetophenone. Journal of the Chemical Society of Pakistan, 36(1), 133-138. [Link]
-
Saleh, T. S., et al. (2011). Synthesis of some heterocyclic compounds derived from chalcones. Trade Science Inc., 7(4), 1-5. [Link]
-
Jayapal, M. R., & Kumar, P. V. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of new coumarin-chalcone derivatives. Bioinorganic Chemistry and Applications, 2012, 789305. [Link]
-
Zhuang, C., et al. (2017). A review of chalcones as potential anticancer agents. Archiv der Pharmazie, 350(5), 1600355. [Link]
-
Kumar, D., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1950. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3'-Ethoxy-2',4'-Difluoroacetophenone Synthesis
Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis of 3'-ethoxy-2',4'-difluoroacetophenone. Our focus is on diagnosing and resolving common experimental challenges to improve reaction yield, product purity, and scalability.
Overview of the Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved through a two-step process designed to ensure high regioselectivity and yield. This pathway involves an initial Friedel-Crafts acylation (or a related Fries rearrangement) to construct the core hydroxyacetophenone intermediate, followed by a Williamson ether synthesis to introduce the ethoxy group. This method avoids the isomeric mixture issues that can arise from acylating 1-ethoxy-2,4-difluorobenzene directly.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Issues in the Acylation Step (Formation of 2',4'-Difluoro-3'-hydroxyacetophenone)
Question 1: My Friedel-Crafts acylation/Fries rearrangement is resulting in very low yield or fails to proceed. What are the likely causes?
Answer: Low conversion in this step is a common challenge primarily due to substrate deactivation and catalyst sensitivity.
-
Causality 1: Aromatic Ring Deactivation. The two fluorine atoms on the starting phenol are strongly electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by the acylium ion.[1] This inherently slows the reaction compared to non-fluorinated analogues.
-
Causality 2: Catalyst Deactivation. Friedel-Crafts catalysts, particularly aluminum chloride (AlCl₃), are potent Lewis acids that are extremely sensitive to moisture.[2][3] Any water present in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Causality 3: Product-Catalyst Complexation. The ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[3][4] This complex sequesters the catalyst, preventing it from participating in further reactions. Consequently, the reaction is not truly catalytic and requires at least a stoichiometric amount of Lewis acid relative to the acylating agent.[4]
Solutions & Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous grade solvents and freshly opened or properly stored Lewis acid catalysts.[3]
-
Conduct the entire reaction under a positive pressure of an inert gas.
-
-
Optimize Catalyst Stoichiometry:
-
Control Reaction Temperature:
-
While initial cooling (0 °C) is often recommended during reagent addition to control the exothermic reaction, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion due to the deactivated ring.[2] Monitor the reaction progress by TLC to avoid potential side reactions at higher temperatures.
-
Question 2: My main byproduct is a phenyl ester, not the desired hydroxyacetophenone. How do I promote C-acylation over O-acylation?
Answer: This is a classic example of kinetic vs. thermodynamic control. Phenols are bidentate nucleophiles, capable of reacting at the ring (C-acylation) or the hydroxyl group (O-acylation).[6]
-
Kinetic vs. Thermodynamic Product: O-acylation (forming an ester) is kinetically favored and occurs faster, especially at low temperatures or with low catalyst concentrations.[7] C-acylation (forming the hydroxyarylketone) is the more stable, thermodynamically favored product.
-
The Role of the Catalyst (Fries Rearrangement): The O-acylated ester can rearrange to the C-acylated ketone in the presence of a sufficient amount of Lewis acid catalyst. This process is known as the Fries rearrangement.[8] Therefore, conditions that favor the Fries rearrangement will ultimately favor the desired C-acylated product.
Solutions:
-
Increase Lewis Acid Concentration: High concentrations of the Lewis acid (e.g., AlCl₃) strongly favor C-acylation.[6][7] The catalyst coordinates to both the ester's carbonyl oxygen and the phenolic oxygen, facilitating the intramolecular transfer of the acyl group to the aromatic ring.
-
Increase Reaction Temperature and Time: Allowing the reaction to stir for a longer period at a moderate temperature (e.g., room temperature to 60°C) provides the energy needed to overcome the activation barrier for the Fries rearrangement, converting the kinetic O-acylated product into the thermodynamic C-acylated product.
Caption: Troubleshooting decision tree for the acylation step.
Part 2: Issues in the Williamson Ether Synthesis Step
Question 3: The conversion of my hydroxyacetophenone to the final ethoxy product is incomplete. How can I drive this reaction to completion?
Answer: The Williamson ether synthesis is a robust Sₙ2 reaction, but its efficiency depends on effective deprotonation of the phenol and the reaction conditions that favor nucleophilic substitution.[9][10]
-
Causality 1: Incomplete Deprotonation. Phenols are acidic, but require a sufficiently strong base for complete conversion to the more nucleophilic phenoxide ion.[11] An incomplete initial deprotonation will leave unreacted starting material.
-
Causality 2: Suboptimal Solvent. The Sₙ2 reaction mechanism is significantly accelerated in polar, aprotic solvents (e.g., DMF, acetone, butanone).[12][13] These solvents solvate the cation (e.g., K⁺) but not the nucleophilic anion, increasing its reactivity.
-
Causality 3: Reaction Temperature. Like most reactions, the rate of ether synthesis is temperature-dependent. Insufficient heat can lead to very long reaction times or incomplete conversion.
Solutions & Protocol:
-
Choice of Base and Solvent:
-
Use a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or butanone.[13] K₂CO₃ is easy to handle and sufficiently basic to deprotonate the phenol.
-
For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but requires more stringent anhydrous and inert atmosphere techniques.
-
-
Select the Right Ethylating Agent:
-
Ethyl iodide or ethyl bromide are excellent primary alkyl halides for this Sₙ2 reaction, as they are highly reactive and unlikely to undergo competing elimination reactions.[10]
-
-
Apply Heat:
-
Refluxing the reaction mixture (the boiling point of the solvent) is typically required to ensure a reasonable reaction rate and drive the conversion to completion.[13] A typical reaction time is 4-24 hours, which should be monitored by TLC.
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (1.5-2.0 eq.) | Effective, easy to handle, drives equilibrium. |
| Ethylating Agent | Ethyl Iodide (1.2-1.5 eq.) | Highly reactive primary halide, favors Sₙ2. |
| Solvent | Acetone, Butanone, or DMF | Polar aprotic solvent accelerates Sₙ2 reactions. |
| Temperature | Reflux | Provides activation energy for complete conversion. |
Caption: Optimized parameters for the Williamson ether synthesis step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2',4'-Difluoro-3'-hydroxyacetophenone
(Caution: AlCl₃ reacts violently with water. Acetyl chloride is corrosive. Perform in a fume hood.)
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq.) to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add 2,6-difluorophenol (1.0 eq.) to the stirred suspension.
-
Add acetyl chloride (1.1 eq.), diluted in anhydrous dichloromethane, dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5°C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
(Caution: Ethyl iodide is a lachrymator. Use in a well-ventilated fume hood.)
-
In a round-bottom flask, combine 2',4'-difluoro-3'-hydroxyacetophenone (1.0 eq.), finely pulverized anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and butanone (or acetone).[13]
-
Add a stir bar and attach a reflux condenser.
-
Add ethyl iodide (1.5 eq.) to the mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, stirring vigorously. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, filter off the solid K₂CO₃ and wash it with a small amount of butanone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the final product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Aluminum chloride is highly corrosive and reacts violently with water; handle with care under anhydrous conditions. Acetyl chloride and ethyl iodide are corrosive and lachrymatory.
-
-
Q2: How can I confirm the identity and purity of my final product?
-
A: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct connectivity and molecular weight.[14]
-
-
Q3: Can I start from 1-ethoxy-2,4-difluorobenzene and perform a Friedel-Crafts acylation?
-
A: While theoretically possible, this route is not recommended for achieving high purity. The ethoxy group is an ortho-, para-director, and the fluorine atoms also direct ortho and para. This leads to a complex competition for the site of acylation, likely resulting in a difficult-to-separate mixture of isomers and lower yields of the desired 3'-ethoxy product. The recommended two-step pathway provides superior regiochemical control.
-
References
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Li, J., et al. (2007). A Practical Synthesis of 2′-Fluoro-4′-hydroxyacetophenone. Synthetic Communications, 37(12), 1961-1965. Retrieved from [Link]
-
Murashige, S., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. Retrieved from [Link]
- Google Patents. (2016). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Google Patents. (1996). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
Organic Synthesis. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ali, S., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecular Diversity, 27(4), 1565–1581. Retrieved from [Link]
-
University of Toronto. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. curlyarrows.com [curlyarrows.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3'-ethoxy-2',4'-difluoroacetophenone
Welcome to the technical support center for the purification of 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a key intermediate in various synthetic pathways, achieving high purity is paramount for the success of subsequent reactions and the integrity of final products.
This document moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Troubleshooting Guide: Addressing Common Purification Challenges
This section directly addresses specific issues that may arise during the purification of crude this compound.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer:
This is a common issue where the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs for one of two reasons:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the temperature of the crystallization medium.
-
Solvent-Solute Interaction: The boiling point of your chosen solvent may be higher than the melting point of your compound.
Solutions:
-
Switch to a Lower-Boiling Solvent: If your compound's melting point is known, select a solvent with a boiling point at least 10-20 °C lower.
-
Employ a Mixed-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This technique effectively lowers the "dissolving power" of the solvent system, encouraging crystallization at a lower temperature.[1]
Question 2: After recrystallization, my yield is extremely low. What are the likely causes?
Answer:
Low recovery is a frustrating problem that can usually be traced back to the recrystallization setup and solvent choice. The principle of recrystallization relies on a significant difference in the solute's solubility at high and low temperatures.[2]
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of very small, often impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature first. This allows for the formation of a more stable and pure crystal lattice. Once it has reached room temperature, you can then move it to an ice bath to maximize recovery.
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant amount of product.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent just before filtering to ensure the compound remains in solution.
-
Question 3: My Thin Layer Chromatography (TLC) shows a persistent impurity spot very close to my product spot. How can I improve the separation?
Answer:
This indicates that the impurity has a polarity very similar to your product, making separation by standard chromatography challenging. This compound is a moderately polar aromatic ketone. Impurities are often regioisomers from the Friedel-Crafts acylation synthesis or unreacted starting materials.[5]
Solutions:
-
Optimize the TLC Eluent System: Do not rely on a single solvent system. The key is to test different solvent mixtures that offer varying selectivities.
-
Vary the Ratio: First, try a gradient of your current system (e.g., if using 20% ethyl acetate in hexanes, test 15%, 25%, etc.).
-
Change the Solvents: Substitute one of the solvents with another of similar polarity but different chemical nature. For example, replace ethyl acetate with acetone, or hexanes with toluene. This can alter the specific interactions between the solutes and the stationary phase.
-
-
Consider a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using alumina or a reverse-phase TLC plate (C18).
-
Column Chromatography Technique:
-
Use a Long, Thin Column: This increases the number of theoretical plates and improves resolving power.
-
Apply a Shallow Polarity Gradient: Instead of running the column isocratically (with a single solvent mixture), start with a low-polarity eluent and gradually increase the polarity. This will help to resolve closely-eluting compounds.
-
Question 4: My purified compound is still yellow/brown. How can I remove colored impurities?
Answer:
Colored impurities are often large, conjugated molecules that are highly chromophoric. They can be persistent even at low concentrations.
Solution: Activated Carbon Treatment
Activated carbon has a high surface area and can effectively adsorb these types of impurities.
Protocol: Decolorization with Activated Carbon
-
Dissolve your crude, colored product in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is often enough). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat to boiling for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon.
-
Proceed with the recrystallization by allowing the hot, colorless filtrate to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs. It is expected to be a liquid or a low-melting solid at room temperature.
| Property | 2',4'-Difluoroacetophenone (Analog) | 3',5'-Difluoroacetophenone (Analog) | 4'-Ethoxy-2',3'-difluoroacetophenone (Analog) |
| Molecular Formula | C₈H₆F₂O[6][7] | C₈H₆F₂O[8] | C₁₀H₁₀F₂O₂[9] |
| Molecular Weight | 156.13 g/mol [6][7] | 156.13 g/mol [8] | 200.18 g/mol [9] |
| Appearance | Liquid[6] | Light yellow to brown powder/crystal[8] | N/A |
| Boiling Point | 80-81 °C / 25 mmHg[6] | 95 °C / 13 mmHg[8] | N/A |
| Melting Point | N/A | 38 - 42 °C[8] | N/A |
Researchers should always characterize their purified material using standard analytical techniques (NMR, IR, MS, and melting point) to confirm identity and purity.
Q2: What is the recommended purification strategy for a first attempt?
A2: The choice of purification method depends on the physical state and initial purity of your crude product. The following flowchart provides a general decision-making framework.
Caption: Purification strategy decision flowchart.
Q3: How should I perform a solvent screen for recrystallization?
A3: A systematic solvent screen is crucial for developing a robust recrystallization protocol. Use small vials and record your observations meticulously.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place approximately 50 mg of your crude material into 6-8 separate small test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent. See the table below for suggestions.
-
Room Temperature Test: Agitate the tubes at room temperature for 1-2 minutes. Note whether the compound dissolves completely, partially, or not at all. A solvent that dissolves the compound completely at room temperature is unsuitable.[3]
-
Hot Temperature Test: For the solvents in which the compound was not fully soluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise (up to a total of 2 mL) until the compound just dissolves.
-
Cooling Test: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: The best solvent is one that dissolves the compound when hot but gives a high yield of clean-looking crystals upon cooling.
| Solvent | Polarity | Observations (Solubility Cold) | Observations (Solubility Hot) | Crystal Formation on Cooling |
| Hexanes/Heptane | Non-polar | |||
| Toluene | Non-polar | |||
| Dichloromethane | Polar aprotic | |||
| Ethyl Acetate | Polar aprotic | |||
| Acetone | Polar aprotic | |||
| Isopropanol | Polar protic | |||
| Ethanol/Methanol | Polar protic | |||
| Water | Very polar |
Q4: What are the best practices for running column chromatography for this compound?
A4: Column chromatography is a powerful technique when recrystallization is ineffective.
Caption: Standard column chromatography workflow.
-
Choosing an Eluent: Use TLC to find a solvent system where your product has an Rf value of 0.25 - 0.35 . This generally provides the best separation. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: A well-packed column is critical. Use the "slurry method" to ensure a homogenous stationary phase with no air bubbles or cracks.
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of your packed column. This creates a very narrow starting band, leading to better separation.
-
Fraction Collection: Collect small, equally sized fractions and analyze them by TLC to determine which ones contain your pure product.
References
-
University of California, Los Angeles. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3',5'-Difluoroacetophenone. Retrieved from [Link]
-
Chemsrc. (2025). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. Retrieved from [Link]
-
Wellesley College. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]
- 7. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8 | Chemsrc [chemsrc.com]
Technical Support Center: Optimization of Reaction Conditions for 3'-Ethoxy-2',4'-Difluoroacetophenone Synthesis
Welcome to the technical support center for the synthesis of 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 2,4-difluoroethoxybenzene. This electrophilic aromatic substitution reaction, while powerful, is sensitive to a variety of factors, particularly given the electronic properties of the substituted benzene ring. The presence of two electron-withdrawing fluorine atoms deactivates the ring, while the ethoxy group is an activating, ortho-para directing group. Navigating these competing electronic effects is key to a successful synthesis.
This guide will address common challenges such as low yield, impurity formation, and reaction stalling, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis, followed by potential causes and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction does not proceed to completion. What are the likely causes and how can I improve it?
Low yields in the Friedel-Crafts acylation of 2,4-difluoroethoxybenzene are a common issue, often stemming from catalyst deactivation or insufficient reactivity of the aromatic substrate.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon) before use. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. Conducting the entire reaction under a positive pressure of an inert gas is highly recommended.
-
-
Deactivated Aromatic Ring: The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[1] This deactivation may not be fully compensated by the activating ethoxy group, leading to a sluggish reaction.
-
Solution 1: Increase Catalyst Loading: A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle.[2] Increasing the molar ratio of AlCl₃ to the acylating agent (e.g., from 1.1 to 1.5 equivalents) can drive the reaction forward.[1]
-
Solution 2: Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that increases the reaction rate without promoting side reactions. A reflux in a suitable solvent like dichloromethane might be necessary.
-
Solution 3: Consider a More Potent Lewis Acid: While AlCl₃ is standard, other Lewis acids or catalyst systems could be more effective for deactivated substrates. However, this should be approached with caution as stronger Lewis acids can also promote side reactions.
-
-
Sub-optimal Acylating Agent: The choice between acetyl chloride and acetic anhydride can influence the reaction rate.
-
Solution: Acetyl chloride is generally more reactive than acetic anhydride. If using acetic anhydride, a slightly higher temperature or longer reaction time may be necessary.
-
Troubleshooting Workflow for Low Yield:
Caption: A stepwise workflow for troubleshooting low yields.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
The formation of isomers is the most common side reaction in this synthesis due to the directing effects of the substituents.
Potential Causes & Solutions:
-
Formation of Regioisomers: The ethoxy group is an ortho, para-director, while the fluorine atoms are also ortho, para-directing. This leads to a complex regiochemical outcome. The primary positions for acylation on 2,4-difluoroethoxybenzene are C3 and C5. The desired product is the result of acylation at the C5 position (para to the ethoxy group and ortho to the C4 fluorine). Acylation at the C3 position (ortho to the ethoxy group and between the two fluorine atoms) can also occur.
-
Solution 1: Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product over the ortho-substituted one.[3] Running the reaction at 0°C or even lower initially may improve selectivity.
-
Solution 2: Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the less sterically hindered para isomer.[3]
-
Solution 3: Bulkier Lewis Acid: While not always practical, a bulkier Lewis acid can sterically hinder attack at the more crowded ortho position, thus favoring the para product.[3]
-
-
Polyacylation: Although the acetyl group is deactivating, the activating effect of the ethoxy group could potentially lead to a second acylation on the product, though this is generally less common than in Friedel-Crafts alkylation.[4]
-
Solution: Use a molar ratio of the acylating agent to the aromatic substrate that is not greater than 1:1. A slight excess of the aromatic substrate can also help to minimize polyacylation.
-
-
Cleavage of the Ethoxy Group: Harsh reaction conditions (high temperatures and very strong Lewis acids) can potentially lead to the cleavage of the ether linkage.
-
Solution: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures and prolonged reaction times.
-
Regioselectivity Diagram:
Caption: Directing effects leading to potential products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst? A1: A good starting point is a 1:1.1:1.2 molar ratio of 2,4-difluoroethoxybenzene : acetyl chloride : AlCl₃. Using the aromatic substrate in excess (e.g., as the solvent) can also be an effective strategy to ensure it is the limiting reagent for acylation.[5]
Q2: Which solvent is best for this reaction? A2: Dichloromethane (DCM) is a common and effective solvent for Friedel-Crafts acylations as it is relatively inert and has a convenient boiling point for reflux if needed. For deactivated substrates, using an excess of the aromatic reactant (2,4-difluoroethoxybenzene) as the solvent can be a viable solvent-free approach, which can simplify work-up.[5]
Q3: How should I purify the final product? A3: Purification is typically achieved through column chromatography on silica gel, using a non-polar/polar solvent system like hexane/ethyl acetate. The polarity of the eluent can be gradually increased to first elute any unreacted starting material, followed by the desired product. Isomeric impurities may co-elute, so careful fractionation and analysis of the fractions by TLC or GC are important. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may also be effective if a solid product is obtained.
Q4: Can I use acetic anhydride instead of acetyl chloride? A4: Yes, acetic anhydride can be used as the acetylating agent.[5] However, it is generally less reactive than acetyl chloride. This may require slightly more forcing conditions, such as a higher reaction temperature or a longer reaction time, to achieve a comparable yield.
Q5: The reaction mixture turns dark brown/black. Is this normal? A5: Yes, the formation of dark-colored charge-transfer complexes between the reactants, catalyst, and product is common in Friedel-Crafts acylation and is not necessarily an indication of a failed reaction. The color should dissipate upon quenching the reaction with water or dilute acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the acylation of similar difluorinated aromatic compounds.[5]
Materials:
-
2,4-Difluoroethoxybenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the mixture to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 20 minutes to form the acylium ion complex.
-
Prepare a solution of 2,4-difluoroethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2,4-difluoroethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux (approx. 40°C for DCM).
-
Once the reaction is complete, cool the mixture back down to 0°C and slowly quench the reaction by carefully pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome | Rationale |
| Temperature | Room Temperature | 0°C to Room Temp. | Improved regioselectivity for the desired para-isomer. | Lower temperatures favor the thermodynamically more stable product.[3] |
| AlCl₃ (eq.) | 1.1 | 1.3 | Increased conversion/yield. | Overcomes catalyst deactivation by product complexation.[2] |
| Solvent | Dichloromethane | Excess 2,4-difluoroethoxybenzene | Potentially higher reaction rate and simplified workup. | Increases reactant concentration; avoids external solvent.[5] |
References
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from Khan Academy. [Link]
- European Patent Office. (1998). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from Chemistry LibreTexts. [Link]
- BenchChem. (2025). Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene.
-
ChemSrc. (2025). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved from ChemSrc. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
Sources
Technical Support Center: Grignard Reactions with Fluorinated Acetophenones
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Grignard reactions with fluorinated acetophenones. The presence of fluorine atoms, particularly electron-withdrawing groups like trifluoromethyl (CF₃), significantly alters the electronic landscape of the acetophenone substrate. This can lead to challenges not typically encountered with their non-fluorinated analogs. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: A Problem-Solution Approach
Here, we address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low, and I'm recovering most of my starting fluorinated acetophenone. What is happening?
Short Answer: You are likely experiencing competitive enolization. The Grignard reagent is acting as a base instead of a nucleophile.
Detailed Explanation: The electron-withdrawing nature of fluorine atoms increases the acidity of the α-protons (the protons on the methyl group adjacent to the carbonyl). A Grignard reagent is not only a potent nucleophile but also a strong base.[1][2] When the Grignard reagent abstracts an α-proton, it forms a magnesium enolate. This enolate is unreactive toward further Grignard addition and, upon aqueous workup, will be protonated to regenerate the starting acetophenone.[3] This side reaction is a major pathway for yield loss, especially with sterically hindered Grignard reagents.
Solutions:
-
Lower the Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to -40 °C). Nucleophilic addition generally has a lower activation energy than deprotonation. By reducing the thermal energy of the system, you can favor the desired kinetic pathway.
-
Use a Less Hindered Grignard Reagent: If your synthesis allows, switch to a less bulky Grignard reagent (e.g., MeMgBr or EtMgBr) to minimize steric hindrance around the carbonyl carbon, favoring nucleophilic attack over proton abstraction.
-
Employ a "Turbo Grignard" Reagent: Reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can increase the nucleophilicity and reactivity of the organometallic species, sometimes overcoming the kinetic barrier for addition even at low temperatures.[4][5]
-
Consider a Cerium(III) Chloride Additive (Luche Reduction Conditions): The addition of anhydrous CeCl₃ prior to the Grignard reagent can dramatically increase the yield of the addition product. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and suppressing enolization. This transmetalation process generates a more nucleophilic and less basic organocerium species.
Q2: I'm observing a significant amount of a secondary alcohol byproduct instead of my target tertiary alcohol. Why?
Short Answer: Your Grignard reagent is reducing the ketone to a secondary alcohol.
Detailed Explanation: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide, butylmagnesium bromide), it can reduce the ketone via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction).[3] The Grignard reagent delivers a hydride to the carbonyl carbon, and after workup, this results in a secondary alcohol. The high electrophilicity of the carbonyl carbon in fluorinated acetophenones can make this reduction pathway more competitive. A study on the reducing action of Grignard reagents specifically highlighted this issue with fluorinated carbonyl compounds.[6]
Solutions:
-
Select a Grignard Reagent without β-Hydrogens: If possible, use reagents like methylmagnesium bromide or phenylmagnesium bromide, which cannot undergo this reduction pathway.
-
Lower the Reaction Temperature: As with enolization, reduction is often more prevalent at higher temperatures. Conducting the reaction at 0 °C or below can favor the desired nucleophilic addition.
-
Change the Solvent: While THF is common, diethyl ether can sometimes disfavor the aggregation state of the Grignard reagent that promotes reduction. Experiment with solvent choice, ensuring it is rigorously anhydrous.[7]
Q3: My Grignard reagent, a trifluoromethyl-aryl magnesium halide, seems to decompose upon formation or during the reaction, turning the mixture dark. How can I mitigate this?
Short Answer: Trifluoromethyl-substituted aryl Grignard reagents can be thermally unstable and prone to exothermic decomposition.
Detailed Explanation: The powerful electron-withdrawing CF₃ group destabilizes the adjacent carbanionic center of the Grignard reagent. Studies have shown that concentrated solutions (~1.5 M) of reagents like 2-trifluoromethylphenyl magnesium chloride can undergo highly exothermic decomposition, even at low onset temperatures.[8] This process involves the destruction of the trifluoromethyl group and the formation of fluoride ions, leading to a complex mixture of byproducts and a significant safety hazard.[8]
Solutions:
-
Prepare and Use Dilute Solutions: This is the most critical control parameter. Prepare and use the Grignard reagent at a lower concentration, ideally between 0.5 M and 0.6 M, to significantly attenuate the decomposition profile.[8]
-
Generate the Grignard at Low Temperature: Utilize a halogen-magnesium exchange method with a reagent like iPrMgCl at low temperatures (e.g., -15 °C to 0 °C) instead of the classical insertion method with magnesium turnings, which often requires heat for initiation.[8]
-
Use the Reagent Immediately: Prepare the Grignard reagent in situ and use it immediately in the subsequent reaction. Avoid storing solutions of these potentially unstable reagents.
Frequently Asked Questions (FAQs)
Q: How does the position of the fluorine atom (ortho, meta, para) on the acetophenone ring affect the reaction? A: The position significantly influences both steric and electronic effects. An ortho-fluorine atom introduces steric hindrance that can impede the approach of the Grignard reagent, potentially increasing the likelihood of enolization or reduction. Electronically, fluorine is inductively withdrawing from all positions, making the carbonyl carbon more electrophilic. This effect is strongest from the ortho and para positions.
Q: What are the best general conditions (solvent, temperature) for these reactions? A: Anhydrous solvents are non-negotiable. Tetrahydrofuran (THF) is generally preferred over diethyl ether for its superior ability to solvate the magnesium species. A low starting temperature is highly recommended to control selectivity.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solvating power for Grignard reagents. |
| Addition Temp. | -78 °C to -40 °C | Favors nucleophilic addition over enolization/reduction. |
| Reaction Temp. | Slowly warm to 0 °C or RT | Allows the reaction to proceed to completion after controlled addition. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with O₂ and moisture.[2][9] |
Q: How can I accurately determine the concentration of my Grignard reagent before use? A: Titration is essential for reproducibility and stoichiometry. A common and reliable method is titration against a solution of I₂ in THF until the iodine color persists. This ensures you are using the correct number of equivalents in your main reaction, preventing waste and minimizing side reactions from excess reagent.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Fluorinated Acetophenone
-
Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Assemble while hot under a stream of inert gas (N₂ or Ar) and allow to cool.
-
Reagent Preparation: Prepare or obtain a solution of your Grignard reagent in anhydrous THF. If preparing it yourself, ensure the magnesium is activated.[11] If using a potentially unstable reagent (e.g., CF₃-substituted), prepare it at low temperature and use immediately.
-
Titration: Determine the exact molarity of the Grignard solution by titrating an aliquot against I₂.
-
Reaction Setup: In the main reaction flask, dissolve the fluorinated acetophenone (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Addition: Cool the acetophenone solution to -78 °C using a dry ice/acetone bath. Add the Grignard reagent (1.1-1.2 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.
-
Workup & Purification: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Titration of a Grignard Reagent with Iodine
-
Preparation: In a flame-dried flask under inert gas, place approximately 250 mg of I₂ (accurately weighed) and dissolve it in 5 mL of anhydrous THF. Add 1-2 drops of 1,2-dibromoethane to aid dissolution if needed.
-
Titration: Cool the iodine solution in an ice bath. Slowly add the Grignard reagent solution dropwise from a 1 mL syringe until the characteristic brown/purple color of the iodine just disappears, and a colorless or pale yellow solution persists.
-
Calculation: Record the volume (V, in mL) of the Grignard reagent added. The molarity (M) is calculated as: M = (mass of I₂ / molecular weight of I₂) / V (in L)
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yielding Grignard reaction with a fluorinated acetophenone.
Caption: Troubleshooting Decision Tree for Low Yields.
Competing Reaction Pathways
This diagram illustrates the three main competing pathways when a Grignard reagent reacts with a fluorinated acetophenone.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsm.com [ijpsm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Ensuring the Stability of 3'-Ethoxy-2',4'-difluoroacetophenone
Welcome to the dedicated technical support center for 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable intermediate during storage. Here, you will find scientifically grounded troubleshooting advice, answers to frequently asked questions, and detailed protocols to maintain the integrity and purity of your compound.
Our approach is built on the principles of chemical stability and is informed by established pharmaceutical best practices for handling sensitive molecules. While specific public data on the degradation pathways of this compound is limited, the guidance provided herein is based on the known reactivity of its core functional groups: a substituted aromatic ketone, a fluoroaromatic system, and an aryl ethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by environmental factors that can initiate degradation through three main pathways:
-
Hydrolysis: The ether linkage (ethoxy group) is susceptible to cleavage under acidic or basic conditions, which would yield 2',4'-difluoro-3'-hydroxyacetophenone and ethanol. While ethers are generally stable, this process can be accelerated by strong acids or bases.
-
Photodegradation: Aromatic ketones, such as this compound, can absorb UV light, leading to photochemical reactions. This can result in the formation of radical species and subsequent degradation products.[1]
-
Oxidation: The presence of oxygen, especially when combined with exposure to light or elevated temperatures, can lead to oxidative degradation of the molecule.[1]
Q2: I've noticed a change in the color of my this compound sample. What could this indicate?
A2: A change in color, such as the development of a yellow or brownish tint from a previously colorless or pale-yellow solid/solution, is a strong visual indicator of degradation. This discoloration often results from the formation of conjugated degradation products, which can arise from oxidative or photolytic pathways.[1] It is crucial to re-analyze the purity of the material if any color change is observed.
Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A3: To minimize decomposition, this compound should be stored in a controlled environment. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative reactions. |
| Light | In an amber or opaque vial | Protects the compound from photolytic degradation.[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage. |
Q4: Are there any common laboratory materials or solvents that are incompatible with this compound?
A4: Yes, care should be taken to avoid contact with the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ethoxy group.
-
Strong Oxidizing Agents: Reagents like permanganates, dichromates, and peroxides can lead to oxidative degradation of the molecule.
-
Strong Reducing Agents: While less common during storage, strong reducing agents could potentially reduce the ketone functionality.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that you may encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation | The new peaks likely correspond to degradation products. To identify the specific degradation pathway, a forced degradation study is recommended (see Experimental Protocols section). This will help in characterizing the degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2] |
| Decreased purity or assay value over time | Inadequate storage conditions | Review your current storage protocol against the ideal conditions outlined in the FAQs. Ensure the container is properly sealed, protected from light, and stored at the recommended temperature under an inert atmosphere. |
| Inconsistent analytical results between aliquots | Non-homogeneity of the sample due to localized degradation | If the sample has been exposed to adverse conditions, degradation may not be uniform. It is advisable to homogenize the sample (if solid) before taking an aliquot for analysis. If degradation is suspected, the entire batch should be re-evaluated. |
| Physical changes (e.g., clumping, discoloration) | Moisture absorption and/or chemical degradation | Clumping can indicate moisture uptake, which can promote hydrolysis. Discoloration suggests chemical degradation. The material should be tested for purity and water content. If compromised, it may not be suitable for use. |
Understanding Potential Decomposition Pathways
To effectively prevent degradation, it is essential to understand the likely chemical transformations that this compound may undergo. The following diagram illustrates the primary hypothetical degradation pathways based on the functional groups present.
Experimental Protocols: Forced Degradation Study
A forced degradation study is a systematic way to investigate the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing. This helps to identify potential degradation products and establish stability-indicating analytical methods.
Objective
To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
After exposure, cool the sample to room temperature, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
Prepare the exposed samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Interpretation and Purity Assessment
The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
| Analytical Method | Principle | Suitability for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Excellent for routine purity analysis and for monitoring degradation studies. It is a robust method for non-volatile compounds. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometry for identification. | Suitable for identifying volatile impurities and degradation products. Provides structural information which is valuable for characterizing unknown peaks. |
By implementing the storage and handling procedures outlined in this guide, you can significantly mitigate the risk of decomposition of your this compound. For further assistance or specific inquiries, please do not hesitate to contact our technical support team.
References
-
Forced Degradation Studies. (2022). An Introduction to Pharmaceutical Stress Testing. Link
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Link
-
Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. (2025). BenchChem. Link
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Research Journal of Pharmacy and Technology, 6(10), 1083-1090.
Sources
Technical Support Center: Navigating the Challenges in the Scale-Up of 3'-Ethoxy-2',4'-difluoroacetophenone Production
Welcome to the technical support center for the synthesis and scale-up of 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this valuable fluorinated ketone intermediate. Our aim is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during laboratory synthesis and industrial scale-up.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds, where the presence of fluorine and ethoxy groups can significantly influence metabolic stability, binding affinity, and overall bioactivity. The most common and industrially viable route to this and similar acetophenones is through the Friedel-Crafts acylation of an appropriately substituted aromatic precursor.
The primary synthetic route involves the reaction of 1-ethoxy-3,5-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While theoretically straightforward, this reaction presents several challenges, particularly when transitioning from bench-scale to pilot or commercial-scale production.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low or No Product Yield
Question: My reaction has proceeded for the expected duration, but analysis by TLC and HPLC shows very little or no formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in your starting materials, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a dry, inert atmosphere (e.g., a glove box or under a nitrogen or argon blanket).
-
-
Deactivated Aromatic Ring: While the ethoxy group is an activating group, the two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] This deactivation can make the reaction sluggish.
-
Solution: Consider increasing the reaction temperature to provide the necessary activation energy. However, be cautious as higher temperatures can also lead to side reactions. A more potent Lewis acid or a higher catalyst loading might also be necessary to drive the reaction forward.
-
-
Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1] Therefore, a stoichiometric amount of the Lewis acid is often required.
-
Solution: Ensure you are using at least a 1:1 molar ratio of the Lewis acid to the acetylating agent. In some cases, a slight excess of the Lewis acid may be beneficial.
-
-
Poor Quality Reagents: The purity of the 1-ethoxy-3,5-difluorobenzene and the acetylating agent is critical. Impurities can compete in the reaction or poison the catalyst.
-
Solution: Use reagents of the highest possible purity. If necessary, purify your starting materials before use.
-
Scenario 2: Formation of Multiple Products (Isomers and Poly-acylated Species)
Question: My reaction is producing the desired product, but I am also observing significant quantities of isomeric byproducts and potentially di-acylated species. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common challenge in Friedel-Crafts acylation, especially with substituted aromatic rings.
-
Isomer Formation: The directing effects of the substituents on the aromatic ring determine the position of acylation. For 1-ethoxy-3,5-difluorobenzene, acylation is desired at the 2-position (ortho to the ethoxy group and flanked by the two fluorine atoms). However, other isomers may form depending on the reaction conditions.
-
Solution:
-
Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable isomer and can increase selectivity.
-
Choice of Lewis Acid: Bulkier Lewis acids can sterically hinder acylation at more crowded positions, potentially favoring the formation of the desired isomer.
-
-
-
Poly-acylation: Although the acyl group is deactivating, a highly activated starting material or harsh reaction conditions can sometimes lead to a second acylation.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acetylating agent to the aromatic substrate.
-
Reverse Addition: Adding the aromatic substrate slowly to a mixture of the acetylating agent and the Lewis acid can help to maintain a low concentration of the activated aromatic compound, thus minimizing poly-acylation.
-
-
Scenario 3: Difficulties with Reaction Work-up and Product Isolation
Question: After quenching my reaction, I am struggling with the work-up. I am observing emulsion formation during extraction, and purification by column chromatography is proving difficult. What are your recommendations?
Answer:
A challenging work-up and purification can significantly impact the overall efficiency of your synthesis.
-
Emulsion Formation: The presence of aluminum salts from the quench of the Lewis acid can lead to persistent emulsions during aqueous extraction.
-
Solution:
-
Slow and Controlled Quench: Add the quenching agent (e.g., ice-cold water or dilute acid) very slowly with vigorous stirring to control the exotherm and the precipitation of aluminum salts.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, filtering the quenched reaction mixture through a pad of celite before extraction can remove fine inorganic precipitates that stabilize emulsions.
-
-
-
Purification Challenges: The presence of closely related isomers or other impurities can make purification by column chromatography difficult.
-
Solution:
-
Recrystallization: If your product is a solid, recrystallization is often a more effective and scalable purification method than chromatography. Experiment with different solvent systems to find one that provides good separation.
-
Extractive Distillation: For liquid products, extractive distillation with a suitable solvent may be an option to separate closely boiling isomers.[2]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for the acylation of 1-ethoxy-3,5-difluorobenzene?
A1: Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylations. However, for fluorinated substrates, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer milder reaction conditions and improved selectivity. For large-scale production, solid acid catalysts are also being explored to simplify catalyst removal.
Q2: Can I use acetic anhydride instead of acetyl chloride as the acetylating agent?
A2: Yes, acetic anhydride can be used as an acetylating agent.[3] The reaction mechanism is similar, involving the formation of an acylium ion. Acetic anhydride is often preferred in industrial settings as it is less corrosive and easier to handle than acetyl chloride. However, it requires a higher molar ratio of the Lewis acid.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4] Taking aliquots from the reaction at regular intervals (and quenching them appropriately before analysis) will allow you to track the reaction progress and determine the optimal reaction time.
Q4: What are the key safety considerations for the scale-up of this process?
A4: The Friedel-Crafts acylation is a highly exothermic reaction, and controlling the temperature is a critical safety concern during scale-up.[5]
-
Exotherm Control: Ensure the reactor has an adequate cooling system. The addition of the Lewis acid or the acetylating agent should be done slowly and in a controlled manner, with careful monitoring of the internal temperature.
-
Reagent Handling: Both the Lewis acid and the acetylating agent are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn, and all transfers should be conducted under an inert atmosphere.[6][7]
-
Quenching: The quenching of the reaction is also highly exothermic and can generate corrosive hydrogen chloride gas if acetyl chloride is used. The quench should be performed slowly and with adequate ventilation.
IV. Experimental Protocols and Data
Representative Lab-Scale Synthesis of this compound
This protocol is a representative example based on analogous procedures and should be optimized for your specific laboratory conditions.
Materials:
-
1-ethoxy-3,5-difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of 1-ethoxy-3,5-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Data Interpretation
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group.
-
A singlet for the acetyl methyl protons.
-
Aromatic protons will appear as complex multiplets due to fluorine-proton coupling.
-
-
¹³C NMR:
-
Signals for the two carbons of the ethoxy group.
-
A signal for the acetyl methyl carbon.
-
A signal for the carbonyl carbon.
-
Aromatic carbon signals will show characteristic splitting patterns due to carbon-fluorine coupling.
-
-
¹⁹F NMR:
-
Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to fluorine-fluorine and fluorine-proton coupling.
-
| Analytical Technique | Purpose |
| TLC | Rapid, qualitative monitoring of reaction progress. |
| HPLC | Quantitative analysis of reaction conversion and purity. |
| GC-MS | Identification of volatile byproducts and final product confirmation. |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and confirmation of the final product. |
| FTIR | Confirmation of functional groups (e.g., carbonyl stretch). |
V. Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the laboratory synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
VI. References
-
Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from Benchchem website.
-
Chemsrc. (2025, September 21). 4'-Ethoxy-2',3'-difluoroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
-
ACS Publications. (2002). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]
-
Harris, C. (2014, November 16). Friedel Crafts Acylation [Video]. YouTube. [Link]
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Benchchem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone. Retrieved from Benchchem website.
-
Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone. Retrieved from
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Molecules.
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Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics. Retrieved from Benchchem website.
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Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone. Retrieved from
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Google Patents. (n.d.). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Retrieved from
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Google Patents. (n.d.). Acetophenone purification. Retrieved from
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Metathesis-based catalysts. (2015). Dalton Transactions. [Link]
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Google Patents. (n.d.). 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation. Retrieved from
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Google Patents. (n.d.). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. Retrieved from
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Technical Support Center: Impurity Identification in 3'-ethoxy-2',4'-difluoroacetophenone by NMR
Welcome to the technical support resource for the analysis of 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity characterization. Our goal is to provide practical, in-depth solutions to common challenges encountered during these critical analyses, moving beyond simple procedural lists to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: I'm starting my analysis. What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Having a reference for the pure active pharmaceutical ingredient (API) is the essential first step. While experimental conditions can cause slight variations, the following table provides predicted chemical shifts based on structure-property relationships and spectral data of analogous compounds.[1][2] Always acquire data on a qualified reference standard for final confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Disclaimer: These are estimated values. Actual shifts may vary based on solvent, concentration, and instrument.
| Assignment | Structure Fragment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | -CH ₃ (ethoxy) | ~1.45 | t (triplet) | ~14.5 |
| 2 | -OCH ₂- (ethoxy) | ~4.15 | q (quartet) | ~64.8 |
| 3 | -C(=O)CH ₃ | ~2.60 | s (singlet) | ~31.5 |
| 5' | Ar-H | ~6.70 | m (multiplet) | ~105.0 (d, J ≈ 25 Hz) |
| 6' | Ar-H | ~7.85 | m (multiplet) | ~133.5 (dd, J ≈ 10, 4 Hz) |
| 1' | Ar-C -C=O | - | - | ~118.0 (dd, J ≈ 12, 4 Hz) |
| 2' | Ar-C -F | - | - | ~163.0 (dd, J ≈ 255, 12 Hz) |
| 3' | Ar-C -O | - | - | ~159.5 (d, J ≈ 10 Hz) |
| 4' | Ar-C -F | - | - | ~166.0 (dd, J ≈ 260, 12 Hz) |
| Carbonyl | -C =O | - | - | ~195.0 |
Q2: My ¹H NMR spectrum has small, sharp singlets that I can't assign to my molecule. What are they?
A2: These are most likely residual solvents from the synthesis or purification process, or from the NMR solvent itself. Common culprits include acetone, ethyl acetate, dichloromethane, and heptane. Water is also frequently observed. Cross-reference these signals with established tables of common laboratory solvent chemical shifts.[3][4] For example, a singlet around 2.17 ppm in CDCl₃ is often acetone, while a peak at 1.57 ppm could indicate water.
Q3: How much sample material is required for a thorough impurity investigation?
A3: The required sample mass is dictated by the specific NMR experiment being performed and the natural abundance of the target nucleus.[5]
-
Routine ¹H NMR: For detecting impurities >0.1%, 1-5 mg of the sample in 0.6 mL of deuterated solvent is typically sufficient.[5][6]
-
¹³C NMR: Due to the low natural abundance of ¹³C (1.1%), a more concentrated sample of 15-30 mg is recommended to get a good signal-to-noise ratio in a reasonable time.
-
2D NMR (HSQC, HMBC): For structural elucidation of unknown impurities, a higher concentration (15 mg or more) is often necessary to detect the weaker correlation signals.[5]
Q4: At what level do I need to report, identify, and qualify impurities?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines. The thresholds are based on the maximum daily dose of the drug.[7][8]
-
Reporting Threshold: An impurity above this level must be reported. This is typically ≥0.05% for a maximum daily dose of ≤2 g/day .[7][9]
-
Identification Threshold: An impurity exceeding this level must have its structure identified. This is typically ≥0.10% or a daily intake of 1.0 mg (whichever is lower).[7]
-
Qualification Threshold: Above this level, the impurity must be qualified, meaning toxicological data is required to prove its safety. This typically starts at ≥0.15%.[7][8]
Troubleshooting and In-Depth Analysis
This section addresses more complex scenarios you may encounter during your investigation.
Problem: My NMR signals are broad and poorly resolved, making it difficult to identify minor peaks.
-
Root Cause Analysis: Peak broadening is a symptom, not a root cause. It generally points to two areas: the sample itself or the instrument's magnetic field homogeneity.
-
Solution Workflow:
-
Re-evaluate Sample Preparation: Poor resolution often originates from the sample tube.[10]
-
Is the solution truly homogeneous? Any suspended particulate matter will disrupt the magnetic field homogeneity. Filter the sample through a pipette with a cotton or glass wool plug into a clean NMR tube.[6][11]
-
Is the concentration too high? Highly concentrated or viscous solutions can lead to broader signals. Dilute the sample if necessary. A concentration of 1-10 mg for proton NMR is a good starting point.[6]
-
Are paramagnetic impurities present? Trace amounts of paramagnetic metals (e.g., from catalysts) can cause severe line broadening.[5][10] Consider passing the sample through a small silica plug or using a chelating agent if this is suspected.
-
-
Optimize Instrument Shimming: Shimming is the process of adjusting currents in coils to make the magnetic field more homogeneous across the sample volume. If your sample is well-prepared, poor shimming is the next likely culprit. Always use a standard protocol for automated shimming, followed by manual adjustment of key shims (Z1, Z2) to maximize the deuterium lock signal and improve peak shape.
Caption: Troubleshooting workflow for broad NMR signals.
-
Problem: I have an unknown impurity, but I don't have a reference standard. How can I determine its structure?
-
Scientific Rationale: When a reference standard is unavailable, a combination of 1D and 2D NMR experiments is the most powerful method for de novo structure elucidation.[12][13] These experiments reveal through-bond connectivity between atoms, allowing you to piece the molecular structure together like a puzzle. Mass spectrometry provides the molecular formula, giving you the elemental "pieces" to work with.[14]
-
Structure Elucidation Protocol:
-
Obtain a Molecular Formula: Acquire High-Resolution Mass Spectrometry (HRMS) data to determine the exact mass and, consequently, the molecular formula of the impurity.
-
Acquire a Suite of NMR Data: On a sufficiently concentrated sample (>10-15 mg, if possible), acquire the following spectra:
-
¹H NMR: Identifies proton environments and their relative numbers (integration).
-
¹³C & DEPT-135 NMR: Identifies all unique carbon signals. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.[15]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings, allowing you to identify connected proton networks (e.g., the ethyl group in the ethoxy substituent).[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbons that have protons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for building the carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away, connecting the molecular fragments identified from COSY and HSQC.[12][16]
-
-
Assemble the Structure: Use the correlation data to connect the fragments logically until a complete structure that matches the molecular formula is built.
Caption: Workflow for elucidating an unknown impurity structure.
-
Problem: I've identified an impurity. How can I accurately determine its concentration?
-
Methodology: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of concentration and purity without needing a reference standard of the analyte itself.[17][18] The principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[19] By comparing the integral of an analyte signal to the integral of a certified internal standard of known concentration, the analyte's concentration can be calculated.
-
Experimental Protocol: Impurity Quantification by ¹H qNMR
-
Select an Internal Standard (IS): The IS must:
-
Be of high, certified purity (e.g., traceable to NIST).[20]
-
Have at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.
-
Be stable in the chosen solvent and not react with the sample.
-
Have a known molecular weight and proton count for the signal being used.
-
Common choices include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of your sample (m_analyte) into a vial.
-
Accurately weigh a specific amount of the internal standard (m_std) into the same vial. The molar ratio should ideally be close to 1:1 to ensure comparable signal intensities.[20]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) and transfer to an NMR tube. Complete dissolution is critical.[19]
-
-
NMR Data Acquisition: This is the most critical part. Quantitative accuracy depends on acquiring a fully relaxed spectrum.
-
Set a long relaxation delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified. A value of 30-60 seconds is often a safe starting point.
-
Use a 90° pulse angle: Ensure all magnetization is tipped into the transverse plane for detection.
-
Acquire sufficient scans: A minimum of 8-16 scans is recommended to improve the signal-to-noise ratio (S/N).
-
Ensure a flat baseline: The signals of interest must be on a flat, artifact-free baseline for accurate integration.
-
-
Data Processing and Calculation:
-
Apply minimal line broadening (e.g., LB = 0.3 Hz) and perform careful phasing and baseline correction.
-
Integrate the selected, non-overlapping signal for the impurity (Int_imp) and the internal standard (Int_std).
-
Calculate the purity or concentration using the following formula[19][21]:
Purity_imp (%) = (Int_imp / Int_std) * (N_std / N_imp) * (MW_imp / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
Int: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Certified purity of the internal standard
-
-
Potential Impurities in this compound
Understanding the synthetic route is key to predicting potential process-related impurities. Common impurities may include starting materials, intermediates, byproducts from side reactions, and degradation products.
Table 2: Common Potential Impurities and Their Likely Origin
| Impurity Type | Potential Structure / Identity | Likely Origin | Key NMR Signature (¹H) |
| Starting Material | 1-Ethoxy-2,4-difluorobenzene | Incomplete reaction during acylation. | Absence of acetyl singlet (~2.6 ppm). |
| Reagent | Acetic anhydride / Acetyl chloride | Residual reagents from acylation. | Sharp singlet around 2.2 ppm / 3.0 ppm. |
| Byproduct | Regioisomers (e.g., 4'-ethoxy-2',5'-difluoroacetophenone) | Non-selective acylation. | Different aromatic splitting patterns and shifts. |
| Byproduct | Hydrolysis Product (3'-hydroxy-2',4'-difluoroacetophenone) | Hydrolysis of the ethoxy group during workup or storage. | Absence of ethoxy signals; presence of a broad OH singlet. |
| Solvent | Heptane, Toluene, Ethyl Acetate, etc. | Residual solvents from synthesis and purification. | Characteristic signals (refer to solvent tables).[3] |
By employing this structured, scientifically-grounded approach, you can confidently and accurately identify, characterize, and quantify impurities in your samples, ensuring the quality and safety of your materials and complying with stringent regulatory standards.[22][23][24]
References
- Vertex AI Search. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved January 19, 2026.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 19, 2026.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 19, 2026.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 19, 2026.
- Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube.
- Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions. Retrieved January 19, 2026.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 19, 2026.
- ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2).
- Regis Technologies. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II. YouTube.
- Sigma-Aldrich. (2017, February 8).
- Regis Technologies. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III. YouTube.
- University of Sheffield. (n.d.). How to make an NMR sample. Retrieved January 19, 2026.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 19, 2026.
- FDA. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3).
- European Medicines Agency. (n.d.). Quality: impurities. Retrieved January 19, 2026.
- Regis Technologies. (2015, May 15). Structure Elucidation of Impurities by 2D NMR Part V: Conclusions and Q&A. YouTube.
- Cornell University. (n.d.). NMR Sample Preparation - NMR and Chemistry MS Facilities. Retrieved January 19, 2026.
- Therapeutic Goods Administration (TGA). (2013, August 9). Complying with requirements relating to impurities in prescription medicines.
- Dalton Pharma Services. (n.d.). Structure Elucidation of Impurities. Retrieved January 19, 2026.
- ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved January 19, 2026.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved January 19, 2026.
- Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
- University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 19, 2026.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 19, 2026.
- Paudel, Y., et al. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 19, 2026.
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- 4. kgroup.du.edu [kgroup.du.edu]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Reactivity of 3'-Ethoxy-2',4'-difluoroacetophenone
Introduction: Understanding the Reactivity Profile of 3'-Ethoxy-2',4'-difluoroacetophenone
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents distinct reactivity challenges that can hinder synthetic progress. The presence of two fluorine atoms and an ethoxy group on the aromatic ring significantly influences its electronic and steric properties, often leading to lower-than-expected reactivity in common transformations.
The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] Conversely, the ethoxy group is an activating group due to its electron-donating mesomeric effect (+M). The interplay of these opposing electronic effects, combined with potential steric hindrance from the ethoxy group, can complicate reaction outcomes. This guide provides troubleshooting strategies and in-depth answers to frequently asked questions to help researchers navigate the complexities of working with this substrate.
Troubleshooting Guides: A Problem-Solution Approach
This section is designed to address specific experimental failures in a direct question-and-answer format.
Issue 1: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction to displace one of the fluorine atoms on this compound with an amine nucleophile is not proceeding. What are the likely causes and how can I overcome this?
Answer: The low reactivity in this SNAr reaction is likely due to a combination of electronic and steric factors. While the two fluorine atoms activate the ring for nucleophilic attack, the ethoxy group can partially counteract this activation through its electron-donating resonance effect. Additionally, the ethoxy group can sterically hinder the approach of the nucleophile, particularly at the C-2' position.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting S(N)Ar reactions.
Detailed Protocol for Enhancing SNAr Reactivity:
-
Optimize Reaction Temperature and Solvent:
-
Rationale: Higher temperatures provide the necessary activation energy to overcome the reactivity barrier. High-boiling point polar aprotic solvents (DMF, DMSO, NMP) are excellent for SNAr reactions as they can solvate the cation of the base, increasing the nucleophilicity of the amine.
-
Procedure: In a flame-dried sealed tube under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and your amine nucleophile (1.2-2 equivalents) in anhydrous DMSO. Add a non-nucleophilic base such as potassium carbonate (2-3 equivalents). Seal the tube and heat the reaction mixture at 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
-
Employ a Stronger Base:
-
Rationale: A stronger base will more effectively deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Procedure: For less nucleophilic amines, consider using a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Exercise caution as these reagents are highly reactive and moisture-sensitive.
-
-
Consider Photoredox Catalysis:
-
Rationale: For particularly unreactive systems, modern techniques like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) can be employed.[2] Organic photoredox catalysts can facilitate the reaction under milder conditions.[2]
-
Procedure: This is an advanced technique requiring specialized equipment. A typical setup involves an organic photocatalyst (e.g., an acridinium salt), the fluoroarene, the nucleophile, and a light source (e.g., blue LEDs).[2]
-
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling at one of the C-F bonds of this compound, but I am observing no product formation. How can I facilitate this transformation?
Answer: Direct C-F bond activation in Suzuki-Miyaura coupling is challenging and generally requires specific catalysts and conditions. The C-F bond is strong, and standard palladium catalysts are often not effective. Additionally, the presence of other functional groups on your substrate can interfere with the catalytic cycle.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Recommended Conditions |
| Ligand Selection | Electron-rich and bulky phosphine ligands can promote the difficult oxidative addition step of the C-F bond to the palladium center. | Use ligands such as SPhos, XPhos, or RuPhos. |
| Catalyst Choice | Pre-catalysts that are more readily activated can be beneficial. | Consider using palladium(II) pre-catalysts like Pd(OAc)₂ or specialized catalysts designed for C-F activation. |
| Base and Solvent System | The choice of base is crucial for the transmetalation step.[3][4] A combination of a strong base and a suitable solvent system can enhance reaction rates. | Use a strong base like Cs₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/water.[5] |
| Reaction Temperature | Higher temperatures are often necessary to overcome the high activation energy of C-F bond cleavage. | Reactions are typically run at elevated temperatures (e.g., 80-120 °C). |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the boronic acid partner (1.5 equivalents), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%) to a dry reaction vessel.
-
Solvent and Base Addition: Add the chosen base (e.g., Cs₂CO₃, 2-3 equivalents) followed by the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which of the two fluorine atoms is more likely to be substituted in an SNAr reaction?
A1: The fluorine at the 4'-position is generally more susceptible to nucleophilic attack. The acetyl group is a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks at the para position (C-4').[1] This stabilization is not possible for the meta-substituted fluorine at the 2'-position.
Q2: Can I perform reactions at the carbonyl group without affecting the fluorines or the ethoxy group?
A2: Yes, reactions at the carbonyl group, such as reductions or Wittig reactions, can be performed selectively. The aromatic C-F bonds are generally stable under these conditions. However, strongly basic conditions (e.g., in a Wittig reaction) could potentially lead to side reactions if not carefully controlled. It is advisable to use milder reagents where possible.
Q3: Are there any specific safety precautions I should take when working with this compound?
Q4: What is the role of the ethoxy group in the reactivity of the molecule?
A4: The ethoxy group has a dual electronic effect. It exerts an electron-donating mesomeric effect (+M), which can increase the electron density of the aromatic ring and potentially slow down SNAr reactions. It also has a weaker electron-withdrawing inductive effect (-I). Furthermore, its size can cause steric hindrance, influencing the regioselectivity of reactions.
Q5: Can I selectively functionalize the methyl group of the acetophenone moiety?
A5: Yes, α-functionalization of the methyl group is possible. For example, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light). The resulting α-bromo ketone is a versatile intermediate for further substitutions.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Comparison of reaction times for increasingly hindered acetophenone derivatives. ResearchGate. Available at: [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Royal Society of Chemistry. Available at: [Link]
-
Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Chemistry Stack Exchange. Available at: [Link]
-
Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
- Activating and deactivating groups list pdf. WordPress.com.
-
Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. ResearchGate. Available at: [Link]
-
nucleophilic aromatic substitution: Topics by Science.gov. Science.gov. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions a . ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Optimization of reaction conditions in batch reactor.. ResearchGate. Available at: [Link]
-
Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard). Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. Royal Society of Chemistry. Available at: [Link]
-
Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Publications. Available at: [Link]
-
Synthetic route for compounds 2–4. Reaction conditions: a EtOH, reflux, 2 h. ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Google Patents.
-
Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. Available at: [Link]
-
Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. Available at: [Link]
- Preparation method of 2,4-difluoroacetophenone. Google Patents.
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4'-Ethoxy-2',3'-difluoroacetophenone. Chemsrc. Available at: [Link]
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Exploring Short and Efficient Synthetic Routes Using Titanocene(III)-Catalyzed Reactions: Total Synthesis of Natural Meroterpene. MDPI. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
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2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. Chembest. Available at: [Link]
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Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]
-
2,4-Difluoroacetophenone. PubChem. Available at: [Link]
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2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
workup procedures for reactions involving 3'-ethoxy-2',4'-difluoroacetophenone
Welcome to the technical support center for 3'-ethoxy-2',4'-difluoroacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during reaction workups.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of this compound that are crucial for successful experimental design.
Q1: What are the key structural features of this compound and how do they influence its reactivity and workup?
A1: Understanding the molecule's architecture is the first step to a rational workup design.
-
Aromatic Ketone: The acetophenone moiety is the primary site of many reactions. However, the carbonyl group is somewhat deactivated by the electron-donating ethoxy group and activated by the electron-withdrawing fluorine atoms. This electronic balance makes it generally less reactive than aliphatic ketones but susceptible to a standard range of carbonyl chemistry.[1]
-
Aryl Ether (Ethoxy Group): The C(aryl)-O bond of the ethoxy group is robust under most standard workup conditions (e.g., dilute aqueous acid/base washes). However, it is a potential liability under harsh acidic conditions, such as prolonged heating with strong mineral acids (HBr, HI) or certain Lewis acids, which can cause ether cleavage to the corresponding phenol.[2][3]
-
Difluorinated Ring: The two fluorine atoms are strongly electron-withdrawing, which can influence the acidity of any protons on the aromatic ring and the reactivity of the ketone. They are exceptionally stable and will not participate in reactions under typical workup conditions.[4] The fluorine substitution pattern is a key feature for many of its applications in drug discovery.
Q2: What are the primary safety considerations when working with this compound and its likely reaction mixtures?
A2: A safe workup begins with a thorough hazard assessment.
-
Compound-Specific Hazards: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always handle it in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[7] If there is a risk of splashing, a face shield should also be worn.[6]
-
General Workup Hazards: Many organic solvents used in extraction are flammable and should be kept away from ignition sources.[7] Quenching of reactive reagents can be exothermic and should be done cautiously, often with cooling. Always handle strong acids and bases with care.
Troubleshooting Guide: Reaction Workup Procedures
This section provides solutions to specific problems you may encounter during the isolation and purification of products derived from this compound.
Q3: I've completed my reaction. What is a reliable, general-purpose liquid-liquid extraction workflow for isolating my product?
A3: A well-designed extraction sequence is critical for removing the majority of impurities before final purification. The following workflow is a robust starting point.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add a suitable quenching agent (e.g., deionized water for many reactions, or a saturated aqueous solution of NH₄Cl for organometallic reagents) until the reaction is fully neutralized.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent (see Table 1). Ethyl acetate is a common first choice due to its moderate polarity and effectiveness.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., ethyl acetate, diethyl ether), it will be the top layer. If denser (e.g., dichloromethane), it will be the bottom layer.
-
Aqueous Washes (Perform sequentially):
-
Optional Acid Wash: Wash the organic layer with 1M HCl (aq) to remove basic impurities. Note: Use with caution if your product is acid-sensitive, though the ethoxy group should be stable to this brief exposure.[8]
-
Neutralizing Wash: Wash with saturated NaHCO₃ (aq) to remove acidic impurities and neutralize any remaining acid from the previous step.
-
Brine Wash: Wash with saturated NaCl (aq) to remove the bulk of the dissolved water from the organic layer and help prevent emulsion formation.
-
-
Drying: Separate the organic layer and dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Proceed with recrystallization or column chromatography to obtain the pure product.
Q4: I'm getting a persistent emulsion during my extraction. How can I break it?
A4: Emulsions are common when working with aromatic compounds. They are colloidal suspensions of one liquid in another and can significantly complicate phase separation. Here are several effective strategies:
-
"Patience and Brine": The most common method is to add a significant amount of saturated NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation. Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The Celite provides a large surface area that helps to break up the droplets.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether might help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, purely physical method to force phase separation.
Q5: My yield is very low, and I suspect my product is water-soluble or I've experienced product loss. How do I troubleshoot this?
A5: Low yield is a multifaceted problem. A systematic approach is needed to identify the cause.
// Solutions back_extract [label="Solution:\nBack-extract aqueous\nlayers with fresh solvent.", fillcolor="#FBBC05"]; analyze_crude [label="Solution:\nAnalyze crude NMR/LCMS.\nIdentify byproducts.", fillcolor="#FBBC05"]; monitor_rxn [label="Solution:\nMonitor reaction by\nTLC/LCMS to confirm completion.", fillcolor="#FBBC05"]; review_tech [label="Solution:\nReview transfer steps,\ncheck for leaks, ensure\ncomplete extraction.", fillcolor="#FBBC05"];
// Logic low_yield -> check_aqueous; low_yield -> check_side_rxn; low_yield -> check_incomplete; low_yield -> check_mechanical;
check_aqueous -> back_extract [label="Yes"]; check_side_rxn -> analyze_crude [label="Likely"]; check_incomplete -> monitor_rxn [label="Unsure"]; check_mechanical -> review_tech [label="Possible"]; } DOT Caption: Decision tree for troubleshooting low yield.
-
Check the Aqueous Layers: If your product has become more polar than the starting material (e.g., through the introduction of hydroxyl groups), it may have significant water solubility. Before discarding your aqueous washes, perform a "back-extraction" by washing them 1-2 times with fresh organic solvent. Combine these new organic layers with your main organic phase.
-
Look for Unexpected Side Reactions: The most probable side reaction involving the core structure is the cleavage of the ethoxy group under strongly acidic conditions to form 3'-hydroxy-2',4'-difluoroacetophenone.[9] This phenolic product would be extracted from the organic phase into a basic aqueous wash (e.g., 1M NaOH). You can test for this by acidifying the basic wash and seeing if a product precipitates or can be extracted back into an organic solvent.
-
Assess Reaction Completion: Before the workup, ensure your reaction has gone to completion using a monitoring technique like TLC or LC-MS. An incomplete reaction is a common cause of low yield.
-
Review Mechanical Losses: Re-evaluate your procedure. Did you use enough solvent for extractions? Were all transfers quantitative? Was the product accidentally lost during solvent removal?
Q6: I see an unexpected byproduct in my NMR spectrum. What could it be?
A6: Besides the potential ethoxy cleavage product mentioned above, other byproducts depend on the specific reaction. However, here are some general possibilities:
-
From the Ketone: If using a reducing agent, you might have the corresponding alcohol. If performing an aldol or similar condensation, you might have self-condensation products.[10]
-
From Reagents: Many reactions leave behind byproducts that must be removed. For example, Wittig reactions produce triphenylphosphine oxide, which can be tricky to separate. A common method is to concentrate the reaction mixture, suspend it in a non-polar solvent like a hexane/ether mixture, and filter through a plug of silica gel to trap the polar phosphine oxide.[8]
Data Tables for Reference
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Notes on Use |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | Good general-purpose solvent. Can be hydrolyzed under strong acid/base. Less dense than water. |
| Dichloromethane (DCM) | 1.33 | 39.6 | 3.1 | Excellent solvent for many compounds. More dense than water. Volatile and has health concerns. |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | Very volatile and highly flammable. Prone to peroxide formation. Less dense than water. |
| Hexanes | ~0.66 | ~69 | 0.1 | Non-polar. Good for extracting non-polar compounds and for recrystallization. Less dense than water. |
| Reagent | Purpose | Mechanism / Notes |
| Sat. NH₄Cl (aq) | Mildly acidic quench | Neutralizes strong bases and hydrolyzes reactive intermediates (e.g., metal alkoxides) without creating a strongly acidic environment. |
| 1M HCl (aq) | Removes basic impurities | Protonates basic compounds (e.g., amines), converting them into water-soluble ammonium salts.[8] |
| Sat. NaHCO₃ (aq) | Removes acidic impurities | A weak base that neutralizes strong acids and extracts more acidic compounds like carboxylic acids into the aqueous layer as sodium salts. |
| 1M NaOH (aq) | Removes phenolic impurities | A strong base that will extract phenols (like the potential ether-cleavage byproduct) as water-soluble sodium phenoxides. |
| Sat. NaCl (aq) (Brine) | Removes water / breaks emulsions | Increases the ionic strength of the aqueous phase, "salting out" organic compounds and reducing the solubility of water in the organic layer. |
References
- Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Thermo Fisher Scientific. (2025).
- Li, W., et al. (2021).
- Diffusions Aromatiques. (2024).
- Google Patents. (n.d.). Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
- MilliporeSigma. (2023).
- BenchChem. (2025).
- BenchChem. (2025). Hydrolysis of Butoxyethoxydimethylsilane: A Technical Guide.
- Unacademy. (n.d.). Cleavage of C-O Bond in Ethers.
- Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
- University of California, Davis. (n.d.). Hydrolysis.
- National Institutes of Health. (2020).
- ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
- Google Patents. (1990). Process for purifying 4-hydroxy-acetophenone.
- PubMed. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone.
- CAMEO Chemicals - NOAA. (n.d.). FLUORINE.
- Google Patents. (n.d.).
- ResearchGate. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids.
- ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Google Patents. (n.d.).
- Agroindustrial Science. (2025).
- PubMed. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.
- Chemsrc. (2025). 4'-Ethoxy-2',3'-difluoroacetophenone.
- Angene Chemical. (n.d.). 2,4-Difluoro-Alpha-(1H-1,2,4-Triazolyl)Acetophenone.
- Ossila. (n.d.). 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.
- Quora. (2015).
- Sigma-Aldrich. (n.d.). 2,4-Difluoro-3-ethoxy acetophenone.
- Google Patents. (n.d.).
- Angene Chemical. (2024). Safety Data Sheet: 4'-Ethoxy-2',3'-difluoroacetophenone.
- jOeCHEM. (2021). Rxn Practice of Ketones & Aldehydes, Part 1. YouTube.
- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
- Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Revisely. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds.
Sources
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3'-Ethoxy-2',4'-Difluoroacetophenone
Introduction
3'-Ethoxy-2',4'-difluoroacetophenone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the aromatic ring, imparts specific physicochemical properties to the final products. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of several plausible synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and a critical evaluation of each pathway's merits and drawbacks.
Comparative Analysis of Synthetic Strategies
Four principal synthetic strategies for the preparation of this compound are discussed and compared:
-
Friedel-Crafts Acylation of 1-Ethoxy-2,4-difluorobenzene: A direct and classical approach to introduce the acetyl group.
-
Suzuki Coupling: A modern cross-coupling strategy offering high functional group tolerance.
-
Grignard Reaction: A versatile method for carbon-carbon bond formation.
-
Fries Rearrangement of 2,4-Difluoro-3-ethoxyphenyl Acetate: An intramolecular rearrangement to form the desired ketone.
The following table provides a high-level comparison of these routes based on key synthetic parameters.
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling | Grignard Reaction | Fries Rearrangement |
| Starting Material | 1-Ethoxy-2,4-difluorobenzene | 1-Bromo-3-ethoxy-2,4-difluorobenzene (for boronic acid) | 1-Bromo-3-ethoxy-2,4-difluorobenzene | 2,4-Difluoro-3-ethoxyphenol |
| Key Reagents | Acetyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Palladium catalyst, base, acetylating agent | Magnesium, acetonitrile or other electrophile | Lewis acid (e.g., AlCl₃) |
| Number of Steps | 1 (from commercially available starting material) | 2-3 (including boronic acid synthesis) | 2 (including Grignard reagent formation) | 2 (including ester formation) |
| Potential Yield | Moderate to High | High | Moderate to High | Moderate to High |
| Scalability | Good | Moderate to Good | Good | Moderate |
| Key Challenges | Regioselectivity, harsh reaction conditions | Catalyst cost and sensitivity, synthesis of boronic acid | Moisture sensitivity of Grignard reagent | Synthesis of the precursor phenol, potential for side reactions |
Detailed Analysis of Synthetic Routes
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones.[1][2] In this approach, 1-ethoxy-2,4-difluorobenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Mechanism and Rationale:
The ethoxy group is an activating, ortho-, para-directing group due to its +M (mesomeric) effect, while the fluorine atoms are deactivating, ortho-, para-directing groups due to their strong -I (inductive) effect and weaker +M effect. The directing effects of the ethoxy and the 4-fluoro groups reinforce acylation at the 5-position (para to the ethoxy group and ortho to the 4-fluoro group). However, the 2-fluoro group also directs to this position. Steric hindrance from the ortho-substituents might influence the regioselectivity. The strong deactivation of the ring by the two fluorine atoms may necessitate harsh reaction conditions.[4]
Workflow Diagram:
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add 1-ethoxy-2,4-difluorobenzene (1.0 eq.) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Route 2: Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[5] This route would involve the coupling of a 3-ethoxy-2,4-difluorophenylboronic acid with a suitable acetylating agent.
Mechanism and Rationale:
This palladium-catalyzed reaction offers mild conditions and high functional group tolerance.[6] The key challenge lies in the preparation of the requisite boronic acid from the corresponding aryl halide, typically 1-bromo-3-ethoxy-2,4-difluorobenzene. The subsequent coupling with an acetyl equivalent, such as N-methoxy-N-methylacetamide (Weinreb amide), would then yield the desired ketone.
Workflow Diagram:
Caption: Workflow for Suzuki Coupling.
Experimental Protocol (Boronic Acid Synthesis):
-
Dissolve 1-bromo-3-ethoxy-2,4-difluorobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour.
-
Add trimethyl borate (1.2 eq.) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent.
Experimental Protocol (Suzuki Coupling):
-
To a mixture of 3-ethoxy-2,4-difluorophenylboronic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene/water), add the acetylating agent (e.g., N-methoxy-N-methylacetamide, 1.2 eq.).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.[9]
Route 3: Grignard Reaction
The Grignard reaction provides another versatile method for C-C bond formation.[10] This pathway would involve the formation of a Grignard reagent from 1-bromo-3-ethoxy-2,4-difluorobenzene, followed by its reaction with an appropriate electrophile like acetonitrile.
Mechanism and Rationale:
The formation of the Grignard reagent is a critical step and requires strictly anhydrous conditions. The subsequent reaction with acetonitrile, followed by acidic workup, would yield the desired acetophenone. The reactivity of the Grignard reagent needs to be carefully managed to avoid side reactions.
Workflow Diagram:
Caption: Workflow for Grignard Reaction.
Experimental Protocol:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-bromo-3-ethoxy-2,4-difluorobenzene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of acetonitrile (1.1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, stir the reaction at room temperature for several hours.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or distillation.
Route 4: Fries Rearrangement
The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxy aryl ketone.[11][12][13] This route would first require the synthesis of 2,4-difluoro-3-ethoxyphenyl acetate, which would then be rearranged to the target molecule.
Mechanism and Rationale:
The reaction is catalyzed by a Lewis acid and proceeds via the formation of an acylium ion which then undergoes electrophilic aromatic substitution on the same ring.[14] The regioselectivity (ortho vs. para) can often be controlled by temperature and solvent. In this case, the desired product is the result of migration to the position para to the hydroxyl group. The primary challenge is the synthesis of the starting phenol, 2,4-difluoro-3-ethoxyphenol.
Workflow Diagram:
Caption: Workflow for Fries Rearrangement.
Experimental Protocol (Esterification):
-
Dissolve 2,4-difluoro-3-ethoxyphenol (1.0 eq.) in a suitable solvent like pyridine or dichloromethane.
-
Add acetic anhydride (1.2 eq.) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the acetate.
Experimental Protocol (Fries Rearrangement):
-
To a stirred solution of 2,4-difluoro-3-ethoxyphenyl acetate (1.0 eq.) in a high-boiling inert solvent (e.g., nitrobenzene), add aluminum chloride (1.5 eq.) portion-wise.
-
Heat the mixture to the desired temperature (e.g., 100-160 °C) and monitor the reaction progress.
-
Cool the reaction and pour it onto ice/HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, availability of starting materials, and the laboratory's expertise with specific reaction types.
-
Friedel-Crafts acylation offers the most direct approach, assuming the starting material is readily available and regioselectivity can be controlled.
-
Suzuki coupling provides a modern and versatile alternative, particularly suitable for medicinal chemistry applications where functional group tolerance is paramount, although it involves more steps.
-
The Grignard reaction is a classic and robust method but requires stringent control over reaction conditions.
-
The Fries rearrangement is an elegant intramolecular route, but its practicality is contingent on the efficient synthesis of the precursor phenol.
For large-scale production, the Friedel-Crafts acylation is likely the most economically viable option. For smaller-scale laboratory synthesis and derivatization, the Suzuki coupling offers greater flexibility. Further process optimization and experimental validation are recommended to determine the most efficient and scalable route for a specific application.
References
-
Fries, K.; Finck, G. Über die Umlagerung von Phenoläthern und die Einführung von Substituenten in den Benzolkern. Ber. Dtsch. Chem. Ges.1908 , 41 (3), 4271–4284. [Link]
-
Fries, K.; Pfaffendorf, W. Über einen neuen Weg zur Darstellung von Ketonen aus Phenolen und Säuren. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 212–219. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Libraries.[Link]
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-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Wikipedia. Hoesch reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]
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Houben-Hoesch Synthesis. Name Reactions in Organic Synthesis. [Link]
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MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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Chem.libretexts.org. friedel-crafts acylation of benzene. [Link]
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King Saud University. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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ResearchGate. an anomalous houben-hoesch reaction. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
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YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
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Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
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Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. [Link]
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ResearchGate. Houben-Hoesch Reaction. [Link]
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Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
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ResearchGate. An Anomalous Houben—Hoesch Reaction and Some Applications in Arylation Reactions.. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
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- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents.
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A Comparative Guide to the Bioactive Potential of Compounds Derived from 3'-Ethoxy-2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic modification of chemical scaffolds to enhance biological activity is a cornerstone of medicinal chemistry. This guide delves into the prospective biological activities of compounds derived from the synthetic precursor, 3'-ethoxy-2',4'-difluoroacetophenone. While direct experimental data on derivatives of this specific acetophenone is not extensively available in current literature, this document serves as a comparative analysis, drawing upon established structure-activity relationships (SAR) of analogous fluorinated and ethoxy-substituted compounds. By examining the synthesis and bioactivity of related chalcones and pyrazolines, we can project the potential antimicrobial, anticancer, and anti-inflammatory efficacy of this novel class of compounds, thereby providing a roadmap for future research and development.
The Rationale: Why this compound?
The selection of this compound as a starting material is predicated on the known pharmacological benefits conferred by its constituent functional groups. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] The ethoxy group, an ether linkage, can also contribute to desirable pharmacokinetic properties.[2] The acetophenone core provides a versatile platform for the synthesis of various derivatives, most notably chalcones, which are well-documented precursors to a wide array of bioactive heterocyclic compounds.[3]
Synthetic Pathways: From Precursor to Bioactive Scaffolds
The primary route to unlocking the biological potential of this compound involves its use as a key building block in the synthesis of larger, more complex molecules. Two of the most promising and well-established synthetic avenues are the formation of chalcones and their subsequent conversion to pyrazolines.
Pathway 1: Claisen-Schmidt Condensation to Yield Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids renowned for their broad spectrum of biological activities.[4] Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[5]
Experimental Protocol: Synthesis of Chalcone Derivatives
Objective: To synthesize a series of chalcone derivatives from this compound and various substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the cooled mixture.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Diagram of the Claisen-Schmidt Condensation Workflow:
Caption: Workflow for the synthesis of chalcone derivatives.
Pathway 2: Cyclization of Chalcones to Form Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]
Experimental Protocol: Synthesis of Pyrazoline Derivatives
Objective: To synthesize pyrazoline derivatives from the previously synthesized chalcones.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol or glacial acetic acid)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative in a suitable solvent like ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the solid with cold water and dry.
-
Purify the crude pyrazoline by recrystallization from an appropriate solvent.
-
Characterize the final product using spectroscopic techniques.
Diagram of the Pyrazoline Synthesis Workflow:
Caption: Workflow for the synthesis of pyrazoline derivatives.
Comparative Biological Activities
Based on the extensive literature on analogous compounds, we can anticipate a range of biological activities for derivatives of this compound. The following sections provide a comparative overview of these potential activities, supported by data from structurally similar molecules.
Antimicrobial Activity
Chalcones and their derivatives are well-known for their antimicrobial properties.[5][8] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with microbial enzymes and proteins.[9] The presence of fluorine and ethoxy groups is expected to modulate this activity. Fluorine substitution, in particular, has been shown to enhance the antimicrobial efficacy of chalcones.[1]
Comparative Data for Antimicrobial Activity of Chalcone Analogs
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Fluoro-substituted Chalcones | Staphylococcus aureus | 1-10 | Ciprofloxacin | 1-2 | [10] |
| Escherichia coli | 5-25 | Ciprofloxacin | 1-2 | [10] | |
| Ethoxy-substituted Chalcones | Candida albicans | 10-50 | Fluconazole | 0.25-1 | [8] |
| Pyrazoline Derivatives | Bacillus subtilis | 2-15 | Streptomycin | 8 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and DMSO, and broth alone).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]
Anticancer Activity
Numerous chalcone and pyrazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[13] The substitution pattern on the aromatic rings plays a crucial role in determining the anticancer potency.[2]
Comparative Data for Anticancer Activity of Chalcone Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Methoxy-substituted Chalcones | MCF-7 (Breast) | 3.44 ± 0.19 | Doxorubicin | ~0.5 | |
| HCT-116 (Colon) | 6.31 ± 0.27 | 5-Fluorouracil | ~5 | [12] | |
| Fluorinated Pyrazolines | A375 (Melanoma) | 0.96 ± 0.10 | Vemurafenib | 1.05 ± 0.10 | [14] |
| Chalcone-Oxadiazole Hybrids | HepG2 (Liver) | 1.62 | Sorafenib | ~5 |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To evaluate the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control drug (e.g., Doxorubicin). Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]
Anti-inflammatory Activity
Chalcones have been identified as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19] The anti-inflammatory potential of derivatives from this compound is therefore a promising area for investigation.
Comparative Data for Anti-inflammatory Activity of Chalcone Analogs
| Compound Class | In Vivo Model | Inhibition (%) | Reference Drug | Inhibition (%) | Source |
| Chalcone Derivatives | Carrageenan-induced paw edema (rat) | 50-80 | Indomethacin | ~70-90 | [19] |
| Xylene-induced ear edema (mouse) | 40-70 | Dexamethasone | ~60-80 | [18] | |
| Pyrazole Chalcones | Formalin-induced nociception (mouse) | 30-60 | Aspirin | ~50 | [20] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized compounds in a rat model.
Materials:
-
Synthesized compounds
-
Wistar rats
-
Carrageenan solution (1%)
-
Pletysmometer
-
Positive control drug (e.g., Indomethacin)
-
Vehicle (e.g., saline or a suitable solvent)
Procedure:
-
Administer the test compounds or the reference drug to different groups of rats, typically via oral or intraperitoneal injection. A control group receives only the vehicle.
-
After a set period (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[21]
Structure-Activity Relationship (SAR) Insights
The biological activity of chalcone and pyrazoline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[22] For the hypothetical derivatives of this compound:
-
Ring A (derived from the acetophenone): The 3'-ethoxy and 2',4'-difluoro substitutions are expected to influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The ortho-fluoro group may induce a specific conformation that favors binding.
-
Ring B (derived from the aldehyde): The nature of the substituent on this ring will significantly impact the overall activity. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., chloro, nitro) at different positions can fine-tune the antimicrobial, anticancer, and anti-inflammatory properties.[23] For instance, methoxy substitutions on the B ring of chalcones have been shown to affect anticancer activity.[2]
Logical Relationship Diagram for SAR:
Caption: Structure-Activity Relationship Logic.
Conclusion and Future Directions
While the direct synthesis and biological evaluation of compounds derived from this compound remain an unexplored frontier, this comparative guide provides a strong rationale for their investigation. Based on the well-established bioactivities of analogous fluorinated and ethoxy-substituted chalcones and pyrazolines, it is highly probable that this novel class of compounds will exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols offer a clear framework for the synthesis and evaluation of these derivatives.
Future research should focus on the systematic synthesis of a library of chalcones and pyrazolines from this compound with diverse substitutions on the second aromatic ring. A comprehensive screening of these compounds against a panel of microbial strains and cancer cell lines, along with in vivo anti-inflammatory studies, will be crucial to elucidate their therapeutic potential and establish definitive structure-activity relationships. This targeted approach will pave the way for the development of novel and potent drug candidates.
References
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A Comparative Study of 3'-Ethoxy-2',4'-Difluoroacetophenone and Other Acetophenones: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the acetophenone scaffold represents a cornerstone for the development of novel therapeutic agents. Its inherent chemical versatility allows for a wide array of structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of 3'-ethoxy-2',4'-difluoroacetophenone against other notable acetophenone derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their performance supported by experimental data.
Introduction: The Strategic Importance of Substituted Acetophenones
Acetophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of a multitude of biologically active compounds.[1] The introduction of various substituents onto the phenyl ring dramatically influences their electronic properties, steric hindrance, and ultimately, their interaction with biological targets.[2] Fluorine atoms, in particular, are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[2] The strategic placement of ethoxy and difluoro groups in this compound presents a unique combination of electronic and steric features, making it a compound of significant interest for comparative analysis.
This guide will delve into the synthesis, physicochemical properties, reactivity, and potential biological applications of this compound, juxtaposing it with other acetophenone derivatives to highlight the nuanced effects of its substitution pattern.
Synthesis and Physicochemical Characterization
The synthesis of substituted acetophenones is most commonly achieved through Friedel-Crafts acylation of the corresponding substituted benzene. However, for polysubstituted and specifically functionalized derivatives like this compound, multi-step synthetic routes are often necessary.
Synthesis of this compound
A potential synthetic route to this compound can be conceptualized starting from a readily available difluorinated phenol. The following diagram illustrates a plausible synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Etherification: To a solution of 1,3-difluoro-4-hydroxybenzene in acetone, add anhydrous potassium carbonate followed by the dropwise addition of ethyl iodide. Reflux the mixture for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1,3-difluoro-4-ethoxybenzene.
-
Friedel-Crafts Acylation: To a cooled (0 °C) solution of 1,3-difluoro-4-ethoxybenzene in dichloromethane (DCM), add anhydrous aluminum chloride portion-wise. Stir the mixture for 15 minutes, then add acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of acetophenones, such as melting point, boiling point, solubility, and lipophilicity (logP), are critical determinants of their behavior in both chemical reactions and biological systems. The following table provides a comparison of these properties for this compound and other selected acetophenone derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP |
| This compound | C₁₀H₁₀F₂O₂ | 200.18 | N/A | N/A | 2.57 |
| Acetophenone[3] | C₈H₈O | 120.15 | 19-20 | 202 | 1.58 |
| 2',4'-Difluoroacetophenone[4] | C₈H₆F₂O | 156.13 | N/A | 80-81 (25 mmHg) | 1.80 |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 38-39 | 258 | 1.77 |
| 2',6'-Dihydroxy-3-methyl-4-methoxyacetophenone | C₁₀H₁₂O₄ | 196.20 | N/A | N/A | N/A |
Comparative Reactivity Analysis
The reactivity of acetophenones is primarily centered around the carbonyl group and the aromatic ring. The nature and position of substituents significantly influence the electrophilicity of the carbonyl carbon and the electron density of the phenyl ring, thereby dictating their reactivity in various chemical transformations.
Influence of Substituents on Reactivity
-
Electron-withdrawing groups (EWGs) , such as fluorine, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also deactivate the aromatic ring towards electrophilic substitution.[2]
-
Electron-donating groups (EDGs) , such as ethoxy and methoxy groups, decrease the electrophilicity of the carbonyl carbon and activate the aromatic ring towards electrophilic substitution.
In this compound, the two fluorine atoms act as strong EWGs, while the ethoxy group is an EDG. The interplay of these opposing electronic effects, along with their specific positions on the ring, results in a unique reactivity profile.
The following diagram illustrates the logical relationship between substituent effects and the resulting chemical reactivity.
Caption: Influence of substituent electronic effects on acetophenone reactivity.
Experimental Protocol for Comparing Reactivity: A Model Reaction
To empirically compare the reactivity of different acetophenones, a standardized reaction can be performed under identical conditions, and the reaction progress can be monitored over time. A suitable model reaction is the reduction of the carbonyl group using a mild reducing agent like sodium borohydride.
Experimental Protocol: Comparative Reduction of Acetophenones
-
Preparation of Stock Solutions: Prepare equimolar solutions of this compound, acetophenone, and 2',4'-difluoroacetophenone in methanol.
-
Reaction Setup: In separate reaction flasks, place equal volumes of each acetophenone stock solution.
-
Initiation of Reaction: To each flask, add an identical molar equivalent of a freshly prepared solution of sodium borohydride in methanol at a controlled temperature (e.g., 25 °C).
-
Monitoring the Reaction: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 5 minutes). Quench the reaction in the aliquot with a small amount of acetone.
-
Analysis: Analyze the composition of each aliquot using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the starting material to the corresponding alcohol.
-
Data Comparison: Plot the percentage conversion against time for each acetophenone derivative to generate reaction rate profiles for a comparative analysis of their reactivity.
Biological Activity and Applications in Drug Discovery
Substituted acetophenones are precursors to a wide range of pharmacologically active molecules.[1] The introduction of fluorine and ethoxy groups can significantly impact the biological activity of the resulting compounds.
The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug molecules is a common strategy to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.[2]
-
Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets.[2]
-
Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Applications of this compound Derivatives
While specific biological activity data for this compound is not extensively reported, its structural motifs are present in compounds with known pharmacological activities. For instance, fluorinated acetophenones are key intermediates in the synthesis of antifungal agents.[5] Furthermore, various substituted acetophenones have been investigated as inhibitors of enzymes such as acetylcholinesterase and as having anti-inflammatory and anticancer properties.[6][7]
The unique substitution pattern of this compound makes it a promising candidate for derivatization and screening in various biological assays to explore its potential as a lead compound in drug discovery programs.
Conclusion
This comparative guide has provided a framework for understanding the synthesis, physicochemical properties, and reactivity of this compound in the context of other acetophenone derivatives. The interplay of its ethoxy and difluoro substituents creates a unique electronic and steric environment, suggesting a distinct reactivity profile and potential for the discovery of novel bioactive molecules. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the performance of this intriguing compound. As the quest for more effective and safer therapeutics continues, the systematic exploration of uniquely substituted scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3'-ethoxy-2',4'-difluoroacetophenone
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3'-ethoxy-2',4'-difluoroacetophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry. By synthesizing established regulatory frameworks with practical, field-proven insights, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.
The narrative herein is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. All methodologies and claims are supported by authoritative sources, providing a robust foundation for the development and validation of analytical procedures for this and similar compounds.
The Imperative for Rigorous Method Validation
The journey of a drug from discovery to market is underpinned by a vast dataset, the integrity of which is non-negotiable. Analytical method validation is the cornerstone of this data integrity, providing documented evidence that a method is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][3][4] Adherence to these guidelines ensures the reliability, consistency, and accuracy of analytical data, which is critical for regulatory submissions and ensuring patient safety.[5][6][7]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical decision in method development. For a small organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable and commonly employed techniques.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.[10] For this compound, a reversed-phase HPLC method with UV detection is the logical first choice due to the presence of a chromophore in the molecule.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.
-
Detection: The aromatic ring and ketone functionality of the analyte allow for sensitive detection by UV spectrophotometry.
Validation Strategy for HPLC:
The validation of an HPLC method must demonstrate its suitability for the intended application.[11][12] The following parameters, as defined by ICH Q2(R2), must be evaluated:[1][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[13] This is typically demonstrated by analyzing a placebo, spiked samples, and stressed samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13] This is determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][5]
-
Accuracy: The closeness of the test results to the true value.[6][13] This is often assessed through recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[10][14] Given that acetophenone derivatives are generally amenable to GC analysis, this technique presents a powerful alternative to HPLC.[15][16]
Causality of Experimental Choices:
-
Injection Mode: A split/splitless inlet is typically used to introduce a small, representative portion of the sample onto the column.
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic ketones.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and compatibility with mass spectrometry.
-
Ionization: Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns, aiding in compound identification.[17]
-
Detection: A mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of the analyte based on its mass-to-charge ratio.[17][18]
Validation Strategy for GC-MS:
The validation of a GC-MS method follows the same principles as HPLC validation, with some specific considerations for the technique. The ICH Q2(R2) parameters of specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness are all applicable.[1][3] Specificity is often enhanced in GC-MS through the use of selected ion monitoring (SIM), where only ions of a specific mass-to-charge ratio are detected.
Data Presentation and Interpretation
To facilitate a clear comparison, the validation parameters and typical acceptance criteria for both HPLC and GC-MS methods are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration.[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | System suitability parameters remain within acceptable limits. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[19]
-
Detection Wavelength: 254 nm.[20]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range.
Visualization of Workflows
The following diagrams illustrate the logical flow of the method validation process for both HPLC and GC-MS.
Caption: HPLC Method Validation Workflow
Caption: GC-MS Method Validation Workflow
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on several factors:
-
HPLC is generally more suitable for routine quality control due to its robustness and ease of use. It is also the preferred method if the analyte is thermally labile or if simultaneous analysis of non-volatile impurities is required.
-
GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis or when definitive identification of the analyte is required.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, a comprehensive validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.
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A Senior Application Scientist's Guide to Assessing the Purity of 3'-ethoxy-2',4'-difluoroacetophenone from Different Suppliers
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 3'-ethoxy-2',4'-difluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive ketone and a specifically substituted aromatic ring, makes it a versatile precursor.
However, the very reactions that create this molecule can also generate a host of impurities, including isomers, by-products, or unreacted starting materials.[1][2] The presence of these impurities, even at trace levels, can have significant downstream consequences. They can lower the yield of subsequent synthetic steps, introduce new, difficult-to-remove side products, and, most critically, compromise the safety and stability of the final drug product.[3][4][5] Therefore, a rigorous and multi-faceted analytical approach to purity assessment is not merely a quality control measure; it is a fundamental requirement for robust and reproducible research and development.
This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to critically evaluate and compare the purity of this compound from various commercial suppliers. We will move beyond a simple percentage on a certificate of analysis and delve into an orthogonal testing strategy that provides a comprehensive purity profile, enabling an informed and scientifically sound supplier selection.
The Rationale for an Orthogonal Analytical Approach
No single analytical technique can reveal the complete purity profile of a chemical compound. Each method has its own strengths and inherent biases. For instance, a method may be excellent at detecting non-volatile compounds but blind to volatile ones. To overcome these limitations, we employ an orthogonal approach, using multiple, independent analytical techniques.[] This strategy ensures that what one method might miss, another will likely detect, providing a validated and trustworthy assessment.
For this compound, our recommended orthogonal approach combines three powerful techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination of non-volatile organic compounds. It excels at separating the main component from closely related impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive tool for structural elucidation. For fluorinated molecules like this one, ¹⁹F NMR is exceptionally powerful, offering a clean spectrum and high sensitivity for fluorine-containing impurities that might be difficult to resolve by other means.[10][11]
The following workflow diagram illustrates how these techniques are integrated to build a comprehensive purity profile.
Caption: Integrated workflow for comprehensive purity assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. System suitability tests are incorporated to ensure the analytical systems are performing correctly before sample analysis, a cornerstone of trustworthy data generation as required by standards like the United States Pharmacopeia (USP).[12]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Causality: A reverse-phase C18 column is chosen for its excellent ability to separate moderately polar aromatic compounds like acetophenones. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.
-
Step-by-Step Protocol:
-
System Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Perform five replicate injections of a standard sample to establish system suitability (RSD of peak area < 2.0%).
-
Inject the samples from each supplier in duplicate.
-
-
Data Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Causality: GC is the premier technique for separating volatile and semi-volatile compounds. Coupling it with a mass spectrometer allows for the tentative identification of detected impurities by comparing their mass spectra against established libraries, such as the NIST database.[14] This is crucial for understanding the nature of the impurities, not just their quantity.
-
Step-by-Step Protocol:
-
System Preparation:
-
Instrumentation: GC system with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD: Scan mode, m/z range 40-450.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
-
Analysis and Data Processing:
-
Inject a blank (dichloromethane).
-
Inject the samples from each supplier.
-
Analyze the Total Ion Chromatogram (TIC) for impurity peaks.
-
Perform a library search on the mass spectrum of any significant impurity peak for tentative identification.
-
-
NMR Spectroscopy for Structural Confirmation and Impurity Profiling
-
Causality: NMR provides unambiguous structural confirmation. For a fluorinated compound, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has a wide chemical shift range and high sensitivity, often allowing for the detection and quantification of fluorine-containing impurities that may co-elute with the main peak in chromatography.[11][15]
-
Step-by-Step Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Parameters: 16 scans, 30° pulse angle, 2-second relaxation delay.
-
Analysis: Confirm that the chemical shifts, splitting patterns, and integrations of the ethoxy group, acetyl group, and aromatic protons match the expected structure of this compound. Look for any unexpected signals.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Parameters: 64 scans, 30° pulse angle, 2-second relaxation delay.
-
Analysis: The spectrum should ideally show two main signals corresponding to the two different fluorine atoms on the aromatic ring. The presence of additional signals indicates fluorine-containing impurities. The relative integration of these impurity signals to the main signals can be used for quantification.
-
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of this guide, consider the following hypothetical data obtained from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.85 | 99.52 | 99.10 |
| Purity by GC-TIC (%) | 99.90 | 99.60 | 99.25 |
| Impurity 1 (HPLC, Area %) | 0.08% (Unidentified) | 0.25% (2',4'-difluoroacetophenone) | 0.45% (Isomer) |
| Impurity 2 (HPLC, Area %) | 0.06% (Unidentified) | 0.11% (Unidentified) | 0.22% (Unidentified) |
| Total Impurities (HPLC, %) | 0.15 | 0.48 | 0.90 |
| ¹H NMR Conformity | Yes | Yes | Yes |
| ¹⁹F NMR Impurities Detected | No | No | Yes (0.4% Isomer) |
Interpretation and Supplier Selection Logic
-
Supplier A: Offers the highest purity, but has two low-level unidentified impurities. While the risk is likely low, any unknown entity in a synthesis is a potential variable that can affect reproducibility.
-
Supplier B: Has a slightly lower purity, but its major impurity is identified as a likely starting material (2',4'-difluoroacetophenone). This is a known compound whose impact on the subsequent reaction might be predictable or even negligible. The presence of an unidentified impurity at 0.11% warrants consideration.
-
Supplier C: Shows the lowest purity. Critically, both HPLC and ¹⁹F NMR detect a significant isomeric impurity. Isomers can be notoriously difficult to separate from the desired product in later stages and may have different reactivity or pharmacological profiles, making this supplier the highest risk.
This decision process can be visualized as follows:
Caption: Decision tree for supplier selection based on purity profile.
Final Recommendations
The selection of a raw material supplier should be a data-driven decision, not a cost-driven one. By implementing a robust, orthogonal analytical strategy as outlined in this guide, research and development teams can:
-
Objectively compare materials from different sources.
-
Identify potential risks associated with specific impurity profiles early in the development process.
-
Build a foundation of quality and reproducibility for their entire synthetic route.
Once a primary supplier is chosen, the full suite of tests should be used to qualify the first several lots. Subsequently, a streamlined QC method, likely based on the HPLC protocol, can be used for routine incoming material checks, with periodic full testing to ensure ongoing consistency. This diligent approach to purity assessment is an essential investment in the success and integrity of any drug development program.
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-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
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CHEMICAL PURITY ANALYSIS. Agilent. [Link]
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Effects of Impurities in Pharmaceuticals. SGRL. [Link]
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Impurity Control in the European Pharmacopoeia. EDQM. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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Effects of Impurities in Pharmaceuticals. Veeprho. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
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NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]
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Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
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Validation of analytical procedures according to the Ph. Eur. EDQM. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
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Acetophenone Impurities and Related Compound. Veeprho. [Link]
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A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 3'-ethoxy-2',4'-difluoroacetophenone
In the dynamic landscape of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both arduous and intricate. The synthetic versatility of halogenated acetophenones, such as 3'-ethoxy-2',4'-difluoroacetophenone, offers a fertile ground for the generation of novel molecular entities with diverse pharmacological potential. This guide provides a comprehensive framework for the in vitro evaluation of such compounds, designed for researchers, scientists, and drug development professionals. We will navigate through a series of robust experimental protocols, offering not just the "how" but the critical "why" behind each methodological choice. Our focus is to empower you with the knowledge to generate reproducible, high-quality data that can confidently guide your research endeavors.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The this compound scaffold presents a unique combination of electronic and steric properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group provides a handle for further structural modifications. By targeting key biological pathways implicated in various diseases, derivatives of this scaffold hold the promise of yielding novel therapeutics. In this guide, we will consider a hypothetical library of three novel compounds derived from this parent molecule:
-
Compound A: A chalcone derivative, synthesized via a Claisen-Schmidt condensation, a class of compounds known for their anti-inflammatory and anticancer properties.
-
Compound B: A pyrazole derivative, formed through cyclization with hydrazine, often associated with antimicrobial and analgesic activities.
-
Compound C: An α-amino ketone derivative, introduced to explore potential cytotoxic effects against cancer cell lines.
This guide will compare the in vitro performance of these hypothetical compounds against a standard reference drug relevant to each assay.
Comparative In Vitro Biological Evaluation
A systematic in vitro evaluation is paramount to understanding the biological profile of novel compounds. Here, we present a suite of assays to probe the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential of our hypothetical compounds.
Cytotoxicity Assessment: The Gatekeeper of Drug Discovery
Cytotoxicity is a critical initial screen to determine the potential of a compound to induce cell death. A favorable therapeutic window is a hallmark of a promising drug candidate, exhibiting high potency against target (e.g., cancer) cells while sparing healthy cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, C) and a standard anticancer drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal) |
| Compound A | 25.4 | 32.1 | > 100 |
| Compound B | 89.2 | > 100 | > 100 |
| Compound C | 8.5 | 12.3 | 75.6 |
| Doxorubicin | 1.2 | 2.5 | 5.8 |
Data are presented as the mean of three independent experiments.
From this hypothetical data, Compound C exhibits the most potent cytotoxic activity against both cancer cell lines, with a greater selectivity towards cancer cells compared to the standard drug Doxorubicin.
Antimicrobial Activity: Combating Infectious Threats
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
This method involves a serial dilution of the antimicrobial agent in a liquid broth medium, which is then inoculated with a standardized number of bacteria.[6][7] The MIC is the lowest concentration of the agent that prevents visible bacterial growth after incubation.[5][6]
Experimental Protocol: Broth Microdilution
-
Preparation of Compounds: Prepare stock solutions of the test compounds (Compound A, B, C) and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[7]
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and adjust the turbidity to a 0.5 McFarland standard.[8]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[5]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Compound A | 64 | > 128 |
| Compound B | 8 | 16 |
| Compound C | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Data are presented as the mean of three independent experiments.
In this hypothetical scenario, Compound B demonstrates the most promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Capacity: Quenching Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidant assays are crucial for identifying compounds that can mitigate this damage.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to assess the radical scavenging activity of compounds.[9][10] Both assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical, causing a color change that can be quantified.[10]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).[10]
-
Reaction Mixture: Add various concentrations of the test compounds (Compound A, B, C) and a standard antioxidant (e.g., Ascorbic Acid) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Compound A | 15.8 | 12.5 |
| Compound B | 45.2 | 55.1 |
| Compound C | 78.9 | 89.4 |
| Ascorbic Acid | 8.5 | 6.2 |
Data are presented as the mean of three independent experiments.
Based on this hypothetical data, Compound A, the chalcone derivative, exhibits the most significant antioxidant activity, aligning with the known properties of this class of compounds.
Anti-inflammatory Potential: Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major therapeutic strategy.
In vitro enzyme inhibition assays are used to determine the ability of a compound to block the activity of COX-1, COX-2, and 5-LOX enzymes. These assays typically measure the production of prostaglandins or leukotrienes, the products of the enzymatic reactions.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds (Compound A, B, C) and a standard inhibitor (e.g., Celecoxib) for a short period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
| Compound | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition |
| Compound A | 18.5 | 2.1 | 5.4 |
| Compound B | > 50 | 25.6 | 35.8 |
| Compound C | 45.2 | 15.8 | 22.1 |
| Celecoxib | 15.1 | 0.05 | > 100 |
Data are presented as the mean of three independent experiments.
This hypothetical data suggests that Compound A is a potent and selective inhibitor of COX-2 and also shows significant 5-LOX inhibition, indicating a potential dual anti-inflammatory mechanism.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and their interconnections, the following diagrams illustrate the overall workflow for in vitro evaluation and a simplified representation of the inflammatory cascade targeted by the anti-inflammatory assays.
Caption: Simplified arachidonic acid inflammatory cascade.
Conclusion: A Data-Driven Approach to Drug Discovery
The in vitro evaluation of novel compounds is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust and systematic approach to characterizing the biological activity of derivatives of this compound. By employing these assays, researchers can generate high-quality, comparative data that will illuminate the therapeutic potential of their synthesized compounds. The hypothetical data presented herein serves as an illustrative example of how to interpret and compare results, ultimately guiding the selection of lead candidates for further preclinical development. Remember, the integrity of your data is the foundation upon which successful drug discovery is built.
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Differentiating Isomers of 3'-Ethoxy-2',4'-Difluoroacetophenone: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity, toxicity, and intellectual property claims. This guide provides an in-depth comparative analysis of spectroscopic techniques for differentiating potential isomers of 3'-ethoxy-2',4'-difluoroacetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can unambiguously distinguish between these closely related molecules.
The Analytical Challenge: Positional Isomerism
The synthesis of this compound can potentially yield several positional isomers depending on the synthetic route and precursor availability. For the purpose of this guide, we will focus on the spectroscopic differentiation of the target molecule and three plausible isomers where the ethoxy and difluoro substituents occupy different positions on the acetophenone scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR to build a comprehensive picture of each isomer.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift, multiplicity (splitting pattern), and integration of proton signals in ¹H NMR provide a detailed fingerprint of the molecule. The aromatic region is particularly informative for distinguishing between these isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Utilize a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Multiplicities | Ethoxy (OCH₂CH₃) & Acetyl (COCH₃) Proton Signals (ppm) |
| This compound | δ 7.6-7.8 (m, 1H), 6.8-7.0 (m, 1H) | ~4.1 (q, 2H), ~1.4 (t, 3H), ~2.6 (s, 3H) |
| 2'-ethoxy-3',5'-difluoroacetophenone | δ 7.2-7.4 (m, 1H), 7.0-7.2 (m, 1H) | ~4.2 (q, 2H), ~1.5 (t, 3H), ~2.5 (s, 3H) |
| 4'-ethoxy-2',5'-difluoroacetophenone | δ 7.4-7.6 (m, 1H), 6.7-6.9 (m, 1H) | ~4.1 (q, 2H), ~1.4 (t, 3H), ~2.6 (s, 3H) |
| 5'-ethoxy-2',4'-difluoroacetophenone | δ 7.3-7.5 (m, 1H), 7.1-7.3 (m, 1H) | ~4.0 (q, 2H), ~1.4 (t, 3H), ~2.5 (s, 3H) |
Causality Behind Predictions: The chemical shifts of aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and acetyl groups. Protons ortho and para to the ethoxy group will be shielded (shifted to a lower ppm), while those ortho and para to the acetyl and fluorine groups will be deshielded (shifted to a higher ppm). The splitting patterns will be complex due to proton-proton and proton-fluorine couplings. The ethoxy group will consistently show a quartet for the methylene protons and a triplet for the methyl protons.[1][2][3][4][5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in a molecule. The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon. A sufficient number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) | Carbonyl (C=O) Chemical Shift (ppm) |
| This compound | ~160 (d, J≈250 Hz), ~158 (d, J≈250 Hz), ~132 (d), ~125 (dd), ~110 (d), ~105 (dd) | ~195 |
| 2'-ethoxy-3',5'-difluoroacetophenone | ~155 (d, J≈245 Hz), ~153 (d, J≈245 Hz), ~130 (d), ~115 (dd), ~112 (d), ~108 (dd) | ~196 |
| 4'-ethoxy-2',5'-difluoroacetophenone | ~162 (d, J≈255 Hz), ~156 (d, J≈248 Hz), ~128 (d), ~118 (dd), ~108 (d), ~103 (dd) | ~194 |
| 5'-ethoxy-2',4'-difluoroacetophenone | ~159 (d, J≈252 Hz), ~157 (d, J≈250 Hz), ~135 (d), ~120 (dd), ~115 (d), ~106 (dd) | ~195 |
Causality Behind Predictions: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF) and will be significantly shifted downfield.[6][7][8][9][10] The positions of the other aromatic carbons are influenced by the combined electronic effects of all substituents. The carbonyl carbon chemical shift is also sensitive to the electronic environment of the aromatic ring.[11]
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Environments
¹⁹F NMR is an exceptionally powerful technique for differentiating fluorinated isomers due to its high sensitivity and wide chemical shift range.[12][13][14] The chemical shifts and coupling constants between fluorine nuclei (JFF) are highly diagnostic of their relative positions.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.
-
Data Acquisition: A simple one-pulse experiment is usually sufficient. Proton decoupling can simplify the spectra, but the coupled spectrum provides additional structural information through H-F couplings.
-
Data Processing: Process the data similarly to ¹H NMR. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).
Predicted ¹⁹F NMR Data:
| Isomer | Predicted ¹⁹F Chemical Shifts (ppm) and Multiplicities |
| This compound | ~ -110 to -120 (d, JFF ≈ 15-25 Hz), ~ -130 to -140 (d, JFF ≈ 15-25 Hz) |
| 2'-ethoxy-3',5'-difluoroacetophenone | ~ -125 to -135 (d, JFF ≈ 5-15 Hz), ~ -145 to -155 (d, JFF ≈ 5-15 Hz) |
| 4'-ethoxy-2',5'-difluoroacetophenone | ~ -115 to -125 (d, JFF ≈ 20-30 Hz), ~ -135 to -145 (d, JFF ≈ 20-30 Hz) |
| 5'-ethoxy-2',4'-difluoroacetophenone | ~ -105 to -115 (d, JFF ≈ 10-20 Hz), ~ -140 to -150 (d, JFF ≈ 10-20 Hz) |
Causality Behind Predictions: The chemical shift of each fluorine atom is influenced by the other substituents on the ring. The magnitude of the fluorine-fluorine coupling constant (JFF) is highly dependent on the number of bonds separating the two fluorine atoms. Ortho-coupling is typically the largest, followed by meta, and para-coupling is usually the smallest.[15] This makes ¹⁹F NMR a definitive tool for establishing the substitution pattern.
Diagram of Spectroscopic Differentiation Logic
Caption: Workflow for isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it can provide crucial confirmatory evidence.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Predicted IR Data:
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| All Isomers | ~1680-1700 | ~1250-1300 (asym), ~1020-1080 (sym) | ~1100-1250 | ~1450-1600 |
Causality Behind Predictions: The most prominent feature in the IR spectrum of these isomers will be the strong carbonyl (C=O) stretching absorption. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to a non-conjugated ketone.[11][16][17][18][19] The exact position of this band may show subtle shifts between isomers due to differences in the electronic effects of the substituents on the carbonyl group, but these differences are often too small to be diagnostic on their own. The C-O stretching of the ethoxy group and the C-F stretching vibrations will also be present, along with characteristic aromatic C=C stretching bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. All isomers will have the same molecular weight, but their fragmentation patterns may differ, offering another layer of analysis.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that induces fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum.
Predicted MS Data:
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 200 | 185 ([M-CH₃]⁺), 172 ([M-CO]⁺), 157 ([M-COCH₃]⁺), 129 ([M-COCH₃-CO]⁺) |
Causality Behind Predictions: All isomers have the same molecular formula (C₁₀H₈F₂O₂) and therefore the same molecular weight of 200. The primary fragmentation pathways for acetophenones involve the loss of the methyl group (m/z 15) to form a stable acylium ion, and the loss of the acetyl group (m/z 43).[20][21][22][23][24] While the major fragment ions are expected to be the same for all isomers, the relative abundances of these fragments might show reproducible differences that could be used for differentiation, particularly when coupled with a separation technique like GC.
Diagram of the General Analytical Workflow
Caption: A typical workflow for the spectroscopic analysis of isomers.
Conclusion
The unambiguous differentiation of this compound isomers is readily achievable through a multi-pronged spectroscopic approach. While IR and MS provide valuable initial data on functional groups and molecular weight, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, stands out as the definitive technique. The unique chemical shifts and, most importantly, the coupling patterns observed in the aromatic region of the ¹H NMR spectrum and the distinct chemical shifts and J-coupling constants in the ¹⁹F NMR spectrum provide irrefutable evidence for the specific substitution pattern of each isomer. This comprehensive analytical strategy ensures the highest level of scientific integrity and is indispensable for researchers in the pharmaceutical and chemical industries.
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). The Journal of Organic Chemistry. Available from: [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). PMC - NIH. Available from: [Link]
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Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. (2024). ResearchGate. Available from: [Link]
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Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011). MSU chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 3'-Ethoxy-2',4'-Difluoroacetophenone in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast array of fluorinated building blocks, 3'-ethoxy-2',4'-difluoroacetophenone presents a unique combination of functional groups that offer both synthetic opportunities and mechanistic challenges. This guide provides an in-depth comparison of the reactivity of this compound with a key alternative, 2',4'-difluoroacetophenone, supported by mechanistic principles and illustrative experimental contexts.
Introduction: The Strategic Value of Fluorinated Acetophenones
Substituted acetophenones are foundational intermediates in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1] The incorporation of fluorine atoms into these scaffolds can dramatically alter the physicochemical and biological properties of the final products, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity. This compound and its close relative, 2',4'-difluoroacetophenone, are valuable precursors in this regard, offering multiple reaction sites for molecular elaboration.
Comparative Analysis of Reactivity: this compound vs. 2',4'-Difluoroacetophenone
The primary distinction between these two molecules lies in the presence of the 3'-ethoxy group. This substituent, an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction, introduces a significant electronic bias to the aromatic ring, thereby influencing the reactivity of both the aryl fluorides and the acetophenone moiety.
Nucleophilic Aromatic Substitution (SNAr)
One of the most powerful transformations for functionalizing fluoroaromatic compounds is Nucleophilic Aromatic Substitution (SNAr).[2][3] The rate and regioselectivity of SNAr reactions are dictated by the electronic nature of the aromatic ring and the stability of the intermediate Meisenheimer complex.
In the case of 2',4'-difluoroacetophenone, the acetyl group, a moderate deactivating group, activates both the C2 and C4 positions towards nucleophilic attack. The C4-fluorine is generally more susceptible to substitution due to the strong para-resonance stabilization of the negative charge in the Meisenheimer complex by the carbonyl group.
The introduction of the 3'-ethoxy group in this compound creates a more complex electronic landscape. The ethoxy group, being an ortho, para-director for electrophilic aromatic substitution, exerts a deactivating effect on the positions meta to it for nucleophilic attack.
Table 1: Predicted Regioselectivity in SNAr Reactions
| Compound | Activating/Deactivating Groups | Predicted Major SNAr Product (with Nu-) | Mechanistic Rationale |
| 2',4'-Difluoroacetophenone | -COCH3 (EWG) | 4-substituted product | The acetyl group strongly stabilizes the negative charge at the para position through resonance. |
| This compound | -COCH3 (EWG), -OCH2CH3 (EDG) | 4-substituted product | The acetyl group's para-directing effect for nucleophilic attack is dominant. The ethoxy group at the 3'-position provides some steric hindrance to the C2- and C4-positions and has a competing electronic effect. However, the resonance stabilization from the acetyl group at the C4-position is expected to be the overriding factor. |
Experimental Protocol: Comparative SNAr Reaction
To empirically validate the predicted regioselectivity, a parallel synthesis can be performed:
-
Reaction Setup: In two separate flame-dried flasks, dissolve 2',4'-difluoroacetophenone (1 mmol) and this compound (1 mmol) in anhydrous DMSO (5 mL).
-
Nucleophile Addition: To each flask, add potassium carbonate (1.5 mmol) and morpholine (1.2 mmol).
-
Reaction Conditions: Heat the reactions at 80 °C and monitor by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reactions with water, extract with ethyl acetate, and dry the organic layer. Analyze the crude product mixture by 19F NMR and 1H NMR to determine the regioselectivity of the substitution.
Diagram 1: SNAr Mechanism and Influence of Substituents
Caption: Influence of substituents on SNAr regioselectivity.
Reactions at the Acetyl Group
The reactivity of the acetyl group is also modulated by the electronic nature of the aromatic ring.
1. Enolate Formation and Subsequent Reactions:
The acidity of the α-protons of the acetyl group is crucial for reactions such as aldol condensations and α-halogenations. The electron-withdrawing nature of the difluorinated ring in 2',4'-difluoroacetophenone enhances the acidity of these protons compared to unsubstituted acetophenone. The additional ethoxy group in this compound, being an overall electron-donating group through resonance, is expected to slightly decrease the acidity of the α-protons compared to 2',4'-difluoroacetophenone.
2. Baeyer-Villiger Oxidation:
The Baeyer-Villiger reaction, the oxidation of a ketone to an ester, is sensitive to the electronic properties of the migrating group. In the case of substituted acetophenones, the aryl group migrates. Electron-donating groups on the aryl ring generally increase the migratory aptitude. Therefore, the phenyl group of this compound is expected to have a higher migratory aptitude than the phenyl group of 2',4'-difluoroacetophenone.
Table 2: Predicted Reactivity at the Acetyl Group
| Reaction | 2',4'-Difluoroacetophenone | This compound | Mechanistic Rationale |
| Enolate Formation (α-proton acidity) | Higher | Lower | The electron-donating ethoxy group slightly reduces the acidity of the α-protons. |
| Baeyer-Villiger Oxidation (Aryl Migration) | Slower | Faster | The electron-donating ethoxy group increases the migratory aptitude of the aryl group. |
Experimental Protocol: Comparative Baeyer-Villiger Oxidation
-
Reaction Setup: In two separate flasks, dissolve 2',4'-difluoroacetophenone (1 mmol) and this compound (1 mmol) in dichloromethane (5 mL).
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) to each flask.
-
Reaction Conditions: Stir the reactions at room temperature and monitor by TLC.
-
Work-up and Analysis: Upon completion, quench with aqueous sodium sulfite, wash with sodium bicarbonate solution, and dry the organic layer. Analyze the product ratio by GC-MS or NMR to compare the reaction rates.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the reactivity of acetophenone derivatives.
Conclusion and Future Perspectives
The presence of a 3'-ethoxy group significantly influences the reactivity of a 2',4'-difluoroacetophenone core. While it may slightly temper the reactivity of the acetyl group towards enolization, it can enhance the rate of reactions where the aryl group's migratory aptitude is key, such as the Baeyer-Villiger oxidation. In SNAr reactions, while the regioselectivity is likely to remain governed by the powerful para-directing effect of the acetyl group, the overall reaction rate may be subtly modulated.
For synthetic chemists, this compound represents a more nuanced building block than 2',4'-difluoroacetophenone. The choice between these two intermediates should be guided by the specific transformation desired and a thorough understanding of the subtle, yet impactful, electronic effects of the ethoxy substituent. Further quantitative kinetic studies would be invaluable in precisely delineating these reactivity differences and enabling more accurate predictive models for reaction design.
References
- BenchChem. A Comparative Guide to the Synthetic Routes of Substituted Acetophenones.
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
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- Journal of the Chemical Society (Resumed). Reactions of ω-substituted acetophenone derivatives. Part II. The mechanism of the interaction of ω-halogenoacetophenones with primary and tertiary bases.
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A Comparative Guide to the Synthesis of 3'-Ethoxy-2',4'-Difluoroacetophenone: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that profoundly impacts production costs, scalability, and environmental footprint. This guide provides an in-depth comparative analysis of plausible synthetic routes to 3'-ethoxy-2',4'-difluoroacetophenone, a valuable intermediate in the synthesis of various biologically active molecules. We will dissect three distinct pathways, evaluating them on the pillars of yield, cost-effectiveness, safety, and operational complexity.
Introduction to this compound
This compound is a substituted aromatic ketone characterized by the presence of two fluorine atoms and an ethoxy group on the phenyl ring. This substitution pattern is of significant interest in medicinal chemistry, as the incorporation of fluorine and ethoxy moieties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The efficient synthesis of this intermediate is therefore a key consideration for the advancement of numerous research and development programs.
Pathway 1: Friedel-Crafts Acylation of 1-Ethoxy-2,4-difluorobenzene
This pathway represents a direct and convergent approach, leveraging the classical Friedel-Crafts acylation to introduce the acetyl group onto a pre-functionalized aromatic ring.
Scientific Rationale
The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl halide or anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] The ethoxy group on the 1-ethoxy-2,4-difluorobenzene precursor is an ortho-, para-directing activator, which should facilitate the acylation at the desired 3'-position (ortho to the ethoxy group and meta to the fluorine atoms). The fluorine atoms, being deactivating groups, will influence the overall reactivity of the benzene ring.[2]
Experimental Protocol
Step 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene
-
To a solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add ethyl iodide or diethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-ethoxy-2,4-difluorobenzene.
Step 2: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in a chlorinated solvent such as dichloromethane, add acetyl chloride (1.1 eq) dropwise.[3]
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add 1-ethoxy-2,4-difluorobenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Cost-Benefit Analysis
-
Cost: This pathway's cost is largely dependent on the price of the starting material, 2,4-difluorophenol. The other reagents, such as ethyl iodide, acetyl chloride, and aluminum chloride, are relatively inexpensive commodity chemicals.
-
Yield: The Williamson ether synthesis (Step 1) generally proceeds in high yield. The Friedel-Crafts acylation (Step 2) yield can be variable and is sensitive to the reaction conditions and the deactivating effect of the fluorine atoms. However, with optimization, good yields can be achieved.
-
Scalability: Both reaction steps are amenable to large-scale production. However, the stoichiometric use of aluminum chloride in the Friedel-Crafts acylation can generate significant amounts of acidic waste, posing a challenge for industrial-scale synthesis.[4]
-
Safety: Acetyl chloride and aluminum chloride are corrosive and react violently with water. The reaction quench needs to be performed with caution.
Pathway 2: Multi-step Synthesis from 2,4-Difluoroaniline
This pathway follows a more traditional, linear approach, starting from the readily available 2,4-difluoroaniline and sequentially introducing the required functional groups through diazotization and subsequent reactions.
Scientific Rationale
This route leverages the versatility of diazonium salts, which are valuable intermediates in aromatic chemistry.[5] 2,4-Difluoroaniline can be converted to its diazonium salt, which can then be hydrolyzed to 2,4-difluorophenol. Subsequent etherification and a final acylation step complete the synthesis.
Experimental Protocol
Step 1: Diazotization and Hydrolysis of 2,4-Difluoroaniline to 2,4-Difluorophenol
-
Dissolve 2,4-difluoroaniline (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, at low temperature (0-5 °C).[6]
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.[7]
-
Stir the resulting diazonium salt solution for a short period at low temperature.
-
Add the diazonium salt solution to a hot aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis to 2,4-difluorophenol.[6]
-
Extract the product with a suitable organic solvent, wash, dry, and purify.
Step 2: Etherification of 2,4-Difluorophenol to 1-Ethoxy-2,4-difluorobenzene
-
This step is identical to Step 1 of Pathway 1.
Step 3: Acylation of 1-Ethoxy-2,4-difluorobenzene
-
This step is identical to Step 2 of Pathway 1.
Cost-Benefit Analysis
-
Cost: 2,4-Difluoroaniline is a relatively inexpensive starting material. The reagents for diazotization (sodium nitrite, sulfuric acid) are also very cheap. The overall cost will be comparable to Pathway 1, with the initial steps being more economical.
-
Yield: Diazotization and hydrolysis can have variable yields and may produce side products. The subsequent steps are generally high-yielding. The overall yield of this multi-step process may be lower than a more convergent route.
-
Scalability: Diazotization reactions can be challenging to scale up due to the potential for exothermic decomposition of the diazonium salt intermediate. Careful temperature control is crucial.
-
Safety: Diazonium salts are unstable and can be explosive when isolated in a dry state. They are typically used in solution immediately after preparation.[8]
Pathway 3: Grignard-based Synthesis
This pathway involves the formation of an organometallic intermediate, a Grignard reagent, which then reacts with an acetylating agent.
Scientific Rationale
The Grignard reaction is a powerful tool for C-C bond formation. In this proposed route, a suitable bromo-ethoxy-difluorobenzene precursor is converted to a Grignard reagent, which then acts as a nucleophile to attack an acetylating agent like acetyl chloride.
Experimental Protocol
Step 1: Bromination of 1,3-Difluorobenzene
-
To 1,3-difluorobenzene (1.0 eq), add a catalytic amount of iron filings.
-
Slowly add bromine (1.0 eq) at a low temperature, controlling the exothermic reaction.
-
Stir the reaction mixture until the bromine color disappears.
-
Wash the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer and distill to obtain 1-bromo-2,4-difluorobenzene.[9]
Step 2: Etherification of 1-Bromo-2,4-difluorophenol (alternative to bromination of the ether)
-
An alternative starting point is the etherification of 1-bromo-2,4-difluorophenol, which would be synthesized from the corresponding aniline via diazotization and a Sandmeyer-type reaction.
Step 3: Formation of Grignard Reagent and Acylation
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 1-bromo-3-ethoxy-2,4-difluorobenzene (synthesized from the corresponding phenol) in anhydrous THF.
-
Initiate the reaction with gentle heating or a crystal of iodine.
-
Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify.
Cost-Benefit Analysis
-
Cost: The cost of 1,3-difluorobenzene or 1-bromo-2,4-difluorobenzene will be a significant factor. The other reagents are relatively inexpensive.
-
Yield: Grignard reactions are typically high-yielding, but the formation of the Grignard reagent from a fluorinated aromatic halide can sometimes be challenging.
-
Scalability: Grignard reactions are widely used in industry and are generally scalable. However, the need for strictly anhydrous conditions and an inert atmosphere can add to the operational complexity and cost at a large scale.
-
Safety: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate safety precautions.
Comparative Summary
| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: From 2,4-Difluoroaniline | Pathway 3: Grignard Synthesis |
| Starting Material | 2,4-Difluorophenol | 2,4-Difluoroaniline | 1,3-Difluorobenzene / 1-Bromo-2,4-difluorobenzene |
| Number of Steps | 2 | 3 | 3-4 |
| Estimated Overall Yield | Good to Excellent | Moderate to Good | Good |
| Key Reagent Cost | Moderate | Low | Moderate |
| Scalability | Good (waste disposal is a concern) | Moderate (diazonium salt stability) | Good (requires stringent conditions) |
| Safety Concerns | Corrosive reagents, exothermic quench | Unstable diazonium intermediates | Pyrophoric Grignard reagent |
| Key Advantage | Convergent and direct | Utilizes inexpensive starting material | Powerful C-C bond formation |
| Key Disadvantage | Stoichiometric Lewis acid waste | Potential for low yields in diazotization | Strict anhydrous and inert conditions required |
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, and available equipment.
-
For laboratory-scale synthesis and rapid access to the material, Pathway 1 (Friedel-Crafts Acylation) is likely the most attractive option due to its convergent nature and potentially high overall yield.
-
For large-scale industrial production where cost is a primary driver, Pathway 2 (from 2,4-Difluoroaniline) might be more economical, provided that the diazotization and hydrolysis steps can be optimized for high yield and safe operation.
-
Pathway 3 (Grignard Synthesis) offers a viable alternative, particularly if the required brominated precursor is readily available or can be synthesized efficiently. Its suitability for large-scale production is well-established, though it demands more stringent process control.
Further process optimization and a detailed techno-economic evaluation would be necessary to make a definitive decision for commercial-scale manufacturing. This guide provides a foundational framework for such an analysis, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
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Chem LibreTexts. Friedel-Crafts Acylation of Benzene. Available at: [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
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PrepChem.com. Synthesis of 3-fluoro-ethoxy benzene. Available at: [Link]
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ResearchGate. (PDF) Friedel-Crafts Acylation. Available at: [Link]
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Chem LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
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YouTube. Friedel-Crafts acylation. Available at: [Link]
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YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
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International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
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University of Illinois Division of Research Safety. Diazomethane. Available at: [Link]
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ResearchGate. Industrial production of acetophenone and its applications. Available at: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
- Google Patents. US4847442A - Process for the preparation of difluorobenzenes.
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SpringerLink. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Available at: [Link]
- Google Patents. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
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LookChem. Synthesis of Diflunisal. Available at: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
NJ.gov. Diazomethane. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
- Google Patents. WO2014175670A1 - Method for synthesizing acetophenone.
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National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
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United States Environmental Protection Agency. Diazomethane. Available at: [Link]
- Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
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Sterling Pharma Solutions. Designing a safe and scalable diazomethane process. Available at: [Link]
-
PrepChem.com. Preparation of acetophenone. Available at: [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]
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-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]
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National Center for Biotechnology Information. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]
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YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]
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SID. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]
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-
Sci-Hub. Synthesis of 3,4-Difluorophenylarsonic Acid. Available at: [Link]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 3'-Ethoxy-2',4'-difluoroacetophenone
Introduction
In the landscape of pharmaceutical development and material science, fluorinated organic compounds are of paramount importance. Their unique physicochemical properties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them invaluable scaffolds in drug design and advanced materials. 3'-Ethoxy-2',4'-difluoroacetophenone is a key intermediate, particularly in the synthesis of next-generation therapeutic agents. Its synthesis, however, presents a nuanced challenge in regioselectivity, primarily governed by the catalytic system employed.
The most direct and industrially scalable route to this molecule is the Friedel-Crafts acylation of 1-ethoxy-2,4-difluorobenzene.[1][2] This electrophilic aromatic substitution reaction, while classic, is highly dependent on the catalyst, which dictates not only the reaction rate but, more critically, the position of acylation on the electron-rich aromatic ring. This guide provides an in-depth comparison of various catalytic systems for this synthesis, offering experimental insights and data to inform catalyst selection for researchers, chemists, and process development professionals.
The Synthetic Challenge: Navigating Directing Group Effects
The core challenge in synthesizing this compound lies in controlling the regiochemistry of the acylation reaction on the 1-ethoxy-2,4-difluorobenzene substrate. The substituents on the benzene ring exert competing electronic and steric effects.
-
Ethoxy Group (-OEt): A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
Fluoro Groups (-F): These are deactivating via the inductive effect but are also ortho, para-directing due to resonance.
In this specific substrate, the position para to the strongly directing ethoxy group is occupied by a fluorine atom. The two ortho positions are C2 (blocked by fluorine) and C6. The desired acylation site is C5, which is meta to the ethoxy group but ortho to the C4-fluorine. Therefore, the choice of catalyst is critical to overcome the powerful directing influence of the ethoxy group and achieve acylation at the sterically accessible and electronically favorable C5 position.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in this context is measured by its ability to provide a high yield of the desired this compound isomer with minimal side products. We will compare three major classes of catalysts: traditional Lewis acids, modern metal triflates, and sustainable solid acids.
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃)
Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are the conventional choice for Friedel-Crafts acylation.[2][3]
Mechanism of Action: The Lewis acid coordinates to the acylating agent (e.g., acetyl chloride), facilitating the formation of a highly electrophilic acylium ion. This potent electrophile then attacks the aromatic ring.
Causality of Performance: The high reactivity of the acylium ion generated by AlCl₃ often leads to high conversion rates. However, this reactivity can be a double-edged sword, sometimes resulting in poor regioselectivity and the formation of undesired isomers. Furthermore, these catalysts are highly sensitive to moisture, and the reaction requires a stoichiometric amount of the catalyst because the AlCl₃ complexes with the resulting ketone product.[1] The aqueous workup generates significant acidic waste, posing environmental concerns.
Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂, Hf(OTf)₄)
Rare-earth and other metal triflates have emerged as highly efficient, recyclable Lewis acid catalysts that can be used in catalytic amounts.[4]
Mechanism of Action: Similar to traditional Lewis acids, metal triflates activate the acylating agent. However, their lower tendency to complex with the product allows for catalytic turnover.
Causality of Performance: Metal triflates are renowned for their stability in the presence of water (in some cases) and their reusability, making them a "greener" alternative.[4][5] Catalysts like Hafnium(IV) triflate (Hf(OTf)₄), sometimes used in combination with trifluoromethanesulfonic acid (TfOH), have shown remarkable activity even for de-activated benzene rings.[4] Their milder nature can lead to improved regioselectivity compared to harsher Lewis acids. For instance, Cu(OTf)₂ has been shown to be highly efficient in ionic liquids, affording excellent conversion and regioselectivity.[4]
Heterogeneous Solid Acid Catalysts (e.g., Zeolites, Clays)
Solid acid catalysts represent a significant advancement towards sustainable chemical synthesis. These materials, such as zeolites (e.g., H-ZSM-5) or acid-treated clays, possess Lewis and/or Brønsted acid sites on their surface.[6][7]
Mechanism of Action: The reaction occurs on the active sites of the catalyst surface. The shape-selective properties of zeolites can also influence the regioselectivity of the product distribution.
Causality of Performance: The primary advantage of solid acids is the ease of separation from the reaction mixture by simple filtration, enabling straightforward catalyst recycling and minimizing waste.[6][7] However, these catalysts often require higher reaction temperatures or longer reaction times to achieve conversions comparable to their homogeneous counterparts. Their performance is highly dependent on the pore size, surface area, and acidity of the specific material used.
Performance Data Summary
The following table summarizes representative performance data for various catalysts in Friedel-Crafts acylation reactions of substituted benzenes, providing a basis for comparison for the synthesis of this compound.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Selectivity (Desired Isomer) | Reference |
| Traditional Lewis Acids | ||||||
| AlCl₃ (stoichiometric) | Acetyl Chloride | Dichloromethane | 0 to RT | High | Moderate to Low | [8] |
| FeCl₃ | Acetyl Chloride | Neat | Reflux | Moderate | Low | [8] |
| Metal Triflates | ||||||
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | >99 | High (p-selectivity) | [4] |
| Hf(OTf)₄ / TfOH | Acid Chlorides | Neat | 50-100 | Good | Good | [4] |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | High | High | [5] |
| Solid Acids | ||||||
| H-ZSM-5 Zeolite | Acetyl Chloride | Vapor Phase | 180 | ~60 | Moderate (p-selectivity) | [8] |
| Amberlyst-15 | Acetic Anhydride | Ethylene Dichloride | 70-120 | Moderate | Good | [7] |
Note: Selectivity is highly substrate-dependent. The data presented is for analogous acylations and serves as a predictive guide.
Visualizing the Process
Friedel-Crafts Acylation Mechanism
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow: Synthesis Using a Metal Triflate Catalyst
Caption: Step-by-step workflow for the synthesis and purification process.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using a hafnium triflate catalyst, chosen for its high activity and catalytic nature.
Materials:
-
1-ethoxy-2,4-difluorobenzene (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Hafnium(IV) triflate (Hf(OTf)₄) (5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethoxy-2,4-difluorobenzene (1.0 equiv) and anhydrous DCM.
-
Catalyst Addition: Add Hf(OTf)₄ (0.05 equiv) to the solution. The use of a catalytic amount is a key advantage, reducing cost and waste.[4]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acylating agent and to improve regioselectivity.
-
Acylating Agent Addition: Add acetyl chloride (1.2 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over 20-30 minutes. A slow addition rate is essential to maintain temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the acidic components.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation is a study in controlled electrophilic aromatic substitution. While traditional Lewis acids like AlCl₃ can be effective, they suffer from drawbacks related to waste generation and potentially low regioselectivity.
Modern catalytic systems, particularly metal triflates , offer a superior alternative, providing a balance of high reactivity, catalytic efficiency, and improved handling. Catalysts like Hf(OTf)₄ are especially promising for achieving high yields of the desired product under milder conditions. For large-scale, environmentally conscious production, solid acid catalysts present a compelling path forward, although optimization of reaction conditions is often necessary to achieve high conversion rates.
Future research should focus on the development of novel, highly selective solid acid catalysts and the adaptation of these protocols for continuous flow chemistry, which could offer enhanced safety, efficiency, and scalability for the industrial production of this valuable pharmaceutical intermediate.
References
-
ResearchGate. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
Google Patents. New process for friedel-crafts reaction, and catalyst therefore.
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National Institutes of Health (NIH). (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions.
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ResearchGate. Development of Fluorous Lewis Acid Catalyzed Reactions.
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National Institutes of Health (NIH). Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones.
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BenchChem. Comparing the efficacy of different catalysts for 2-Methylacetophenone synthesis.
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Organic Syntheses. 3-ethoxy-2-cyclohexenone.
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions.
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Metlin. (2026). Synthesis and Epoxidation Reaction of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone.
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Ossila. 2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis.
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BenchChem. yield comparison of different 4'-(Methylthio)acetophenone synthesis routes.
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Safety Operating Guide
Proper Disposal of 3'-Ethoxy-2',4'-difluoroacetophenone: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3'-Ethoxy-2',4'-difluoroacetophenone. As a fluorinated organic compound, this substance requires careful handling to mitigate potential health risks and environmental contamination. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Pre-Disposal Considerations
-
Acute oral toxicity [1]
-
Skin irritation [1]
-
Serious eye irritation [1]
-
Respiratory tract irritation [1]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[1][2][3][4] |
| Body Protection | Flame-resistant lab coat | To protect against splashes and contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1][4] |
Segregation and Waste Classification
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[5][6] this compound is a halogenated organic compound due to the presence of fluorine atoms.[7] This classification is critical for its disposal pathway.
Core Principle: Never mix halogenated and non-halogenated organic waste streams.[7][8][9][10] The disposal of mixed waste is significantly more complex and costly.[7][10]
Step-by-Step Disposal Protocol
This protocol outlines the direct operational steps for the collection and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with halogenated organic compounds.[5][11] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for certain chemical wastes, especially acids and bases.[5]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7][10][12] This is a strict regulatory requirement.
Step 2: Waste Accumulation
-
Designated Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][11] This area should be near the point of generation and under the direct supervision of laboratory personnel.[5][11]
-
Transferring Waste: Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[7][8][10][11] This prevents the release of volatile organic compounds (VOCs) and potential spills.
Step 3: Detailed Labeling
-
Complete the Hazardous Waste Tag: As soon as the first drop of waste is added, begin filling out the hazardous waste tag.[7] The tag must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8]
-
If mixed with other solvents, list all constituents and their approximate percentages.
-
Identify the relevant hazards (e.g., Flammable, Toxic).[7]
-
Generator information (your name, lab, and contact information).[7]
Step 4: Storage and Disposal Request
-
Storage Limits: Do not exceed the storage limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[6][12] In a satellite accumulation area, there are limits on the volume of waste that can be stored.[12]
-
Container Fullness: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[5]
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time (which can be up to one year for partially filled containers in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][11]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
Table 2: Emergency Response Plan
| Incident | Action |
| Small Spill | Alert personnel in the immediate area. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.[7][8] |
| Large Spill | Evacuate the area immediately. Alert others and activate the fire alarm if necessary. Contact your institution's emergency response team or EHS.[7][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][13] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration if trained to do so.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant waste disposal.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. Halogenated Solvents in Laboratories. Campus Operations.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Published April 11, 2022.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. Published October 26, 2021.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- Angene Chemical. Safety Data Sheet for 4'-Ethoxy-2',3'-difluoroacetophenone. Published November 1, 2024.
- CDH Fine Chemical. Material Safety Data Sheet for 4-Fluoro Acetophenone.
- University of Oslo. Chemical and Hazardous Waste Guide.
- Sigma-Aldrich. Safety Data Sheet for 2-Ethoxy-2-methylpropane. Published December 24, 2025.
- Kemicentrum. 8.1 Organic solvent waste. Published January 13, 2025.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- BenchChem. Safety and handling of fluorinated organic compounds. Published December 2025.
- Sigma-Aldrich. Safety Data Sheet for acetophenone. Published September 13, 2025.
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Navigating the Safe Handling of 3'-Ethoxy-2',4'-difluoroacetophenone: A Comprehensive Guide to Personal Protective Equipment
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3'-Ethoxy-2',4'-difluoroacetophenone must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides an in-depth operational and disposal plan, emphasizing the critical role of Personal Protective Equipment (PPE) in ensuring laboratory safety.
Recent analysis of the chemical, correctly identified as 4'-Ethoxy-2',3'-difluoroacetophenone (CAS RN: 1017779-68-8), has revealed potential health hazards, necessitating a comprehensive approach to personal protection. According to available Safety Data Sheets (SDS), this compound is classified as an irritant to the skin, eyes, and respiratory tract, and is harmful if swallowed.[1] Therefore, a multi-faceted PPE strategy is not merely recommended, but essential for all personnel.
Core Principles of Protection: A Risk-Based Approach
The selection and use of PPE for handling 4'-Ethoxy-2',3'-difluoroacetophenone should be guided by a thorough risk assessment of the specific procedures being undertaken. The quantity of the compound, its physical form (solid or in solution), and the potential for aerosol generation are all critical factors that will dictate the required level of protection. The overarching goal is to create a reliable barrier between the researcher and the chemical, thereby preventing any route of exposure.
Essential Personal Protective Equipment: A Detailed Breakdown
A foundational PPE ensemble for any work with 4'-Ethoxy-2',3'-difluoroacetophenone includes a laboratory coat, eye protection, and appropriate gloves. However, for enhanced safety and in specific scenarios, additional respiratory and body protection may be required.
Hand Protection: The First Line of Defense
Given that 4'-Ethoxy-2',3'-difluoroacetophenone is a fluorinated aromatic ketone, the choice of glove material is of paramount importance. Standard nitrile gloves, while offering protection against a range of chemicals, are generally not recommended for prolonged contact with ketones and aromatic solvents.[2]
| Glove Material | Recommendation for Aromatic Ketones | Breakthrough Time (General Guidance) |
| Nitrile | Fair to Poor | Breakthrough times can be less than 1 hour.[2][3] |
| Butyl Rubber | Good to Excellent | Generally offers good resistance to ketones. |
| Viton™ | Excellent | Offers excellent resistance to aromatic compounds. |
Operational Plan for Glove Selection and Use:
-
Primary Recommendation: For handling 4'-Ethoxy-2',3'-difluoroacetophenone, Butyl rubber or Viton™ gloves are the preferred choice due to their superior resistance to both ketones and aromatic compounds.
-
Double Gloving: It is highly recommended to wear two pairs of gloves, with the outer glove being the more resistant material (Butyl or Viton™) and the inner glove being a standard nitrile glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Immediate Replacement: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and a new glove should be donned.
-
Limited Contact for Nitrile: If only nitrile gloves are available, they should be used for very short-duration tasks with minimal risk of splash. In such cases, it is crucial to change gloves frequently.
Workflow for Glove Selection and Use
Caption: Decision workflow for appropriate glove selection and use.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the classification of 4'-Ethoxy-2',3'-difluoroacetophenone as a serious eye irritant, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.
-
Chemical Goggles: The recommended minimum for most laboratory procedures involving this compound. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when the material is heated.
Body and Respiratory Protection: A Necessary Precaution
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
Chemical-Resistant Apron: For procedures with a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection: If there is a potential for aerosol generation or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be determined by a qualified industrial hygienist based on the anticipated exposure levels.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are essential to prevent secondary contamination and ensure the safety of all laboratory personnel.
Decontamination Protocol
-
Personnel Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove any contaminated clothing while flushing.
-
Surface Decontamination: For spills on laboratory surfaces, first, absorb the spill with an inert material like vermiculite or sand.[4] The contaminated absorbent should then be collected in a sealed, labeled container for disposal as hazardous waste. The area should then be cleaned with a detergent and water solution. For halogenated organic compounds, it is important to ensure that the cleaning materials are also disposed of as hazardous waste.
-
Equipment Decontamination: Glassware and other equipment should be rinsed with a suitable organic solvent (such as ethanol or acetone) in a fume hood, and the rinsate collected as halogenated organic waste. Following the solvent rinse, equipment should be washed with soap and water.
Disposal Plan
All waste generated from the handling of 4'-Ethoxy-2',3'-difluoroacetophenone must be treated as halogenated organic waste .
-
Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste should be placed in a clearly labeled, sealed container designated for halogenated solid waste.
-
Liquid Waste: All solutions containing 4'-Ethoxy-2',3'-difluoroacetophenone, as well as solvent rinses from decontamination, must be collected in a labeled, sealed container for halogenated liquid waste.
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper and cost-effective disposal by a licensed hazardous waste management company.[5] Mixing these waste streams can lead to the entire volume being treated as the more hazardous category.
Disposal Pathway for Contaminated Materials
Caption: Segregation and disposal pathway for waste.
By adhering to these comprehensive PPE, decontamination, and disposal protocols, researchers can significantly minimize the risks associated with handling 4'-Ethoxy-2',3'-difluoroacetophenone and maintain a safe and compliant laboratory environment.
References
- BenchChem. (2025).
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- Chemsrc. (2025, September 21). 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- JoVE. (2017, July 14).
- Environmental Protection Agency. (n.d.). Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge.
- AMG Medical Inc. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
- Columbia University. (n.d.). Chemical Resistance Guide.
- Best Gloves. (n.d.). Chemical Resistance Chart.
- Angene Chemical. (2024, November 1).
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- University of Oxford. (2025, March 27).
- University of Cambridge. (n.d.). Disposal of Chemical Waste.
- University of California, San Francisco. (n.d.). GLOVE SELECTION CHART.
- Emedco. (2014, January 16). Four Tips When Neutralizing Chemical Spills.
- Fisher Scientific. (2010, May 19).
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves.
- SHOWA Gloves. (n.d.).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- TCI Chemicals. (2025, May 9).
- Braun Research Group. (n.d.).
- New Pig Corporation. (n.d.). Non-Toxic Spill-X-C® Caustic Neutralizing Adsorbent.
- Cole-Parmer. (n.d.). HOW TO READ THIS GUIDE.
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- ResearchGate. (2019, April 9). (PDF)
- University of California, San Diego. (2025, June 26).
- University of Kentucky. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
